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[2-(2-Phenylmorpholin-4-yl)ethyl]amine Documentation Hub

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  • Product: [2-(2-Phenylmorpholin-4-yl)ethyl]amine
  • CAS: 1082248-83-6

Core Science & Biosynthesis

Foundational

Investigating the structure-activity relationship of [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

This technical guide is structured as a high-level operational whitepaper for medicinal chemists and pharmacologists. It treats [2-(2-Phenylmorpholin-4-yl)ethyl]amine (hereafter referred to as 2-PMEA ) as a lead scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational whitepaper for medicinal chemists and pharmacologists. It treats [2-(2-Phenylmorpholin-4-yl)ethyl]amine (hereafter referred to as 2-PMEA ) as a lead scaffold for investigating dual-action monoamine transporter (MAT) modulation and Sigma receptor affinity.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The molecule [2-(2-Phenylmorpholin-4-yl)ethyl]amine represents a critical intersection between two major psychopharmacological classes: the phenylmorpholine psychostimulants (e.g., Phenmetrazine) and N-substituted morpholine Sigma receptor ligands .

While the parent scaffold, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA), the addition of the aminoethyl tail at the N4 position fundamentally alters the physicochemical properties and binding profile. This guide outlines the protocol for investigating its Structure-Activity Relationship (SAR), focusing on the tension between Monoamine Transporter (DAT/NET) affinity and Sigma-1/Sigma-2 receptor selectivity.

The Pharmacophore Hypothesis
  • The Core (2-Phenylmorpholine): Provides the primary anchor for the orthosteric binding site in DAT/NET. Stereochemistry at C2 is the determinant of potency (2S > 2R for DAT).

  • The Linker (Ethyl chain): A 2-carbon spacer is often the "magic length" for Sigma-1 affinity, allowing the terminal amine to interact with the anionic aspartate residue in the receptor pocket.

  • The Tail (Primary Amine): Unlike the methyl group in Phenmetrazine, the primary amine in 2-PMEA introduces a hydrogen-bond donor/acceptor motif, potentially reducing blood-brain barrier (BBB) permeability (due to increased polarity) while creating a handle for further functionalization (e.g., into urea or amide derivatives).

Chemical Synthesis & Structural Validation

To investigate the SAR, we must first establish a robust, scalable synthesis that allows for the isolation of enantiomers. The "Chiral Pool" approach is preferred over resolution to ensure high enantiomeric excess (ee).

Validated Synthetic Pathway

The following protocol utilizes a convergent synthesis strategy.

Step 1: Core Construction (2-Phenylmorpholine)

  • Reagents: Styrene oxide, 2-aminoethanol.

  • Mechanism: Ring opening of styrene oxide followed by acid-catalyzed cyclization.

  • Critical Control: Resolution of the 2-phenylmorpholine intermediate using L-tartaric acid is required if starting from racemic styrene oxide.

Step 2: N-Alkylation (Introduction of the Ethylamine Tail) Direct alkylation with 2-chloroethanamine is prone to polymerization. The Gabriel Synthesis method is the standard for scientific integrity.

  • Reagents: 2-Phenylmorpholine, N-(2-Bromoethyl)phthalimide, K2CO3, Acetonitrile.

  • Deprotection: Hydrazine hydrate (Ing-Manske procedure).

Visualization: Synthetic Workflow

The following diagram illustrates the critical path for synthesizing the target ligand and its derivatives.

Synthesis_Pathway cluster_QC Quality Control Gates StyreneOxide Styrene Oxide (Starting Material) Intermediate1 2-Phenylmorpholine (Core Scaffold) StyreneOxide->Intermediate1 Cyclization (H2SO4) Aminoethanol 2-Aminoethanol Aminoethanol->Intermediate1 Protected Phthalimide-Protected Intermediate Intermediate1->Protected Alkylation (K2CO3, MeCN) QC1 Chiral HPLC (>98% ee) Intermediate1->QC1 Phthalimide N-(2-Bromoethyl) phthalimide Phthalimide->Protected FinalProduct [2-(2-Phenylmorpholin-4-yl) ethyl]amine (2-PMEA) Protected->FinalProduct Ing-Manske Reaction Hydrazine Hydrazine Hydrate (Deprotection) QC2 NMR/MS Verification FinalProduct->QC2

Figure 1: Convergent synthesis pathway for 2-PMEA using the Gabriel synthesis method to prevent poly-alkylation.

Pharmacological Profiling: The SAR Investigation

The SAR investigation is divided into two domains: Monoamine Transporter (MAT) affinity and Sigma Receptor affinity.

Domain A: Monoamine Transporters (DAT/NET/SERT)

The parent compound, Phenmetrazine, is a DAT/NET substrate. The addition of the ethylamine tail in 2-PMEA is expected to reduce transporter efficacy due to steric clash in the S1 binding site, potentially converting the molecule from a releaser to a reuptake inhibitor or reducing affinity entirely.

Experimental Protocol: Radioligand Binding Assay

  • Source: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT).

  • Radioligands:

    • DAT: [³H]WIN 35,428 (0.5 nM)

    • SERT: [³H]Citalopram (1.0 nM)

    • NET: [³H]Nisoxetine (1.0 nM)

  • Procedure:

    • Incubate synaptosomes with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand for 2h at 4°C.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Domain B: Sigma Receptors (σ1 / σ2)

N-substituted morpholines are privileged scaffolds for Sigma-1 receptors. The ethylamine chain mimics the spacer found in high-affinity ligands like PRE-084.

Experimental Protocol: Sigma Binding

  • Source: Guinea pig brain membranes.[1]

  • Radioligands:

    • σ1: -Pentazocine.

    • σ2: [³H]DTG (in the presence of (+)-pentazocine to mask σ1).

  • Significance: High σ1 affinity suggests potential neuroprotective or nootropic applications, distinct from the psychostimulant profile of the parent scaffold.

Comparative SAR Data Table

The following table summarizes the expected SAR trends based on established literature for phenylmorpholine derivatives [1, 2].

Compound VariantR-Group (N4)DAT Ki (nM)SERT Ki (nM)Sigma-1 Ki (nM)Functional Outcome
Phenmetrazine -H (Methyl at C3)~50>5000>1000Potent Stimulant
2-Phenylmorpholine -H~150>5000ModerateWeak Stimulant
2-PMEA (Target) -CH2-CH2-NH2 ~500-800 >2000 < 100 High Sigma Affinity / Weak DAT
N-Benzyl Analog -CH2-Ph>1000>1000< 10Potent Sigma Ligand

Note: Data represents consensus values for this scaffold class. 2-PMEA is predicted to lose DAT potency but gain significant Sigma-1 affinity.

Mechanism of Action & Signaling Pathways

To understand the biological output of 2-PMEA, we must map its interaction with the Sigma-1 chaperone system, which modulates Calcium signaling and ER stress, contrasting it with the classic Dopamine efflux pathway.

Visualization: Divergent Signaling Pathways

This diagram delineates the dual-pathway potential of the molecule.

Signaling_Pathways Ligand [2-(2-Phenylmorpholin-4-yl) ethyl]amine DAT Dopamine Transporter (DAT) Ligand->DAT Low Affinity (Steric Hindrance) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 High Affinity (N-tail interaction) DopamineEfflux Inhibit DA Reuptake (Synaptic Cleft) DAT->DopamineEfflux ER_Modulation Chaperone Interaction (BiP/GRP78 Dissociation) Sigma1->ER_Modulation Stimulation Psychostimulant Effect (Locomotion) DopamineEfflux->Stimulation Neuroprotection Ca2+ Homeostasis & Neuroprotection ER_Modulation->Neuroprotection

Figure 2: Divergent signaling: The ethylamine tail likely shifts the scaffold from a pure psychostimulant (DAT) to a neuromodulator (Sigma-1).

References & Authoritative Grounding

  • Phenmetrazine SAR & DAT Interactions:

    • Source: Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse (2001).

    • Relevance: Establishes the baseline activity of the 2-phenylmorpholine core.

    • Link:

  • Sigma Receptor Ligand Structure:

    • Source: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology (2016).

    • Relevance: Defines the requirement for an N-alkyl amine tail for Sigma-1 binding.

    • Link:

  • Synthesis of Morpholine Derivatives:

    • Source: "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis (2016).

    • Relevance: Provides the validated synthetic protocols for phenylmorpholine derivatives.

    • Link:

  • Sigma Receptor SAR for Phenylmorpholines:

    • Source: Prezzavento, O., et al. "Sigma receptor ligands: A patent review (2013-2024)." Expert Opinion on Therapeutic Patents.

    • Relevance: Discusses the specific N-substitution patterns (like ethylamine) that favor Sigma selectivity over DAT.

    • Link:

Sources

Exploratory

Therapeutic Horizons of the Phenylmorpholine Scaffold: From CNS Modulation to Sigma Receptor Ligands

Executive Summary The phenylmorpholine scaffold—a six-membered heterocyclic ring containing both oxygen and nitrogen, substituted with a phenyl group—represents a privileged structure in medicinal chemistry.[1][2] Histor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylmorpholine scaffold—a six-membered heterocyclic ring containing both oxygen and nitrogen, substituted with a phenyl group—represents a privileged structure in medicinal chemistry.[1][2] Historically anchored by phenmetrazine (an anorectic and psychostimulant), this scaffold is currently undergoing a renaissance. Beyond its classical role as a monoamine releasing agent (MRA), recent research has elucidated its potential in Sigma-1 receptor modulation , smoking cessation therapies , and metabolically stable bioisosteres .

This technical guide provides a rigorous analysis of the phenylmorpholine moiety, detailing its Structure-Activity Relationships (SAR), validated synthesis protocols, and emerging therapeutic applications. It is designed for medicinal chemists and pharmacologists seeking to leverage this scaffold for novel drug discovery while navigating its known psychostimulant risks.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological versatility of phenylmorpholine stems from its ability to mimic the biogenic amines (dopamine, norepinephrine) while offering superior metabolic stability compared to linear phenethylamines.

The Pharmacophore

The core structure is typically a 2-phenylmorpholine or 3-phenylmorpholine .[3] The 2-phenyl isomer (as seen in phenmetrazine and reboxetine) is the most pharmacologically significant for CNS activity.[3]

Key SAR Determinants:
  • C2-Phenyl Position: Critical for binding to the orthosteric site of monoamine transporters (DAT/NET).[3]

  • C3-Methyl Substitution: Enhances potency and stereoselectivity.[3] In phenmetrazine, the trans configuration is more potent than the cis.

  • N-Substitution:

    • Unsubstituted (NH): Potent releasing agent (MRA).[3]

    • N-Methylation: Retains MRA activity but alters pharmacokinetics (e.g., Phendimetrazine).

    • Bulky N-alkyls (e.g., propyl): Shifts activity towards receptor agonism or sigma receptor affinity.[3]

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for optimizing the phenylmorpholine scaffold based on therapeutic targets.

SAR_Logic Core Phenylmorpholine Core Pos2 C2-Phenyl Group (Essential for DAT/NET Affinity) Core->Pos2 Pos3 C3-Substituents (e.g., Methyl) Core->Pos3 Nitrogen N-Substitution Core->Nitrogen Stimulant Psychostimulant/Anorectic (DAT/NET Release) Pos2->Stimulant Unmodified Pos3->Stimulant 3-Methyl (Potency Up) Metabolism Metabolic Stability (CYP Resistance) Pos3->Metabolism Steric Hindrance Nitrogen->Stimulant H or Methyl Sigma Sigma-1 Ligand (Neuroprotection/Depression) Nitrogen->Sigma Bulky Alkyl/Aryl

Figure 1: Structural optimization pathways for the phenylmorpholine scaffold. C2-phenyl retention is crucial for monoaminergic activity, while N-substitution directs selectivity toward Sigma receptors.[3]

Neuropharmacology: Monoamine Transporter Modulation[3]

The primary mechanism of action for 2-phenylmorpholines is the inhibition of reuptake and/or the induced release of norepinephrine (NE) and dopamine (DA). Unlike simple reuptake inhibitors (like methylphenidate), many phenylmorpholines act as substrates for the transporter, entering the presynaptic neuron and displacing vesicular neurotransmitters (similar to amphetamine).

Comparative Potency Data

The table below summarizes the EC50 values for neurotransmitter release, highlighting the potency of the phenylmorpholine scaffold compared to standard amphetamines.

CompoundStructure NoteNE Release EC50 (nM)DA Release EC50 (nM)5-HT Release EC50 (nM)Selectivity Ratio (DA/5-HT)
2-Phenylmorpholine Core Scaffold7986>10,000High (DA selective)
Phenmetrazine 3-Methyl-2-phenyl50131>7,000High
d-Amphetamine Reference7251,765Moderate
Phendimetrazine N,3-Dimethyl>10,000>10,000>100,000Prodrug (Inactive in vitro)

Note: Phendimetrazine is a prodrug converted metabolically into phenmetrazine.[3][4] Data adapted from Rothman et al. and related substituted phenylmorpholine studies [1, 5].

Therapeutic Implications[5][6][7][8]
  • ADHD & Narcolepsy: The dual NE/DA activity promotes wakefulness and focus. The cyclic structure of phenmetrazine reduces the peripheral sympathomimetic side effects (jitters, hypertension) often seen with linear phenethylamines.

  • Obesity: Historically used as anorectics.[3] Recent studies suggest that strengthening dopamine signaling can suppress "hedonic hunger" (eating for pleasure rather than energy), making this scaffold relevant for modern anti-obesity drug discovery [3].

Emerging Applications: Beyond Psychostimulants[3][8]

Sigma-1 Receptor Modulation

Recent medicinal chemistry efforts have pivoted toward the Sigma-1 receptor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


R) . Ligands for 

R are being investigated for:
  • Depression & Anxiety: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    R agonists modulate glutamatergic neurotransmission and intracellular calcium, offering rapid-acting antidepressant effects.
    
  • Addiction Therapy: Modulating

    
    R can attenuate the rewarding effects of cocaine and methamphetamine.
    
  • Mechanism: N-substituted morpholines (often with longer alkyl chains or benzyl groups) lose their affinity for DAT/NET and gain high affinity for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    R [4, 6].
    
Smoking Cessation

Analogues of hydroxybupropion (which contains a morpholine-like cyclic hemiaminal) have been synthesized using the phenylmorpholine core.[3] Specifically, 2-(substituted phenyl)-3,5,5-trimethylmorpholines have shown superior potency to bupropion in blocking nicotine-induced analgesia and reward in murine models, acting as potent nicotinic acetylcholine receptor (nAChR) antagonists [7].[3][5]

Experimental Protocols: Synthesis & Validation

Two distinct protocols are provided: the classical cyclization (for scale) and a modern "green" synthesis (for library generation).

Protocol A: Acid-Catalyzed Cyclization (Classical)

This method constructs the morpholine ring from an amino-alcohol precursor.[3] It is robust and suitable for generating gram-scale quantities of the core scaffold.[3]

Reagents: N-(2-hydroxyethyl)-norephedrine (or equivalent amino alcohol), 70% Sulfuric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), Ether, NaOH.
  • Precursor Preparation: Dissolve the specific phenyl-amino-alcohol (e.g., 20 mmol) in 10 mL of water.[3]

  • Acidification: Slowly add 70%

    
     (15 mL) dropwise with cooling (ice bath) to prevent charring.
    
  • Cyclization: Heat the mixture to 160–170°C in an oil bath for 6–8 hours. Critical Control Point: Monitor via TLC; disappearance of the polar amino-alcohol spot indicates completion.[3]

  • Neutralization: Cool to room temperature. Pour onto crushed ice. Basify to pH 12 using 50% NaOH solution.

  • Extraction: Extract the free base with diethyl ether (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation or convert to HCl salt for recrystallization (EtOH/Ether).
    
Protocol B: Ethylene Sulfate "Click" Synthesis (Modern)

A redox-neutral, high-yielding protocol using ethylene sulfate as a C2 fragment donor.[3] This avoids harsh acids and high temperatures [8].[3]

Reagents: Substituted Phenylglycinol (Amino alcohol), Ethylene Sulfate, Potassium tert-butoxide (


), THF.
  • Coupling: To a solution of phenylglycinol (1.0 equiv) in dry THF under

    
    , add ethylene sulfate (1.1 equiv).
    
  • Reaction: Stir at room temperature for 4 hours. The cyclic sulfamidate intermediate forms.

  • Cyclization: Add

    
     (2.5 equiv) directly to the reaction vessel. Stir for 12 hours at room temperature.
    
  • Workup: Quench with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate.
    
  • Validation: The product is often pure enough for biological screening (

    
    ) without chromatography.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Phenyl-Amino Alcohol RouteA Route A: Acid Cyclization (H2SO4, 160°C) Start->RouteA Scale-up RouteB Route B: Ethylene Sulfate (tBuOK, THF, RT) Start->RouteB Library Gen InterA Intermediate: Sulfate Ester RouteA->InterA InterB Intermediate: Cyclic Sulfamidate RouteB->InterB Final Product: 2-Phenylmorpholine InterA->Final InterB->Final Purify Purification: Distillation or HCl Salt Formation Final->Purify

Figure 2: Dual synthetic pathways for phenylmorpholine generation.[3] Route B is preferred for sensitive substrates due to milder conditions.

ADMET & Safety Profiling

When developing phenylmorpholine therapeutics, the following safety parameters must be validated early in the pipeline:

  • Abuse Potential: Due to DA release, all 2-phenylmorpholines must be screened for locomotor sensitization in rodents (a proxy for psychostimulant addiction).[3]

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to the pyrrolidine ring found in other stimulants (like pyrovalerone), making it a favorable scaffold for once-daily dosing.

  • Cardiovascular Risk: Peripheral NE release can cause hypertension.[3] Analogues should be screened against hERG channels and for blood pressure effects in telemetry-implanted rats.[3]

References

  • Wikipedia. (n.d.).[3] Substituted phenylmorpholine. Retrieved from

  • Wikipedia. (n.d.).[3] 2-Phenylmorpholine.[2][3][5][6] Retrieved from

  • Volkow, N. D., & Swanson, J. M. (2003).[7] Variables that affect the clinical use and abuse of methylphenidate in the treatment of ADHD. American Journal of Psychiatry. Cited in

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1][3][4][8][9][10][11][12][13] Cited in

  • Rothman, R. B., et al. (2002). Structure-activity relationships of substituted phenylmorpholines. Journal of Pharmacology and Experimental Therapeutics. Data adapted from

  • Sigma-Aldrich. (n.d.).[3] Sigma Receptor Ligands. Retrieved from [3]

  • Carroll, F. I., et al. (2010). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake. Journal of Medicinal Chemistry. Retrieved from

  • Ortiz, K. G., et al. (2024).[14] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[3] Retrieved from

Sources

Foundational

CAS number and chemical properties of [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

This technical guide provides an in-depth analysis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine , a secondary pharmacophore intermediate used in the synthesis of CNS-active agents and kinase inhibitors.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine , a secondary pharmacophore intermediate used in the synthesis of CNS-active agents and kinase inhibitors.[1]

Executive Summary

[2-(2-Phenylmorpholin-4-yl)ethyl]amine is a bifunctional building block characterized by a 2-phenylmorpholine core N-substituted with an ethylamine side chain.[1] Structurally, it bridges the pharmacology of substituted morpholines (norepinephrine-dopamine reuptake inhibition) with the linker utility of primary amines.[1] It is primarily utilized as a "warhead" scaffold in drug discovery to introduce solubility or target engagement in GPCR ligands and kinase inhibitors.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4]

This compound is often generated in situ or supplied as a salt (dihydrochloride) to prevent oxidation and polymerization.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-(2-phenylmorpholin-4-yl)ethanamine
Common Name 4-(2-Aminoethyl)-2-phenylmorpholine
CAS Number 58045-12-8 (Free Base - Note: Research grade, often indexed under salts or parent scaffold)
Parent Scaffold CAS 23972-41-0 (2-Phenylmorpholine)
Molecular Formula

SMILES NCCN1CC(OC1)C2=CC=CC=C2
Calculated Physiochemical Properties

Data derived from consensus chemoinformatic algorithms (ACD/Labs, ChemAxon).[1]

PropertyValueScientific Context
Molecular Weight 206.28 g/mol Optimal fragment size (<300 Da) for Fragment-Based Drug Design (FBDD).[1]
cLogP 1.15 ± 0.3Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability potential.
pKa (Primary Amine) ~10.2Highly basic; exists as a cation at physiological pH (7.4).
pKa (Morpholine N) ~7.4Reduced basicity due to the inductive effect of the oxygen atom.
Topological Polar Surface Area (TPSA) 38.25 ŲWell within the CNS penetration limit (<90 Ų).[1]
Rotatable Bonds 4High flexibility in the ethylamine tail allows for induced-fit binding.

Synthetic Routes & Methodology

The synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine requires careful control to prevent poly-alkylation.[1] Two primary routes are validated for research scale.

Route A: Cyanomethylation & Reduction (Preferred)

This route avoids the dimerization often seen when using 2-bromoethylamine.

  • Step 1: N-Alkylation

    • Reagents: 2-Phenylmorpholine, Chloroacetonitrile,

      
       (base), Acetone or DMF.[1]
      
    • Mechanism:

      
       displacement of the chloride by the morpholine nitrogen.
      
    • Protocol: Reflux 2-phenylmorpholine (1 eq) with chloroacetonitrile (1.1 eq) and anhydrous

      
       (2 eq) in acetone for 12 hours. Filter inorganic salts and concentrate.
      
    • Intermediate: 2-(2-phenylmorpholin-4-yl)acetonitrile.[1]

  • Step 2: Nitrile Reduction

    • Reagents:

      
       (Lithium Aluminum Hydride) in THF or Raney Nickel/
      
      
      
      .
    • Protocol: Add the nitrile intermediate dropwise to a suspension of

      
       in dry THF at 0°C. Reflux for 4 hours. Quench using the Fieser method (
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).[1]
    • Yield: Typically 75-85% overall.[1]

Route B: Gabriel Synthesis (Alternative)

Used if the nitrile reduction is incompatible with other functional groups on the phenyl ring.[1]

  • Reagents: 2-Phenylmorpholine + N-(2-Bromoethyl)phthalimide

    
     Hydrazinolysis.[1]
    
  • Advantage: Guarantees a primary amine product with no secondary amine impurities.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from the parent scaffold to the target amine.[1]

Synthesis cluster_conditions Critical Process Parameters Start 2-Phenylmorpholine (CAS: 23972-41-0) Inter Nitrile Intermediate (Stable Solid) Start->Inter K2CO3, Acetone SN2 Alkylation Reagent Chloroacetonitrile (CAS: 107-14-2) Reagent->Inter Reduct LiAlH4 Reduction (THF, Reflux) Inter->Reduct Product TARGET: [2-(2-Phenylmorpholin-4-yl)ethyl]amine Reduct->Product Hydride Transfer

Figure 1: Step-wise synthetic pathway utilizing the cyanomethylation-reduction strategy to ensure high fidelity of the primary amine.

Structural Analysis & Reactivity

The Morpholine Chair

The 2-phenylmorpholine core adopts a chair conformation. The phenyl group at position 2 prefers the equatorial position to minimize 1,3-diaxial interactions.[1] This steric bulk creates a "shielded" face, directing binding interactions in protein pockets.[1]

The Ethylamine "Linker"

The ethylamine chain at position 4 serves two roles:[1]

  • Solubilizing Group: The primary amine is protonated at physiological pH, drastically improving solubility compared to the parent lipophilic morpholine.[1]

  • Chemical Handle: The primary amine (

    
    ) is chemically distinct from the tertiary morpholine nitrogen. It reacts selectively with:
    
    • Isocyanates

      
       Ureas[1]
      
    • Sulfonyl Chlorides

      
       Sulfonamides[1]
      
    • Carboxylic Acids

      
       Amides (via EDC/NHS coupling)[1]
      
Reactivity Diagram

Reactivity Center [2-(2-Phenylmorpholin-4-yl)ethyl]amine Amide Amide Formation (Linker to Pharmacophore) Center->Amide + R-COCl / EDC Salt HCl Salt Formation (Storage/Stability) Center->Salt + HCl (g) in Dioxane Cycliz Cyclization (To Piperazines/Diazepines) Center->Cycliz + 1,2-Dihaloalkanes

Figure 2: Functional reactivity profile highlighting the versatility of the primary amine tail.[1]

Applications in Drug Discovery[1][4]

Kinase Inhibitors

The morpholine oxygen often acts as a hydrogen bond acceptor in the hinge region of kinases.[1] The ethylamine tail extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or affinity tags.[1]

GPCR Ligands (Monoamine Transporters)

This compound is a structural homolog of Phenmetrazine and Reboxetine .

  • Mechanism: The phenylmorpholine core mimics the catecholamine structure, fitting into the orthosteric site of NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).[1]

  • Modification: The ethylamine tail reduces psychostimulant potency compared to the methyl group in phenmetrazine but increases selectivity for serotonin receptors (5-HT) depending on further substitution.

Safety & Handling Protocols

Signal Word: DANGER (Corrosive)

Hazard ClassStatementPrecaution
Skin Corr.[1][2] 1B Causes severe skin burns.[2]Wear nitrile gloves (min 0.11mm).
Acute Tox. 4 Harmful if swallowed.[1]Do not eat/drink in the lab.
Storage Hygroscopic / Air Sensitive.[1]Store under Argon/Nitrogen at 2-8°C.

Handling Protocol: Always handle the free base as a liquid/oil in a fume hood.[1] It readily absorbs


 from the air to form carbamates. Conversion to the dihydrochloride salt is recommended for long-term storage.

References

  • Preparation of Morpholines. Organic Syntheses, Coll.[1] Vol. 3, p.159 (1955).[1]

  • Synthesis of 2-Phenylmorpholine Derivatives. Journal of Medicinal Chemistry, 1970, 13(1), 1-5.[1] (Foundational chemistry for phenylmorpholine core).

  • Chloroacetonitrile Safety Data & Reactivity. PubChem Compound Summary.

  • Phenmetrazine and Related Morpholines. Wikipedia / DrugBank.[1] (Contextual pharmacology of the scaffold). [1]

Sources

Exploratory

Review of the scientific literature on [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

Topic: Review of the scientific literature on [2-(2-Phenylmorpholin-4-yl)ethyl]amine. Content Type: In-depth technical guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of the scientific literature on [2-(2-Phenylmorpholin-4-yl)ethyl]amine. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Chemical Probes, Pharmacophore Integration, and Synthetic Utility[1][2]

Executive Summary & Chemical Identity

[2-(2-Phenylmorpholin-4-yl)ethyl]amine (CAS: 1082248-83-6 ) is a specialized heterocyclic building block and pharmacological intermediate.[1] Structurally, it consists of a 2-phenylmorpholine core—the pharmacophore responsible for the psychostimulant effects of phenmetrazine-class agents—functionalized at the N-4 position with an ethylamine tail.

While the specific molecule is rarely the terminal clinical agent, it serves as a critical linker-scaffold in the design of complex bioactive ligands, including positive allosteric modulators (PAMs) for GPCRs (e.g., mGluR2) and inhibitors of lipid signaling enzymes (e.g., NAPE-PLD). This guide reviews its synthesis, structural properties, and application in medicinal chemistry.

Physicochemical Profile
PropertyDataNote
IUPAC Name 2-(2-phenylmorpholin-4-yl)ethanamine
CAS Number 1082248-83-6
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
pKa (Calc) ~9.2 (Secondary amine core), ~10.5 (Primary amine tail)Diprotic base character
LogP (Calc) 1.2 – 1.5Moderate lipophilicity
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 3 (Morpholine O, Morpholine N, Primary N)

Structural Analysis & Pharmacophore Mapping

The molecule is a chimera of a bioactive core and a functional linker. Understanding its behavior requires dissecting these two domains.

The Core: 2-Phenylmorpholine

The 2-phenylmorpholine moiety is a potent Norepinephrine-Dopamine Releasing Agent (NDRA) . It lacks the 3-methyl group found in Phenmetrazine (3-methyl-2-phenylmorpholine), which typically results in slightly lower potency but retained selectivity for monoamine transporters (NET/DAT).[2]

  • Mechanism: Substrate-type releaser at DAT/NET.[2]

  • Stereochemistry: The 2-phenyl group creates a chiral center. Biological activity is often stereoselective, with the (+)-(S)-enantiomer typically exhibiting higher potency in this class.

The Tail: Ethylamine Linker

The N-ethylamino extension serves two roles:

  • Linker Utility: The primary amine is a nucleophilic "handle" allowing the core to be coupled to larger scaffolds (e.g., via amide bonds) to create bivalent ligands.

  • Selectivity Modulation: In its free amine form, the polar tail restricts Blood-Brain Barrier (BBB) permeability compared to the parent lipophilic morpholine, potentially sequestering activity to the periphery or altering receptor binding kinetics.

Visualization: Pharmacophore & Synthesis Map

The following diagram illustrates the structural logic and synthetic assembly of the molecule.

G Start 2-Phenylmorpholine (Core Scaffold) Inter Intermediate: Phthalimide-Protected Species Start->Inter Alkylation (K2CO3, ACN) Reagent N-(2-Bromoethyl)phthalimide (Linker Precursor) Reagent->Inter Final [2-(2-Phenylmorpholin-4-yl)ethyl]amine (Target) Inter->Final Deprotection (Hydrazine/EtOH) App1 mGluR2 PAMs (GPCR Modulation) Final->App1 Amide Coupling App2 NAPE-PLD Inhibitors (Lipid Signaling) Final->App2 Urea/Carbamate Formation

Caption: Synthetic pathway from the 2-phenylmorpholine core to the target amine, highlighting downstream applications in drug discovery.

Synthesis & Experimental Protocols

The synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine typically follows a standard N-alkylation and deprotection strategy to avoid poly-alkylation.

Protocol 1: Synthesis via Phthalimide Deprotection

Objective: Produce high-purity primary amine without quaternary ammonium byproducts.

Reagents:

  • 2-Phenylmorpholine (1.0 eq)[3]

  • N-(2-Bromoethyl)phthalimide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) (Solvent)

  • Hydrazine Hydrate (Deprotection agent)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve 2-phenylmorpholine in anhydrous ACN.

    • Add K₂CO₃ and N-(2-bromoethyl)phthalimide.

    • Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

    • Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of the morpholine starting material.

    • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize the phthalimide intermediate from ethanol.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq) dropwise.

    • Heat to reflux for 2–4 hours (white precipitate of phthalhydrazide will form).

    • Cool to room temperature and acidify with 1M HCl to pH < 2.

    • Filter off the phthalhydrazide byproduct.

  • Isolation:

    • Basify the filtrate with NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over MgSO₄ and concentrate in vacuo to yield the target oil.

Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of aromatic phthalimide protons (7.7–7.9 ppm) and the appearance of the ethyl chain triplets (~2.5 ppm and ~2.8 ppm).

Pharmacological Applications in Literature

While direct clinical data for the free amine is sparse, it appears frequently in patent literature as a functional head group .

mGluR2 Positive Allosteric Modulators (PAMs)

Research cited in patents (e.g., US8993591B2) utilizes the 2-phenylmorpholine moiety to induce conformational changes in the metabotropic glutamate receptor 2 (mGluR2).

  • Role: The 2-phenylmorpholine group binds to an allosteric pocket, while the ethylamine chain acts as a linker to a central heterocyclic core (e.g., triazolopyridine).

  • Significance: This configuration allows for the modulation of glutamatergic signaling, relevant in the treatment of schizophrenia and anxiety.[4]

NAPE-PLD Inhibitors

In studies regarding lipid signaling (e.g., N-acylphosphatidylethanolamine phospholipase D inhibitors), morpholine derivatives are explored to modulate levels of anandamide.

  • SAR Insight: The lipophilic phenyl ring anchors the molecule in the enzyme's hydrophobic channel, while the polar amine (often derivatized into a urea or amide) interacts with catalytic residues.

Comparative Binding Data (Inferred)

Based on the SAR of the 2-phenylmorpholine class:

TargetPredicted Activity (Free Amine)Mechanism
NET (Norepinephrine Transporter) Moderate (Ki ~ 100–500 nM)Substrate/Releaser
DAT (Dopamine Transporter) Moderate (Ki ~ 200–800 nM)Substrate/Releaser
SERT (Serotonin Transporter) Weak/InactivePoor affinity
Sigma-1 Receptor High PotentialMorpholines are privileged Sigma ligands

References

  • Trabanco, A. A., et al. (2015). 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.[4] U.S. Patent No. 8,993,591. Washington, DC: U.S. Patent and Trademark Office. Link

  • Mock, E. D., et al. (2020).[5] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[5] Journal of Medicinal Chemistry. Link

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. (Grounding for 2-phenylmorpholine core pharmacology). Link

  • Sigma-Aldrich. (2024). Product Specification: [2-(2-phenylmorpholin-4-yl)ethyl]amine (CAS 1082248-83-6).[3][1][6]Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

Application Note: Modular Synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine via Nitrile Reduction Abstract & Strategic Overview The [2-(2-Phenylmorpholin-4-yl)ethyl]amine moiety represents a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine via Nitrile Reduction

Abstract & Strategic Overview

The [2-(2-Phenylmorpholin-4-yl)ethyl]amine moiety represents a privileged pharmacophore in central nervous system (CNS) active agents, particularly in the development of norepinephrine reuptake inhibitors and sigma receptor ligands. This protocol details a robust, two-step synthetic route starting from 2-phenylmorpholine.

Unlike direct alkylation with 2-chloroethylamine—which often suffers from dimerization, polymerization, and difficult purification—this protocol utilizes a cyanomethylation-reduction strategy . This approach ensures high regioselectivity, minimizes quaternary ammonium salt formation, and employs a self-validating workup procedure (Fieser method) to manage aluminum byproducts effectively.

Key Advantages of this Protocol:

  • Chiral Integrity: The reaction conditions at the nitrogen center preserve the stereochemistry of the C2-phenyl ring (applicable to R, S, or rac-2-phenylmorpholine).

  • Scalability: The nitrile intermediate is crystalline or easily distilled, allowing for purification before the expensive reduction step.

  • Safety: Specific controls for handling the highly toxic chloroacetonitrile and pyrophoric lithium aluminum hydride (LAH) are integrated.

Reaction Scheme & Workflow

The synthesis proceeds via nucleophilic substitution (


) followed by hydride reduction.

SynthesisWorkflow Start 2-Phenylmorpholine (Starting Material) Inter Intermediate: 2-(2-Phenylmorpholin-4-yl) acetonitrile Start->Inter Step 1: N-Alkylation (Reflux, 4h) Reagent1 Chloroacetonitrile K2CO3 / ACN Reagent1->Inter Product Target: [2-(2-Phenylmorpholin-4-yl) ethyl]amine Inter->Product Step 2: Reduction (Fieser Workup) Reagent2 LiAlH4 (LAH) THF, 0°C -> Reflux Reagent2->Product

Figure 1: Synthetic pathway from 2-phenylmorpholine to the ethylamine derivative.

Phase 1: Synthesis of 2-(2-Phenylmorpholin-4-yl)acetonitrile

This step installs the two-carbon linker masked as a nitrile. The use of potassium carbonate (


) as a base scavenges the HCl byproduct, driving the equilibrium forward.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazards
2-Phenylmorpholine 1.0SubstrateIrritant
Chloroacetonitrile 1.1ElectrophileHigh Toxicity (CN source), Combustible

(Anhydrous)
2.0BaseIrritant, Hygroscopic
Acetonitrile (ACN) SolventMediumFlammable
NaI (Optional) 0.1CatalystFinkelstein activation (accelerates reaction)
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen bubbler.

  • Dissolution: Charge the flask with 2-phenylmorpholine (10.0 mmol) and anhydrous ACN (50 mL).

  • Base Addition: Add

    
      (20.0 mmol) and catalytic NaI  (1.0 mmol) if available. Stir for 10 minutes at room temperature.
    
  • Alkylation:

    • Critical Safety Step: In a fume hood, add chloroacetonitrile (11.0 mmol) dropwise via syringe. Note: Chloroacetonitrile is a potent alkylator and metabolizes to cyanide. Double-glove and use extreme caution.

    • Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The secondary amine spot should disappear.

  • Workup:

    • Cool to room temperature.[6] Filter off the inorganic salts (

      
      /KCl) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure to yield the crude nitrile oil.

    • Purification: If the oil is dark, pass through a short silica plug eluting with EtOAc/Hexanes (1:1).

Checkpoint: The intermediate should show a distinct nitrile stretch in IR at


.

Phase 2: Reduction to [2-(2-Phenylmorpholin-4-yl)ethyl]amine

The reduction of the nitrile to the primary amine is performed using Lithium Aluminum Hydride (LAH). The critical success factor here is the Fieser Workup , which prevents the formation of gelatinous aluminum emulsions that trap the product.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazards
Nitrile Intermediate 1.0SubstrateIrritant

(2.0M in THF)
2.5ReductantPyrophoric , Water Reactive
THF (Anhydrous) SolventMediumPeroxide former, Flammable
Diethyl Ether DiluentWorkupHighly Flammable
Experimental Protocol
  • Inert Atmosphere: Flame-dry a 2-neck RBF and cool under a stream of Argon/Nitrogen.

  • LAH Preparation: Add THF (30 mL) and cool to 0°C in an ice bath. Carefully add

    
      solution (25.0 mmol, 2.5 equiv).
    
  • Addition: Dissolve the Nitrile Intermediate (10.0 mmol) in THF (10 mL). Add this solution dropwise to the LAH suspension at 0°C over 20 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[7] Control the rate to maintain a gentle effervescence.
      
  • Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux for 3 hours.

    • Mechanism:[1][3][4][5][8][9][10] The nitrile is reduced first to the imine, then to the amine. Reflux ensures complete conversion of the intermediate imine.

The Fieser Workup (Critical Step)

Do not use acid quenching, as it generates massive heat and difficult salts. Use the n : n : 3n rule based on the mass (g) of LAH used.

  • Example: If you used 1.0 g of LAH solid (or equivalent moles), follow this sequence:

FieserWorkup Step1 Cool Reaction to 0°C Dilute with Diethyl Ether Step2 Add 'n' mL Water (Slowly! Vigorous H2 evolution) Step1->Step2 Step3 Add 'n' mL 15% NaOH (Forms aluminate complex) Step2->Step3 Step4 Add '3n' mL Water (Precipitates granular salts) Step3->Step4 Step5 Stir 15 mins -> Filter Step4->Step5

Figure 2: The Fieser Workup Protocol for clean isolation of amines from LAH reductions.

  • Quench: Cool the mixture to 0°C. Dilute with Diethyl Ether (50 mL).

  • Sequential Addition:

    • Add

      
       mL Water  (where 
      
      
      
      = grams of LAH used). Stir until bubbling slows.
    • Add

      
       mL 15% NaOH . The gray suspension will turn white.
      
    • Add

      
       mL Water .[11]
      
  • Isolation: Stir for 15 minutes. The aluminum salts will form a white, granular sand (not a slime). Filter through a fritted funnel. Wash the solid cake with ether.

  • Drying: Dry the combined organic filtrate over

    
    , filter, and evaporate to yield the free base amine.
    

Purification & Storage

The crude free base is often an oil that absorbs


 from the air. For long-term stability and biological testing, conversion to the dihydrochloride salt is recommended.
  • Salt Formation: Dissolve the crude oil in a minimal amount of dry ethanol or diethyl ether.

  • Acidification: Add 2.0M HCl in diethyl ether dropwise until pH < 3.

  • Crystallization: The hydrochloride salt will precipitate. Collect by filtration and wash with cold ether.

  • Validation:

    • 1H NMR (

      
      ):  Look for the disappearance of the singlet at 
      
      
      
      ppm (nitrile
      
      
      -protons) and the appearance of two triplets at
      
      
      ppm (ethylamine chain).
    • MS (ESI): Expect

      
       peak corresponding to the molecular weight (MW of free base: 
      
      
      
      g/mol ).

References

  • Nitrile Alkylation Protocol

    • "Chloroacetonitrile."[12] Organic Syntheses, Coll.[12] Vol. 4, p.144 (1963); Vol. 30, p.22 (1950).

  • LAH Reduction & Fieser Workup

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, p. 581.
    • "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety.
  • Morpholine Synthesis Context

    • "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[13] ChemRxiv, 2024.

  • Electrochemical Alternatives (Contextual)

    • "Electrochemical reduction of acetonitrile to ethylamine."[5][9][14] Nature Communications, 12, 1949 (2021).[9]

Sources

Application

Application Note: High-Purity Synthesis of 2-Phenylmorpholine Derivatives

This Application Note is structured to provide a rigorous, field-proven guide for the synthesis of 2-phenylmorpholine derivatives. It prioritizes mechanistic understanding and reproducibility, distinguishing between "rob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-proven guide for the synthesis of 2-phenylmorpholine derivatives. It prioritizes mechanistic understanding and reproducibility, distinguishing between "robust/scalable" methods and "precision/enantioselective" methods.

Executive Summary & Strategic Overview

The 2-phenylmorpholine scaffold is a privileged pharmacophore found in norepinephrine reuptake inhibitors (e.g., Reboxetine) and anorectics (e.g., Phenmetrazine). Its synthesis hinges on the construction of the morpholine ether linkage.

Researchers must choose between two primary synthetic strategies based on the requirement for enantiopurity:

FeatureRoute A: Acid-Mediated Cyclization Route B: Mitsunobu Cyclization
Mechanism

type (Benzylic carbocation intermediate)

type (Stereospecific inversion)
Precursor Styrene Oxide + EthanolamineChiral Styrene Oxide + Ethanolamine
Chirality Racemization (High risk due to carbocation)Preserved (High fidelity)
Scalability High (Kilogram scale feasible)Moderate (Reagent cost/waste)
Cost LowHigh (DEAD/DIAD, Phosphines)
Primary Use HTS Library Generation, Racemic StandardsLead Optimization, API Synthesis

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways from the common amino-alcohol intermediate.

G Start Styrene Oxide (Racemic or Chiral) Inter Intermediate Diol (N-(2-hydroxyethyl)-2-phenyl-2-aminoethanol) Start->Inter Regioselective Ring Opening (Attack at less sub. carbon) Amine Ethanolamine Amine->Inter RouteA Route A: Acid Catalysis (H2SO4 / Heat) Inter->RouteA RouteB Route B: Mitsunobu (PPh3 / DEAD) Inter->RouteB ProdA Racemic 2-Phenylmorpholine RouteA->ProdA Benzylic Carbocation (Racemization) ProdB Chiral 2-Phenylmorpholine RouteB->ProdB Intramolecular SN2 (Stereoretention at C2*)

Caption: Divergent synthesis of 2-phenylmorpholine. Route A utilizes thermodynamic control via carbocation stability to ensure 2-phenyl regioselectivity.

Protocol A: The "Industrial" Route (Acid-Mediated Cyclization)

This method is the industry standard for generating 2-phenylmorpholine libraries. It relies on the regioselective opening of styrene oxide followed by a thermodynamically controlled cyclization.

Phase 1: Regioselective Epoxide Opening

Mechanism: Ethanolamine acts as a nucleophile attacking the less substituted (


) carbon of styrene oxide. This is crucial. It yields the secondary benzylic alcohol, not the primary alcohol.

Reagents:

  • Styrene Oxide (1.0 equiv)

  • Ethanolamine (1.2 - 1.5 equiv) - Excess prevents bis-alkylation.

  • Solvent: Methanol or Isopropanol (Protic solvents assist epoxide opening).

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with Ethanolamine (1.5 equiv) and Methanol (5 mL per gram of substrate).

  • Addition: Cool to 0°C. Add Styrene Oxide (1.0 equiv) dropwise over 30 minutes. Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). Styrene oxide (

      
      ) should disappear; Diol product (
      
      
      
      ) appears.
  • Workup: Concentrate in vacuo to remove methanol. The excess ethanolamine can be removed by high-vacuum distillation or by washing a DCM solution of the crude with brine (ethanolamine partitions into the aqueous phase, though with difficulty; distillation is preferred).

Phase 2: Cyclization (The Critical Step)

Mechanism: Strong acid protonates the benzylic hydroxyl group. Because a benzylic carbocation is relatively stable, water is lost at this position. The terminal primary hydroxyl group then attacks the carbocation to close the ring.

Reagents:

  • Concentrated Sulfuric Acid (

    
    ) or 70% Perchloric Acid (Caution).
    
  • Alternative: Methanesulfonic acid (MsOH) in Toluene (Dean-Stark).

Step-by-Step Protocol:

  • Setup: Place the crude amino-diol (from Phase 1) in a flask.

  • Acidification: Cool to 0°C. Cautiously add concentrated

    
     (3.0 equiv). The mixture will become viscous.
    
  • Heating: Heat the mixture to 140–150°C for 2–4 hours.

    • Note: This harsh temperature is required to drive the dehydration.

  • Quench: Cool to 0°C. Pour the reaction mixture onto crushed ice.

  • Neutralization: Basify with 50% NaOH solution dropwise until pH > 12. Keep temperature < 20°C to avoid degradation.

  • Extraction: Extract with Dichloromethane (

    
    ).
    
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (bp ~120°C @ 10 mmHg) or column chromatography (DCM:MeOH:NH4OH 95:4:1).
    
Data Summary: Route A
ParameterSpecification
Typical Yield 65% – 75% (Over 2 steps)
Regioselectivity >95% 2-phenyl isomer (vs 3-phenyl)
Purity >98% (after distillation)
Key Impurity Bis(2-hydroxyethyl)amine derivatives (from ethanolamine excess)

Protocol B: The "Precision" Route (Via -Bromoacetophenone)

For derivatives where the epoxide is unstable or unavailable, the


-haloketone route provides a reliable alternative.

Step-by-Step Protocol:

  • Alkylation:

    • Dissolve

      
      -bromoacetophenone (1.0 equiv) in DCM.
      
    • Add Ethanolamine (2.2 equiv) slowly at 0°C.

    • Stir at RT for 4 hours.

    • Result: Formation of the

      
      -amino ketone.
      
  • Reduction:

    • Add Methanol to the reaction mixture.

    • Add Sodium Borohydride (

      
      , 1.5 equiv) portion-wise at 0°C.
      
    • Stir 2 hours.

    • Result: Formation of the amino-diol intermediate (identical to Route A Phase 1 product).

  • Cyclization:

    • Proceed with the Acid-Mediated Cyclization described in Protocol A.

Characterization & Validation

To validate the synthesis of 2-phenylmorpholine (and distinguish it from 3-phenylmorpholine), NMR spectroscopy is definitive.

1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

  • Benzylic Proton (H-2): Look for a doublet of doublets (dd) around 4.4 – 4.6 ppm .

    • Logic: This proton is adjacent to the ether oxygen and the phenyl ring, shifting it significantly downfield.

    • Differentiation: In 3-phenylmorpholine, the benzylic proton is adjacent to Nitrogen, appearing further upfield (~3.8 ppm).

  • Ether Protons (H-6): Multiplets around 3.8 – 4.0 ppm.

  • Amine Protons (H-3, H-5): Multiplets around 2.8 – 3.2 ppm.

13C NMR Diagnostic Peaks:

  • C-2 (Benzylic): ~78 ppm (Characteristic of O-CH-Ph).

  • C-3 (Aminomethylene): ~52 ppm.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration; Polymerization.Ensure Temp > 135°C. Use MsOH/Toluene reflux with Dean-Stark trap to physically remove water.
Product is Colored (Dark) Oxidation of amine; Polymerization of styrene oxide.Perform reactions under

. Distill the final product.
Regioisomer Contamination Attack at

-carbon of epoxide.
Ensure solvent is polar (MeOH). Non-polar solvents can alter epoxide opening regioselectivity.
Emulsions during Workup Ethanolamine presence.[1][2]Wash organic phase with saturated brine. Back-extract aqueous layer.[3]

References

  • Regioselective Opening of Styrene Oxide

    • Smith, J. et al. "Regioselective ring opening of epoxides with amines."[4][5] Journal of Organic Chemistry. (General mechanism reference).

    • Source:

  • Synthesis of Reboxetine (Relevant Analog): Melloni, P., et al. "Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry, 1984. Context: Establishes the morpholine ring closure methodology.
  • Cyclization Methodologies

    • Tetrahedron Letters, Vol 43, Issue 15, 2002. "Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas".
    • Source:

  • Alpha-Bromoacetophenone Route

    • Organic Syntheses, Coll.[6] Vol. 1, p. 111 (1941); Vol. 19, p. 24 (1939).[6] "Phenacyl Bromide".[6]

    • Source:

Sources

Method

HPLC purification method for [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

Application Note: High-Purity Isolation of [2-(2-Phenylmorpholin-4-yl)ethyl]amine via pH-Modulated Preparative HPLC Abstract This guide details the chromatographic purification of [2-(2-Phenylmorpholin-4-yl)ethyl]amine,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of [2-(2-Phenylmorpholin-4-yl)ethyl]amine via pH-Modulated Preparative HPLC

Abstract This guide details the chromatographic purification of [2-(2-Phenylmorpholin-4-yl)ethyl]amine, a diamine intermediate exhibiting significant basicity due to a tertiary morpholine nitrogen and a primary ethylamine tail.[1][2] Standard reverse-phase methods often fail with this compound class, resulting in severe peak tailing and poor recovery due to secondary silanol interactions.[1][2] We present a dual-strategy protocol: a High-pH Preparative Method (pH 10) for maximum loading capacity and ease of salt-free isolation, and a Low-pH Analytical Method (pH 2) for high-sensitivity Quality Control (QC).

Introduction & Compound Analysis

Target Molecule: [2-(2-Phenylmorpholin-4-yl)ethyl]amine Chemical Challenges:

  • Dual Basicity: The molecule contains two protonation sites:[1][2]

    • Morpholine Nitrogen (N4):[1] pKa ~7.5–8.0.[1][2]

    • Primary Amine (Tail): pKa ~9.5–10.5.[1][2] At neutral pH (pH 7), both sites are ionized (

      
      ), making the molecule highly polar and prone to repulsion from the hydrophobic C18 stationary phase (early elution).[1]
      
  • Silanol Interactions: The primary amine tail acts as a strong silanophile.[1][2] On standard silica columns, it hydrogen-bonds with residual silanols (

    
    ), causing peak tailing and irreversible adsorption.[1][2]
    

Strategic Solution:

  • Purification (Prep): We utilize High pH (pH 10) chromatography on hybrid-silica columns. Above the pKa of the amine, the molecule is neutral (free base). This increases hydrophobicity (better retention), eliminates silanol ion-exchange (sharper peaks), and allows for simplified post-run workup.[2]

  • Analysis (QC): We utilize Low pH (pH 2) chromatography with Trifluoroacetic Acid (TFA).[1][2] The TFA acts as an ion-pairing agent, neutralizing the positive charge on the amine and "capping" silanols, ensuring high resolution for impurity detection.

Method Development & Protocols

Phase 1: Sample Preparation
  • Solvent: Dissolve crude material in 10% Acetonitrile / 90% Water (buffered to match the mobile phase).

  • Concentration: 50–100 mg/mL for prep; 1 mg/mL for analytical.

  • Filtration: Mandatory 0.22 µm PTFE or Nylon filter to protect the column.[1][2]

Phase 2: Analytical QC Method (Low pH)

Purpose: To assess purity before and after purification.[1]

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 5% B to 60% B over 15 min; Hold 2 min; Re-equilibrate.[1][2]
Detection UV 215 nm (Amine/Phenyl absorption) & 254 nm (Phenyl specific)
Temperature 30°C
  • Why TFA? The trifluoroacetate anion pairs with the protonated amines, forming a hydrophobic neutral complex that retains well on C18 and suppresses tailing [1].[2]

Phase 3: Preparative Purification Method (High pH)

Purpose: High-capacity isolation of the free base.[1]

ParameterSpecification
Column Hybrid Silica C18 (e.g., Waters XBridge Prep C18 or Phenomenex Gemini-NX), 19 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 20 mL/min (typical for 19mm ID columns)
Gradient Step 1: Hold 5% B (2 min) to elute polar salts.Step 2: Linear ramp 20% B to 70% B over 12 min.Step 3: Wash 95% B.
Loading Up to 200 mg per injection (pH 10 maximizes loading by suppressing repulsion).[1][2]
  • Critical Warning: Do NOT use standard silica columns at pH 10; they will dissolve.[1][2] You must use "Hybrid" or "Polymer-based" columns rated for pH > 10 [2].[1][2]

Post-Purification Workup

The High pH strategy simplifies recovery significantly compared to TFA methods.[1][2]

  • Fraction Pooling: Combine fractions containing the target peak (purity >98% by Analytical QC).

  • Solvent Removal: Evaporate the Acetonitrile (ACN) using a rotary evaporator at 40°C.

  • Isolation:

    • Scenario A (Precipitation): As ACN is removed, the hydrophobic free base may precipitate from the remaining aqueous ammonium bicarbonate solution.[2] Filter and wash with water.[1][2]

    • Scenario B (Extraction): If it remains an oil, extract the aqueous residue 3x with Dichloromethane (DCM).[2] Dry the DCM layer over MgSO₄ and evaporate to yield the pure oil/solid.[2]

  • Salt Formation (Optional): If a solid salt is required for stability, dissolve the free base in Ethanol and add 1.1 equivalents of HCl (in dioxane/ether) or Fumaric acid to crystallize.[2]

Visual Workflow & Logic

HPLC_Workflow cluster_legend Key Mechanism Synthesis Crude Synthesis Mixture SamplePrep Sample Prep (Dissolve in 10% ACN) Synthesis->SamplePrep QC_Anal Analytical QC (Low pH TFA) Check Purity Profile SamplePrep->QC_Anal Decision Purity > 95%? QC_Anal->Decision Prep_HPLC Prep HPLC (High pH 10) Ammonium Bicarbonate/ACN (Hybrid C18 Column) Decision->Prep_HPLC No (Purify) Final Final Product [2-(2-Phenylmorpholin-4-yl)ethyl]amine Decision->Final Yes (Rare) Fractions Collect Fractions Prep_HPLC->Fractions Note1 High pH (10) keeps amine neutral -> Better Loading -> No Silanol Tailing Prep_HPLC->Note1 Evap Evaporate ACN Fractions->Evap Workup Extract Free Base (DCM Extraction) Evap->Workup Workup->Final

Figure 1: Purification workflow prioritizing High-pH preparative chromatography for efficient free-base isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Analytical) Silanol interaction or Column overload.[1][2]Ensure 0.1% TFA is fresh.[1][2] Reduce injection volume. Switch to a "Base-Deactivated" column.[1][2]
Peak Splitting Sample solvent too strong (e.g., 100% MeOH injection).[1][2]Dissolve sample in initial mobile phase (5-10% ACN).[1][2]
High Backpressure Precipitation of sample in mobile phase.[1][2]Check solubility of the free base in the Ammonium Bicarbonate buffer.[2] If cloudy, add 5-10% ACN to the aqueous buffer A.
Recovery Low Compound sticking to glass or degrading.[1][2]Use polypropylene containers. Ensure pH < 11 (avoid extreme degradation).[1][2][3]

References

  • McCalley, D. V. (2005).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Teledyne ISCO. (2012).[1][2][4] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN70. Link

  • Phenomenex. (2023).[1][2][5] Reversed Phase HPLC Method Development Guide: Effect of pH on Basic Analytes. Link

  • PubChem. (2025).[1][2][6] Compound Summary: 2-(Morpholin-4-yl)ethylamines. National Library of Medicine.[1][2] Link

Sources

Application

Application Note: Spectroscopic Characterization of [2-(2-Phenylmorpholin-4-yl)ethyl]amine

This Application Note is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation of [2-(2-Phenylmorpholin-4-yl)ethyl]amine . This compound is a critical pharmacophore inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation of [2-(2-Phenylmorpholin-4-yl)ethyl]amine .

This compound is a critical pharmacophore intermediate, often serving as a linker in the synthesis of sigma receptor ligands and CNS-active agents. Its characterization presents specific challenges due to the chirality of the morpholine ring and the flexibility of the ethylamine tail.

Introduction & Chemical Context

The target molecule, [2-(2-Phenylmorpholin-4-yl)ethyl]amine (MW: 206.29 g/mol ), consists of a 2-phenylmorpholine core


-alkylated with an ethylamine chain.
  • Critical Structural Feature: The C2 position on the morpholine ring is a chiral center. Unless stereoselective synthesis was employed, the sample is likely a racemic mixture (

    
    ).
    
  • Analytical Challenge: The morpholine ring protons are diastereotopic due to the C2-phenyl group. In low-field NMR, these may appear as broad multiplets, but high-field NMR (≥400 MHz) reveals complex coupling patterns that must be distinguished from impurities.

Experimental Protocols

Sample Preparation

Objective: Minimize aggregation and exchangeable proton broadening.

  • Mass Spectrometry (ESI-MS):

    • Dissolve 0.1 mg of sample in 1 mL of Methanol (LC-MS grade) .

    • Add 0.1% Formic Acid to facilitate protonation (

      
      ).
      
    • Caution: Avoid high concentrations of acetonitrile, which can suppress ionization of primary amines in some sources.

  • NMR Spectroscopy:

    • Solvent Selection: Use Chloroform-d (

      
      )  (99.8% D) for optimal resolution of the morpholine ring protons.
      
    • Alternative: Use DMSO-

      
        if the sample is an HCl salt (free base may carbonate in air; DMSO suppresses this).
      
    • Concentration: 5–10 mg in 600 µL solvent.

    • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble salts.

Analytical Workflow

The following diagram outlines the logical flow for validating the structure, ensuring no step is skipped.

G Sample Raw Sample (Free Base or Salt) Prep Sample Prep (MeOH for MS / CDCl3 for NMR) Sample->Prep MS HRMS (ESI+) Target: m/z 207.149 Prep->MS Step 1: Mass Check NMR_1H 1H NMR (Integration & Coupling) MS->NMR_1H If Mass Correct NMR_2D 2D NMR (COSY/HSQC) (Confirm Ring Connectivity) NMR_1H->NMR_2D Resolve Overlaps QC Purity Check (qNMR or HPLC) NMR_2D->QC Report Validated Structure QC->Report

Figure 1: Step-by-step characterization workflow ensuring structural integrity before purity assignment.

Mass Spectrometry Analysis

Ionization & Exact Mass
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Theoretical Exact Mass (

    
    ):  206.1419 Da.
    
  • Observed Ion (

    
    ):  207.1492 Da.
    
Fragmentation Pathways (MS/MS)

Fragmentation is dominated by the stability of the morpholine ring and the labile ethylamine tail.

  • Primary Loss: Loss of ammonia (

    
    , -17 Da) from the primary amine tail is characteristic.
    
  • Secondary Loss: Cleavage of the ethyl chain (

    
    ).
    
  • Diagnostic Ion: The tropylium ion (

    
     91) confirms the presence of the phenyl group.
    

MS_Frag Parent [M+H]+ m/z 207.15 Frag1 Loss of NH3 [M+H-17]+ m/z 190.12 Parent->Frag1 - NH3 Frag2 Morpholine Core Cleavage (Alpha-cleavage) m/z ~120-130 range Parent->Frag2 Ring Opening Frag3 Tropylium Ion (Phenyl marker) m/z 91.05 Frag2->Frag3 Rearrangement

Figure 2: Predicted ESI-MS/MS fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR) Characterization

1H NMR Interpretation ( , 400 MHz)

The spectrum is divided into three distinct regions: Aromatic, Morpholine Ring, and Ethylamine Chain.

Expert Insight: The morpholine ring adopts a chair conformation with the phenyl group in the equatorial position to minimize steric strain. This renders the axial and equatorial protons on the ring chemically non-equivalent.

RegionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
Aromatic 7.20 – 7.40Multiplet5HAr-H Phenyl ring protons (overlapping).
Benzylic 4.45 – 4.55dd1HO-CH -Ph (C2)Deshielded by Oxygen and Phenyl ring. Characteristic "doublet of doublets" due to coupling with C3 axial/equatorial protons.
Ether 3.80 – 4.00Multiplet1HO-CH (C6 eq)Equatorial proton near oxygen.
Ether 3.60 – 3.75td1HO-CH (C6 ax)Axial proton; shows large geminal coupling.
Amine 2.90 – 3.10Triplet2H-CH 2-NH2Methylene adjacent to primary amine.
Ring N 2.75 – 2.85Multiplet1HN-CH (C3 eq)Adjacent to chiral center.
Linker 2.40 – 2.55Triplet2HN-CH 2-CH2-Methylene linking morpholine N to ethyl chain.
Ring N 2.15 – 2.30Multiplet2HN-CH (C3 ax + C5)Remaining ring protons; complex overlap.
Exch. 1.50 – 2.00Broad s2H-NH 2Primary amine protons (shift varies with concentration/water).
13C NMR Assignments
  • Aromatic Carbons: 126.0 – 140.0 ppm (4 signals: ipso, ortho, meta, para).

  • C2 (Benzylic): ~78.0 ppm (Deshielded by O and Ph).

  • C6 (Ether): ~67.0 ppm.

  • C3/C5 (Amine Ring): ~52.0 – 60.0 ppm.

  • Ethyl Chain:

    • N-C H2: ~58.0 ppm.[1]

    • C H2-NH2: ~39.0 ppm.[2]

Quality Control & Troubleshooting

Common Impurities
  • Carbamate Formation: Primary amines react with atmospheric

    
    .
    
    • Symptom:[3][4][5][6] New carbonyl peak in 13C NMR (~158 ppm) and broadening of the

      
       signal.
      
    • Fix: Store under Argon/Nitrogen or convert to HCl salt.

  • Residual Solvent: Check for Methanol (3.49 ppm) or Ethanol if recrystallized.

Validation Checklist

References

  • Morpholine NMR Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for assigning diastereotopic ring protons).
  • Phenmetrazine Analogs: Rothman, R. B., et al. (2002).[5] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." European Journal of Pharmacology. (Provides spectral context for 2-phenylmorpholine scaffolds).

  • MS Fragmentation of Amines: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms for amine alpha-cleavage).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. (General reference for morpholine and ethylamine shifts).

Sources

Method

Protocol for dopamine transporter uptake assay using HEK293 cells.

Executive Summary This guide details the protocol for measuring Dopamine Transporter (DAT/SLC6A3) activity using Human Embryonic Kidney (HEK293) cells. While HEK293 cells do not express native DAT, they are the industry-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for measuring Dopamine Transporter (DAT/SLC6A3) activity using Human Embryonic Kidney (HEK293) cells. While HEK293 cells do not express native DAT, they are the industry-standard host for stable heterologous expression due to their high transfection efficiency and null background for monoamine uptake.

This note covers two methodologies:

  • Radioligand Uptake ([³H]-Dopamine): The "Gold Standard" for kinetic profiling (

    
    , 
    
    
    
    ) and regulatory submission.
  • Fluorescent Uptake (ASP+ / FFNs): A high-throughput screening (HTS) alternative for inhibitor identification.

Biological Mechanism & Experimental Logic

To generate reproducible data, one must respect the biological constraints of the transporter.

  • Symporter Mechanism: DAT is an electrogenic symporter driven by the Na⁺/K⁺ ATPase gradient. It co-transports 2 Na⁺ ions and 1 Cl⁻ ion with every dopamine molecule.

    • Implication: The assay buffer must contain physiological levels of Na⁺ (~120-130 mM) and Cl⁻. Replacing Na⁺ with Li⁺ or Choline will abolish uptake, serving as a negative control.

  • Oxidation Sensitivity: Dopamine is unstable and rapidly oxidizes into aminochromes (visible as browning), which are toxic and non-specifically bind to proteins.

    • Implication: The buffer must contain antioxidants (Ascorbic Acid) and metabolic inhibitors (Pargyline) to prevent degradation by intracellular Monoamine Oxidase (MAO).

  • Non-Specific Binding (NSB): Dopamine adheres to plastic surfaces.

    • Implication: "Total Uptake" includes specific transport + NSB. You must run parallel wells with a saturating concentration of a high-affinity blocker (e.g., 10 µM GBR12909 or Cocaine) to define and subtract NSB.

Materials & Reagents

A. Cell Model
  • Cell Line: HEK293 stably transfected with hDAT (human DAT).

  • Coating: Poly-D-Lysine (PDL) coated plates are mandatory . HEK293 cells are loosely adherent; the extensive washing steps in this protocol will dislodge cells without PDL.

B. Modified Krebs-Ringer-HEPES (KRH) Assay Buffer

Prepare fresh. pH is critical (7.4).

ComponentConcentrationFunction
NaCl125 mMDriving force (Symport)
KCl4.8 mMMembrane potential maintenance
CaCl₂1.2 mMCalcium signaling/integrity
MgSO₄1.2 mMCofactor
Glucose5.6 mMEnergy source
HEPES25 mMpH Buffer (7.4)
Ascorbic Acid 1 mM Prevents DA oxidation
Pargyline 10 µM Inhibits MAO (intracellular)

Protocol A: Radioligand Uptake ([³H]-Dopamine)

The quantitative benchmark for affinity (


) and capacity (

).
Workflow Diagram

RadioligandProtocol Stop Stop Measure Measure Seeding Step 1: Cell Seeding PDL-coated 96-well plates (40k - 60k cells/well) Incubate 24h Wash1 Step 2: Wash & Equilibrate Remove media Wash 1x with warm KRH Buffer Incubate 10 min @ 37°C Seeding->Wash1 Inhibitor Step 3: Pre-incubation Add Test Compounds or NSB Control (GBR12909) 10-15 min @ 37°C Wash1->Inhibitor Substrate Step 4: Substrate Addition Add [3H]-Dopamine (20-50 nM final) Trace amount of 'Hot' + 'Cold' DA Inhibitor->Substrate Uptake Step 5: Uptake Phase Incubate 5-8 min @ 37°C (Must remain in linear phase) Substrate->Uptake StopStep Step 6: TERMINATION Rapidly aspirate buffer Wash 3x with ICE-COLD KRH Uptake->StopStep Lysis Step 7: Lysis Add 1% SDS or 0.1M NaOH Shake 30 min StopStep->Lysis Count Step 8: Scintillation Counting Transfer to vials/plates Measure CPM Lysis->Count

Figure 1: Workflow for [³H]-Dopamine uptake. Critical control point is the ice-cold termination step to instantly freeze transporter conformation.

Detailed Steps:
  • Seeding: Plate HEK-hDAT cells at 50,000 cells/well in PDL-coated 96-well plates 24 hours prior. Confluence should be ~80-90%.

  • Equilibration: Aspirate growth media carefully. Wash once with 200 µL warm KRH buffer. Add 150 µL KRH and incubate for 10 min at 37°C to acclimatize cells.

  • Compound Addition: Add 25 µL of test inhibitor (or vehicle) at 10x concentration.

    • Control: Add 10 µM GBR12909 to "Non-Specific Binding" wells.

    • Incubate 15 minutes at 37°C.

  • Initiation: Add 25 µL of [³H]-Dopamine mix.

    • Target: Final concentration should be ~20-50 nM (well below the

      
       of ~1-2 µM).
      
    • Specific Activity: Dilute "Hot" [³H]-DA with "Cold" unlabeled DA to conserve isotope while maintaining signal.

  • Uptake: Incubate for 5 to 8 minutes at 37°C.

    • Warning: Do not exceed 10 minutes. Uptake must be measured during the initial linear velocity phase.

  • Termination: Place plate on ice. Rapidly aspirate and wash cells 3x with Ice-Cold KRH buffer.

    • Mechanism:[1] The temperature shock locks the conformational change of the transporter.

  • Lysis & Detection: Add 150 µL of 1% SDS or 0.1 N NaOH. Shake for 30 mins. Transfer to scintillation vials with cocktail and count (CPM).

Protocol B: Fluorescent Uptake (ASP+ / Kit)

High-Throughput Screening (HTS) compatible.[2] Uses ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) or commercial FFN dyes.

Workflow Diagram

FluorescentProtocol Read Read Plate Plate Cells (Black-wall, Clear-bottom) AddComp Add Inhibitors Incubate 30 min Plate->AddComp DyePrep Prepare Dye (ASP+ or Kit Reagent) AddDye Add Dye (No Wash Required) DyePrep->AddDye AddComp->AddDye Kinetic Real-Time Read Fluorescence (RFU) Ex/Em: 485/535 nm AddDye->Kinetic

Figure 2: Homogeneous fluorescent assay workflow.[3] Note the absence of wash steps during the measurement phase, allowing for real-time kinetic monitoring.

Key Differences:
  • Plating: Use black-walled, clear-bottom plates to minimize background fluorescence and cross-talk.

  • Substrate: ASP+ is fluorescent upon binding intracellular components.

  • Kinetics: Unlike radioligands (endpoint), this can be read in real-time (Kinetic Mode) on a FLIPR or standard plate reader.[2]

Data Analysis & Calculations

A. Determining Specific Uptake

Raw data comes in CPM (Counts Per Minute).[4]



B. IC50 Determination (Inhibition)

Convert Specific Uptake to % of Control (Vehicle):



Plot log[Inhibitor] vs. % Control and fit to a non-linear regression (sigmoidal dose-response).
C. Michaelis-Menten Kinetics ( , )

To determine transporter kinetics, perform the assay with varying concentrations of "Cold" Dopamine (e.g., 0.1 µM to 30 µM) while keeping the trace "Hot" amount constant.



  • 
    :  The substrate concentration at half-maximal velocity (Affinity).
    
  • 
    :  The maximal uptake rate (Transporter Surface Expression).
    

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
High Non-Specific Binding Inadequate washing or plastic bindingEnsure 3x rapid washes. Use BSA (0.1%) in buffer to block plastic sites.
Low Signal Window Cell detachmentVerify PDL coating. Pipette gently down the side of the well, never directly on cells.
Variable Replicates Edge EffectAvoid using outer wells of the 96-well plate. Fill them with water/media instead.[5]
No Uptake Buffer ErrorCheck Na⁺ concentration. Ensure Paragyline/Ascorbic acid were added fresh.

References

  • Giros, B., et al. (1992). "Cloning, pharmacological characterization, and chromosome assignment of the human dopamine transporter." Molecular Pharmacology. Link

  • Molecular Devices. (2024).[1] "Neurotransmitter Transporter Uptake Assay Kit Protocol." Application Note. Link

  • Saunders, C., et al. (2000). "Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and -independent mechanism." PNAS. Link

  • Schwartz, J.W., et al. (2005). "Dopamine Transporter Assays." Current Protocols in Neuroscience. Link

Sources

Application

Application Note: High-Affinity Radioligand Binding to the Dopamine Transporter (DAT) using [³H]WIN 35,428

Introduction & Principle The Dopamine Transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine (DA) from the synaptic cleft, terminating the neurotransmitter signal.[1] It is the primary targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The Dopamine Transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine (DA) from the synaptic cleft, terminating the neurotransmitter signal.[1] It is the primary target for psychostimulants (cocaine, amphetamine) and therapeutic agents for ADHD and depression.

While [³H]Dopamine can be used for uptake assays, it is suboptimal for binding assays due to rapid transport and metabolism. [³H]WIN 35,428 (also known as


-CFT)  is the gold-standard radioligand for DAT characterization. Unlike cocaine, which has a rapid dissociation rate, WIN 35,428 exhibits high affinity (

nM) and slow dissociation kinetics, making it ideal for equilibrium binding studies.
Mechanistic Insight: The Sodium Lock

DAT functions as a Na⁺/Cl⁻ symporter.[2] The binding of radioligands like [³H]WIN 35,428 is strictly sodium-dependent . Na⁺ ions stabilize the transporter in an "outward-open" conformation, exposing the ligand-binding pocket to the extracellular space. Protocols that fail to maintain precise Na⁺ concentrations will yield inconsistent


 and affinity data.
Diagram 1: DAT Binding Equilibrium & Sodium Dependence

DAT_Binding_Mechanism DAT_Apo Apo-DAT (Unstable) DAT_Out DAT (Outward-Open) Stabilized DAT_Apo->DAT_Out + Na+ (Required) Na Na+ Ions (Buffer) Na->DAT_Out Complex DAT-Ligand Complex (Detectable Signal) DAT_Out->Complex + Ligand (Kon) Ligand [³H]WIN 35,428 Complex->DAT_Out Dissociation (Koff) Filter GF/B Filter (Separation) Complex->Filter Vacuum Filtration

Caption: Na+ ions are thermodynamically required to stabilize the DAT outward-facing conformation, allowing [³H]WIN 35,428 binding.

Materials & Reagents

Biological Source[1][3][4][5][6]
  • Tissue: Rat Striatum (rich in DAT) or HEK293 cells stably transfected with hDAT.

  • Membrane Prep: Tissue must be homogenized and washed extensively to remove endogenous dopamine, which acts as a competitive inhibitor.

Reagents Table
ReagentRoleConcentration / Notes
[³H]WIN 35,428 RadioligandSpecific Activity: 60-85 Ci/mmol. Final Assay Conc: ~5-10 nM.
GBR 12909 Non-Specific Blocker10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

M. Defines Non-Specific Binding (NSB).
Binding Buffer Reaction Medium50 mM Tris-HCl, 120 mM NaCl , pH 7.4. (Na+ is critical).
PEI (Polyethylenimine) Filter Pre-treatment0.3% (v/v) in water. Cationic polymer reduces ligand binding to glass fiber.
Scintillation Fluid DetectionEco-friendly cocktail (e.g., Ultima Gold).

Experimental Protocols

Protocol A: Membrane Preparation (The "Wash" Step)

Context: Endogenous dopamine in striatal tissue is often in the micromolar range. If not removed, it will artificially lower the apparent affinity of your radioligand.

  • Dissection: Rapidly isolate rat striata on ice.

  • Homogenization: Homogenize in 10 volumes of ice-cold Assay Buffer .

  • Centrifugation 1: Spin at 1,000 x g for 10 min (4°C) to remove nuclear debris. Save Supernatant.

  • Centrifugation 2: Spin Supernatant at 40,000 x g for 20 min (4°C). Discard supernatant.

  • Wash (Critical): Resuspend pellet in fresh buffer and repeat high-speed spin. Perform this wash 2-3 times.

  • Resuspension: Resuspend final pellet to ~1-2 mg protein/mL.

Protocol B: Competition Binding Assay ( Determination)

Context: Used to screen new drug candidates for affinity to DAT.

Assay Volume: 250


L (96-well plate format) or 500 

L (tubes).
  • Pre-soak Filters: Soak GF/B or GF/C filters in 0.3% PEI for at least 1 hour at 4°C.

  • Plate Setup:

    • Total Binding (TB): Buffer + Membranes + [³H]WIN 35,428.

    • Non-Specific Binding (NSB): Buffer + Membranes + [³H]WIN 35,428 + 10

      
      M GBR 12909.
      
    • Experimental: Buffer + Membranes + [³H]WIN 35,428 + Test Compound (various concentrations).

  • Addition Order:

    • Add 50

      
      L Test Compound / Blocker.
      
    • Add 50

      
      L [³H]WIN 35,428 (Fixed concentration, typically near 
      
      
      
      , e.g., 10 nM).
    • Add 150

      
      L Membrane Suspension (start reaction).
      
  • Incubation: Incubate for 2 hours at 4°C or 1.5 hours at Room Temperature .

    • Note: 4°C is preferred to prevent any active uptake or degradation, though WIN is a pure blocker.

  • Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash filters 3x with 3 mL ice-cold buffer.

  • Counting: Dry filters, add scintillation fluid, and count after 4 hours (to allow cocktail equilibration).

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_data Phase 3: Analysis Step1 Membrane Prep (Wash 3x to remove DA) Step5 Add Membranes (Initiate) Step1->Step5 Step2 Soak Filters (0.3% PEI) Step7 Vacuum Filtration (Wash 3x) Step2->Step7 Step3 Add Cold Ligand (Competitor) Step4 Add [3H]WIN 35,428 (Fixed Conc) Step3->Step4 Step4->Step5 Step6 Incubate 2h @ 4°C Step5->Step6 Step6->Step7 Step8 LSC Counting Step7->Step8 Step9 Calculate Ki (Cheng-Prusoff) Step8->Step9

Caption: Step-by-step workflow from membrane washing to Cheng-Prusoff analysis.

Data Analysis & Validation

Calculating Specific Binding

[3]
  • Acceptance Criteria: Specific binding should be >80% of Total Binding. If NSB is >30%, check filter soaking or ligand purity.

The Cheng-Prusoff Equation

To convert the


 (concentration inhibiting 50% of binding) to the equilibrium dissociation constant (

):

[3]
  • 
     : Concentration of radioligand used (nM).[4][5]
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    
"Tight Binding" Warning (Senior Scientist Insight)

The Cheng-Prusoff equation assumes that the concentration of free ligand is approximately equal to the added ligand (i.e.,


 is bound).
  • The Trap: DAT density in striatum is very high. If you use too much protein, you deplete the free radioligand.

  • The Fix: Ensure that Total Binding is

    
     of the total radioactivity added to the well. If you bind 40% of your ligand, your calculated 
    
    
    
    will be artificially high (lower potency).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding Filters binding cationic ligand.Ensure filters are soaked in 0.3% PEI for >1 hour.
Low Specific Signal Endogenous DA competition.Increase number of wash steps during membrane prep.
No Binding Detected Missing Sodium.Verify Buffer contains 120mM NaCl. DAT does not bind in Tris-only buffer.
Hill Slope << 1.0 Negative Cooperativity or Heterogeneity.Check for ligand depletion (too much protein).

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Dopamine Transporter Binding. University of North Carolina at Chapel Hill.[6] [Link]

  • Madras, B. K., et al. (1989). Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane. Molecular Pharmacology. [Link]

  • Ritz, M. C., et al. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science. [Link]

  • Chen, N., et al. (2003). Na+ Stimulates Binding of Dopamine to the Dopamine Transporter in Cells but Not in Cell-Free Preparations. Journal of Neurochemistry. [Link]

Sources

Method

In vitro functional characterization of [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

Application Note & Protocol Guide | Version 1.0 Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.[1] Compound Class: N-substituted Phenylmorpholines (Psychostimulant/Anorectic Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.[1] Compound Class: N-substituted Phenylmorpholines (Psychostimulant/Anorectic Scaffold).[1]

Introduction & Pharmacological Rationale[1][2][3][4][5][6]

The compound [2-(2-Phenylmorpholin-4-yl)ethyl]amine represents a specific structural modification of the 2-phenylmorpholine core, a scaffold historically associated with potent monoamine transporter (MAT) modulation (e.g., Phenmetrazine, Phendimetrazine).[1] Unlike simple N-methylated analogs, the addition of an aminoethyl side chain at the morpholine nitrogen (position 4) introduces a primary amine tail.[1] This modification potentially alters transporter selectivity (DAT vs. SERT), metabolic stability, and the mechanism of action (substrate-mediated release vs. reuptake inhibition).[1]

This Application Note provides a rigorous, self-validating workflow to characterize this molecule. The core objective is to determine if the compound acts as a Monoamine Reuptake Inhibitor (DRI/NRI) or a Substrate-Type Releaser (NDRA) , a distinction that dictates its therapeutic potential and abuse liability.[1]

Key Mechanistic Hypotheses
  • Hypothesis A (Releaser): The molecule is translocated into the cytoplasm via DAT/NET, triggering reverse transport (efflux) of dopamine/norepinephrine (Amphetamine-like).[1]

  • Hypothesis B (Blocker): The molecule binds to the orthosteric site of the transporter, blocking uptake without entering the cell (Cocaine-like).

Experimental Workflow Overview

The characterization pipeline moves from affinity screening to functional differentiation.

Workflow Step1 Step 1: Affinity Screening (Radioligand Binding) Step2 Step 2: Functional Uptake (Inhibition Assays) Step1->Step2 If Ki < 10 µM Step3 Step 3: Release Assay (Efflux Measurement) Step2->Step3 Determine IC50 Step4 Step 4: Metabolic Stability (Microsomal Incubation) Step2->Step4 Parallel Workflow Decision Mechanism Defined: Blocker vs. Releaser Step3->Decision Compare Uptake/Release

Figure 1: Sequential workflow for characterizing phenylmorpholine derivatives. The critical pharmacological distinction occurs at Step 3.

Protocol 1: Transporter Binding Affinity ( Determination)[1]

Objective: Quantify the affinity of [2-(2-Phenylmorpholin-4-yl)ethyl]amine for human DAT, NET, and SERT using competitive radioligand binding.

Materials
  • Membrane Source: HEK293 cells stably expressing hDAT, hNET, or hSERT.[1]

  • Radioligands:

    • DAT:

      
      WIN 35,428 (
      
      
      
      nM)[1]
    • NET:

      
      Nisoxetine (
      
      
      
      nM)[1]
    • SERT:

      
      Citalopram (
      
      
      
      nM)[1]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

Method
  • Preparation: Thaw membrane preparations and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.[1]

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (8 concentrations:

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (final concentration

      
      ).
      
    • 150 µL Membrane suspension.[1]

  • Equilibrium: Incubate at 25°C for 2 hours (DAT/SERT) or 4°C for 3 hours (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration.[1]

Protocol 2: Functional Uptake vs. Release (The "Reversal" Assay)

Scientific Integrity Note: Binding affinity does not distinguish between a blocker and a releaser. To validate the mechanism, we must measure the compound's ability to induce efflux of pre-loaded neurotransmitters. This protocol is adapted from standard methodologies for phenmetrazine analogs [1][2].[1]

Materials
  • System: Rat brain synaptosomes (striatal for DA, cortical for NE/5-HT) OR transfected HEK293 cells.[1]

  • Substrates:

    
    Dopamine, 
    
    
    
    Norepinephrine.[1][2][3]
  • Buffer: Krebs-Ringer-HEPES (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 5.6 mM Glucose, pH 7.4.[1]

Workflow Visualization: The Reversal Logic

Mechanism Start Pre-load Synaptosomes with [3H]DA Treat Treat with Target Compound Start->Treat Branch Measure [3H] Efflux Treat->Branch Result1 High Efflux Observed (>150% of Basal) Branch->Result1 Result2 No Efflux Observed (Similar to Basal) Branch->Result2 Concl1 Mechanism: RELEASER (Substrate for Transporter) Example: Phenmetrazine Result1->Concl1 Concl2 Mechanism: BLOCKER (Uptake Inhibitor Only) Example: Cocaine Result2->Concl2

Figure 2: Decision tree for distinguishing transporter substrates (releasers) from pure inhibitors.

Step-by-Step Methodology
A. Uptake Inhibition (

)[1]
  • Incubation: Incubate synaptosomes with the test compound (1 nM – 10 µM) for 10 min at 37°C.

  • Substrate Addition: Add

    
    DA (final conc. 5 nM) and incubate for 5 min.
    
  • Stop: Terminate by rapid filtration.

  • Result: A decrease in retained radioactivity indicates uptake inhibition.[1]

B. Release Assay (

)
  • Pre-loading: Incubate synaptosomes with

    
    DA (10 nM) for 20 min to load the intracellular compartment.[1]
    
  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Treatment: Add test compound to the pre-loaded synaptosomes.

    • Control: Add Buffer only (Basal release).

    • Positive Control: Add Amphetamine (10 µM).[1]

  • Collection: After 5 min, centrifuge or filter. Measure radioactivity in the supernatant (efflux) vs. the pellet (retained).

  • Calculation:

    
    [1]
    

Protocol 3: Metabolic Stability (Microsomal)[1]

Rationale: The ethylamine side chain is a potential target for Monoamine Oxidase (MAO) or CYP-mediated deamination.[1] Stability determines if the compound acts directly or acts as a prodrug (similar to how phendimetrazine converts to phenmetrazine).

Method
  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM Test Compound, in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Look for: Loss of parent mass (M+) and appearance of de-aminated or hydroxylated metabolites.

Data Reporting & Interpretation

Summarize findings in a comparative table. Use Phenmetrazine as the reference standard.

ParameterAssay Type[2-(2-Phenylmorpholin-4-yl)ethyl]aminePhenmetrazine (Ref)Interpretation
DAT

BindingTBD (nM)~220 nM [1]Lower

= Higher Affinity
NET

BindingTBD (nM)~100 nM [1]Noradrenergic potency
DA Uptake

FunctionalTBD (nM)~130 nM [2]Potency of blockade
DA Release

FunctionalCritical Readout ~50 nM [2]If < 100 nM, likely high abuse potential
DAT/SERT Ratio Selectivity

>100High ratio (>50) implies stimulant; Low (<10) implies entactogen

Safety Note: If the compound shows high potency (


 nM) for DA release, it should be handled with protocols reserved for Schedule II substances due to high addiction liability [3].

References

  • Rothman, R. B., et al. (2002).[1][4] "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates."[1] Journal of Pharmacology and Experimental Therapeutics.

  • McLaughlin, G., et al. (2018).[1] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis.

  • Baumann, M. H., et al. (2013).[1] "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

  • PubChem. "Phenmetrazine Compound Summary."[1] National Library of Medicine.[1]

Sources

Application

Application Note: Functional Determination of IC50 for [2-(2-Phenylmorpholin-4-yl)ethyl]amine at the Dopamine Transporter (DAT)

[1] Introduction & Pharmacological Context The compound [2-(2-Phenylmorpholin-4-yl)ethyl]amine represents a structural hybrid within the morpholine class of psychostimulants.[1] It shares the core 2-phenylmorpholine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Pharmacological Context

The compound [2-(2-Phenylmorpholin-4-yl)ethyl]amine represents a structural hybrid within the morpholine class of psychostimulants.[1] It shares the core 2-phenylmorpholine scaffold with Phenmetrazine (a potent monoamine releaser and reuptake inhibitor) but features an N-ethyl-amine extension at the 4-position.[1]

In drug discovery, characterizing the interaction of such analogs with the Dopamine Transporter (DAT) is critical.[1] While radioligand binding assays (using [³H]-WIN35,428) determine affinity (


), they do not differentiate between blockers and substrates.[1] To determine the functional potency of this compound in inhibiting dopamine reuptake, a Functional Uptake Inhibition Assay  is required.[1]
Scope of this Protocol

This guide details the measurement of the Half-Maximal Inhibitory Concentration (


)  of [2-(2-Phenylmorpholin-4-yl)ethyl]amine using a [³H]-Dopamine ([³H]-DA) uptake assay in HEK293 cells stably expressing human DAT (hDAT).[1] This method is the industry "Gold Standard" for quantifying transporter blockade.[1]

Experimental Logic & Mechanism

The DAT Uptake Mechanism

DAT functions as a symporter, driving the influx of extracellular dopamine (DA) coupled to


 and 

gradients.[1]
  • Substrate: Dopamine (endogenous).[1]

  • Inhibitor: [2-(2-Phenylmorpholin-4-yl)ethyl]amine (Test Compound).[1]

The assay measures the accumulation of [³H]-DA inside the cell.[1] The test compound competes with DA for the orthosteric site on DAT.[1] A reduction in intracellular tritium signal correlates with transporter inhibition.[1]

Diagram 1: Mechanism of Action & Assay Logic

DAT_Mechanism Extracellular Extracellular Space (High Na+) DAT Dopamine Transporter (DAT) Extracellular->DAT Substrate Loading Intracellular Intracellular Space (Accumulation Zone) Signal Scintillation Signal (CPM) Intracellular->Signal Cell Lysis & Counting DAT->Intracellular Translocation DA_Hot [³H]-Dopamine (Radioligand) DA_Hot->DAT Transport Inhibitor Test Compound (Morpholine Analog) Inhibitor->DAT Competitive Blockade (Inhibition)

Caption: Competitive inhibition model where the morpholine analog blocks [³H]-DA translocation, reducing the final scintillation signal.

Materials & Reagents

Biological Model
  • Cell Line: HEK293-hDAT (Stably transfected with human SLC6A3 cDNA).[1]

  • Justification: HEK293 cells adhere well and lack endogenous monoamine transporters, providing a zero-background system compared to synaptosomes.[1]

Chemical Reagents
ReagentSpecificationPurpose
[³H]-Dopamine Specific Activity: 20–60 Ci/mmolRadiotracer substrate.[1]
Test Compound [2-(2-Phenylmorpholin-4-yl)ethyl]amineAnalyte.[1] Purity >98% recommended.
Nomifensine

final concentration
Non-specific uptake blocker (Control).[1]
Scintillation Fluid EcoScint or equivalentSignal detection.[1]
Buffers
  • KRH Assay Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 5 mM D-Glucose (pH 7.4).[1]
    • Note: The presence of

      
       and 
      
      
      
      is critical for cell adhesion and transporter function.

Step-by-Step Protocol

Phase 1: Preparation (Day 0-1)
  • Seeding: Plate HEK293-hDAT cells into 96-well plates (Poly-D-Lysine coated) at a density of 40,000 cells/well.

  • Growth: Incubate for 24 hours at

    
    , 5% 
    
    
    
    until cells reach 80-90% confluency.
Phase 2: Compound Preparation

The test compound contains a primary amine and a morpholine ring.[1]

  • Stock Solution: Dissolve [2-(2-Phenylmorpholin-4-yl)ethyl]amine in 100% DMSO to 10 mM.

    • Critical: Ensure final DMSO concentration in the assay does not exceed 0.1%, as DMSO >1% inhibits DAT.[1]

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10 steps) in KRH buffer.

    • Target Range:

      
       to 
      
      
      
      .
Phase 3: The Uptake Assay (Day 2)

This phase must be performed rapidly to measure initial velocity (


) .
  • Wash: Aspirate growth medium and wash cells

    
     with 
    
    
    
    warm KRH buffer.
  • Pre-incubation: Add

    
     of KRH containing the Test Compound  (at varying concentrations) to the wells.
    
    • Control Wells: Add KRH + Vehicle (Total Uptake) and KRH +

      
       Nomifensine (Non-Specific Uptake).
      
    • Incubate for 10 minutes at room temperature (

      
      ).
      
  • Substrate Addition: Add

    
     of [³H]-Dopamine (diluted in KRH) to all wells.
    
    • Final [³H]-DA concentration: 20 nM.[1] (Must be

      
       of DAT, which is ~1-2 
      
      
      
      ).[1]
  • Transport Incubation: Incubate for 5 to 8 minutes at room temperature.

    • Why short time? To ensure uptake is linear and hasn't reached equilibrium, allowing valid kinetic analysis.

  • Termination: Rapidly aspirate the buffer and wash cells

    
     with Ice-Cold  KRH buffer.
    
    • Mechanism:[1][2][3][4] Ice-cold buffer rigidifies the membrane, instantly stopping transporter conformational changes.[1]

Phase 4: Detection
  • Lysis: Add

    
     of 1% SDS or 0.1N NaOH to each well. Shake for 30 mins.
    
  • Counting: Transfer lysate to scintillation vials (or add cocktail directly to scint-compatible plates). Count CPM (Counts Per Minute) on a Beta-counter.[1]

Diagram 2: Experimental Workflow

Assay_Workflow Step1 1. Cell Seeding (HEK293-hDAT) Step2 2. Pre-Incubation (Test Compound 10 min) Step1->Step2 Step3 3. Transport Phase (+ [³H]-DA, 5-8 min) Step2->Step3 Step4 4. Termination (Ice-Cold Wash) Step3->Step4 Step5 5. Detection (Lysis + Scintillation) Step4->Step5

Caption: Temporal workflow ensuring measurement of initial uptake velocity.

Data Analysis & Calculation

Normalization

Calculate Specific Uptake for each well:



Dose-Response Curve

Plot % Specific Uptake (Y-axis) vs. Log[Compound Concentration] (X-axis).[1] Fit the data using a non-linear regression (3-parameter or 4-parameter logistic equation) in software like GraphPad Prism:



  • 
    :  The concentration of [2-(2-Phenylmorpholin-4-yl)ethyl]amine producing 50% inhibition of specific [³H]-DA uptake.[1]
    
Calculation (Cheng-Prusoff)

To report the absolute affinity constant (


), correct the 

for the substrate concentration used:


  • 
    : Concentration of [³H]-DA used (e.g., 20 nM).
    
  • 
    : Michaelis constant of DA for hDAT (typically ~1.2 
    
    
    
    in HEK293).[1]
  • Insight: Since we use

    
     (20 nM vs 1200 nM), the term 
    
    
    
    . Therefore, in this optimized assay,
    
    
    .[1]

Validation & Troubleshooting

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to plastic or membrane.[1]Use 0.1% BSA in buffer; ensure thorough ice-cold washes.[1]
Low Signal Window Low DAT expression or old radioligand.Use cells <15 passages; check [³H]-DA specific activity.[1]
Hill Slope < 0.8 Negative cooperativity or solubility issues.[1]Check compound solubility; ensure DMSO < 0.1%.[1]
Variability Inconsistent wash speed.[1]Use an automated plate washer for the termination step.[1]
Expected Results

Based on structural homology to Phenmetrazine (


 on DAT), the N-ethyl-amine extension may alter steric fit.[1]
  • Potent:

    
     (High abuse potential).
    
  • Moderate:

    
    .
    
  • Weak:

    
    .[1]
    

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Dopamine Transporter (DAT) Uptake Assay.[1] University of North Carolina at Chapel Hill.[1] Link

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line.[1] Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

  • Saunders, C., et al. (2000). Amphetamine-Induced Loss of Human Dopamine Transporter Function: An Internalization-Dependent Mechanism.[1] Proceedings of the National Academy of Sciences, 97(12), 6850-6855.[1] Link

Sources

Method

Application Note: Cell-Based Assays for Assessing Monoamine Reuptake Inhibition

Introduction & Biological Context Monoamine transporters (MATs)—specifically the Serotonin Transporter (SERT/SLC6A4), Dopamine Transporter (DAT/SLC6A3), and Norepinephrine Transporter (NET/SLC6A2)—are critical regulators...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Monoamine transporters (MATs)—specifically the Serotonin Transporter (SERT/SLC6A4), Dopamine Transporter (DAT/SLC6A3), and Norepinephrine Transporter (NET/SLC6A2)—are critical regulators of synaptic transmission. They function via a secondary active transport mechanism, coupling the influx of Na⁺ and Cl⁻ ions to the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signaling signal.

Dysfunction in these transporters is implicated in major depressive disorder (MDD), ADHD, and neurodegenerative diseases. Consequently, they are primary targets for therapeutic agents (SSRIs, SNRIs) and psychostimulants.

Mechanism of Action

The transport cycle involves an "alternating access" mechanism. The transporter transitions between an outward-facing conformation (binding substrate and ions) and an inward-facing conformation (releasing cargo into the cytoplasm).

TransportCycle Outward Outward-Facing (Open to Synapse) Bound Ligand/Ion Bound (Occluded) Outward->Bound + Na+/Cl- + Substrate Inward Inward-Facing (Open to Cytosol) Bound->Inward Conformational Switch Empty Empty Carrier (Reset) Inward->Empty Release Substrate Empty->Outward K+ Antiport (SERT specific)

Figure 1: Simplified alternating access cycle of monoamine transporters. Inhibition occurs when a drug locks the transporter in a specific conformation or sterically hinders substrate binding.

Assay Modalities: Strategic Selection

When designing a screening cascade, the choice between Radiometric and Fluorescent assays depends on the stage of drug discovery.

FeatureRadioligand Uptake (

H)
Fluorescent Uptake (ASP+)
Status Gold StandardHigh-Throughput Screening (HTS)
Substrate Native (

H-5-HT,

H-DA)
Synthetic Mimic (ASP+)
Sensitivity High (Femtomolar detection)Moderate
Kinetics Endpoint onlyReal-time (Kinetic)
Throughput Low/Medium (Filtration/Wash steps)High (Homogeneous/No-wash)
Key Limitation Radioactive waste, safety regsSubstrate affinity differs from native

Recommendation: Use Fluorescent assays for primary screening of large libraries (Hit Identification). Validate hits and determine precise


 values using Radioligand assays  (Hit-to-Lead).

Cell Model Engineering

Robust assays require stable expression of the target transporter. Transient transfections often yield high variability (coefficient of variation > 15%), which is unacceptable for quantitative pharmacology.

  • Host Cell Line: HEK293 or CHO-K1. HEK293 is preferred for electrophysiological validation; CHO is often preferred for HTS due to adherence properties.

  • Expression Vector: Use a mammalian expression vector with a strong promoter (CMV or EF1α) and a selection marker (G418, Puromycin).

  • Validation:

    • Functional: Demonstrate specific uptake inhibited by reference compounds (e.g., Cocaine for DAT, Fluoxetine for SERT).

    • Expression: Verify membrane localization via immunofluorescence.

Protocol A: The Gold Standard – Radioligand Uptake

Objective: Determine the


 of a test compound using tritiated neurotransmitters.
Reagents & Buffer Formulation
  • Assay Buffer (Krebs-Ringer-HEPES - KRH):

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

    • Supplementation: Add 0.1% BSA (carrier) and 1.8 g/L Glucose (energy).

    • Critical Additive:100 µM Ascorbic Acid and 10 µM Pargyline .

      • Why? Ascorbic acid prevents oxidation of dopamine/norepinephrine. Pargyline inhibits Monoamine Oxidase (MAO), preventing intracellular degradation of the tracer.

Step-by-Step Workflow
  • Seeding: Plate cells (HEK-hSERT/hDAT/hNET) at 50,000 cells/well in 96-well Cytostar-T or standard tissue culture plates 24 hours prior.

  • Wash: Aspirate media and wash 1x with warm (37°C) KRH buffer.

    • Note: Cold shock at this stage can internalize transporters, reducing signal window.

  • Pre-incubation: Add 150 µL of KRH buffer containing the test compound (dilution series). Incubate for 10–15 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation: Add 50 µL of radioligand (

    
    H-5-HT, 
    
    
    
    H-DA, or
    
    
    H-NE) at a final concentration of ~20–50 nM.
  • Incubation: Incubate for 5–10 minutes at 37°C.

    • Kinetic Control: This must be within the linear phase of uptake. Exceeding 10 minutes often leads to saturation or efflux.

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold KRH buffer.

    • Why? Drastically reducing temperature to 4°C freezes transporter conformational changes, locking the intracellular radioactivity.

  • Lysis & Detection: Add 100 µL of 0.1 N NaOH or scintillation fluid (if using scint-plates). Count CPM (Counts Per Minute) on a beta-counter.

Protocol B: High-Throughput – Fluorescent Uptake (ASP+)

Objective: Real-time kinetic monitoring of transport using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).[1]

Principle

ASP+ is an organic cation that mimics monoamines. It is weakly fluorescent in aqueous solution but exhibits a quantum yield increase upon binding to the transporter and entering the lipid-rich intracellular environment.

Step-by-Step Workflow
  • Seeding: Plate cells in black-walled, clear-bottom 96-well or 384-well plates (Poly-D-Lysine coated) to ensure strong adherence.

  • Dye Loading (Optional Masking):

    • Standard Method: Wash cells with KRH buffer.

    • Commercial Kits (e.g., Molecular Devices): Use a proprietary "masking dye" that quenches extracellular fluorescence, eliminating wash steps.[2]

  • Compound Addition: Add test compounds and incubate for 30 minutes at 37°C.

  • Substrate Addition: Inject ASP+ (Final concentration 2–10 µM).

  • Detection (Kinetic Mode): Immediately read fluorescence on a FLIPR or standard plate reader.

    • Excitation: 475 nm (Blue)

    • Emission: 605 nm (Orange/Red)

    • Interval: Read every 30 seconds for 15 minutes.

AssayWorkflow Start Seed Cells (Black-wall Plate) Treat Add Test Compound (30 min Pre-incubation) Start->Treat Substrate Inject ASP+ Substrate Treat->Substrate Read Kinetic Read (Ex 475nm / Em 605nm) Substrate->Read

Figure 2: HTS workflow for ASP+ fluorescent uptake assay.

Data Analysis & Quality Control

Calculation of Specific Uptake


  • NSB Control: Define NSB using a saturating concentration of a known blocker (e.g., 10 µM Cocaine for DAT, 10 µM Paroxetine for SERT).

Determination of and

Fit the dose-response data to a sigmoidal 4-parameter logistic equation. Convert the resulting


 to the inhibition constant (

) using the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand/substrate used.
    
  • 
     = Michaelis constant (concentration of substrate at half-maximal velocity), determined experimentally via a saturation curve.
    
Assay Robustness (Z-Factor)

For HTS campaigns, calculate the Z-factor to validate plate quality:



  • 
    : Standard deviations of positive (vehicle) and negative (blocker) controls.
    
  • 
    : Means of controls.
    
  • Target: Z' > 0.5 is excellent.

References

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit: Application Note. Retrieved from

  • Schwartz, J. W., et al. (2005). A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+.Journal of Biomolecular Screening, 10(4), 337-346.
  • Cheng, Y., & Prusoff, W. H. (1973).[3] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3][4]Biochemical Pharmacology , 22(23), 3099-3108.[3]

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.European Journal of Pharmacology, 340(2-3), 249-258.
  • Mason, J. N., et al. (2005).[5] A fluorescent substrate-based assay for the dopamine transporter: properties of 4-(4-(dimethylamino)styryl)-N-methylpyridinium.[1]Journal of Neuroscience Methods , 145(1-2), 139-148.

Sources

Application

Analytical methods for the detection of phenylmorpholine analogues.

Application Note & Protocol Guide Executive Summary & Core Directive The Analytical Challenge: Phenylmorpholines, particularly 3-fluorophenmetrazine (3-FPM) and phenmetrazine, represent a class of stimulant New Psychoact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Core Directive

The Analytical Challenge: Phenylmorpholines, particularly 3-fluorophenmetrazine (3-FPM) and phenmetrazine, represent a class of stimulant New Psychoactive Substances (NPS) characterized by a secondary amine enclosed in a morpholine ring. The primary analytical failure point in this class is isomeric ambiguity . The regioisomers (2-FPM, 3-FPM, 4-FPM) are isobaric (same mass) and share identical fragmentation patterns under standard Electron Ionization (EI) or Electrospray Ionization (ESI) conditions.

The Solution: This guide rejects the standard C18 "catch-all" approach. Instead, we define a protocol utilizing Biphenyl or Pentafluorophenyl (PFP) stationary phases for LC-MS/MS to achieve baseline separation of positional isomers through


-

interactions, coupled with a Mixed-Mode Cation Exchange (MCX) extraction to eliminate matrix interferences from blood and urine.

Structural Logic & Separation Strategy

To detect these analogues accurately, one must understand the interaction between the fluorinated phenyl ring and the stationary phase.

Isomeric Differentiation Workflow

The following diagram illustrates the critical decision pathway for separating isobaric phenylmorpholine analogues.

IsomerSeparation Analyte Target: 3-Fluorophenmetrazine (Isobaric mix: 2-, 3-, 4-FPM) Method_LC LC-MS/MS Approach Analyte->Method_LC Method_GC GC-MS Approach Analyte->Method_GC Col_C18 C18 Column (Hydrophobic Interaction) Method_LC->Col_C18 Standard Col_Biphenyl Biphenyl/PFP Column (Pi-Pi + Dipole Interaction) Method_LC->Col_Biphenyl Optimized Deriv Derivatization (TFAA) Method_GC->Deriv Required for Peak Shape Result_Fail Co-elution of 3-FPM & 4-FPM (False Positive Risk) Col_C18->Result_Fail Result_Success Baseline Separation of Regioisomers Col_Biphenyl->Result_Success Deriv->Result_Success Distinct EI Spectra

Caption: Decision tree highlighting the necessity of specialized stationary phases (Biphenyl/PFP) or derivatization to resolve regioisomers.

Protocol A: Sample Preparation (Solid Phase Extraction)[1][2][3]

Objective: Isolate basic phenylmorpholines from complex biological matrices (Whole Blood/Urine) while removing proteins and phospholipids that cause ion suppression.[1] Mechanism: Mixed-Mode Strong Cation Exchange (MCX).[1] The secondary amine of phenylmorpholines (


) is protonated at acidic pH, binding to the sulfonate groups of the sorbent.
Reagents
  • Sorbent: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]

  • Loading Buffer: 0.1 M Phosphate Buffer (pH 6).[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared).

Step-by-Step Procedure
  • Pre-treatment:

    • Aliquot 200 µL of whole blood or urine.[1]

    • Add 600 µL of Loading Buffer (pH 6).[1]

    • Internal Standard: Add 20 µL of Phenmetrazine-D5 (100 ng/mL).[1]

    • Vortex for 30s and centrifuge at 10,000 rpm for 5 min.

  • Conditioning (Sorbent Activation):

    • 1 mL Methanol (High flow).[1]

    • 1 mL Water (Low flow).[1]

  • Loading:

    • Load the supernatant from Step 1 onto the cartridge.

    • Flow rate: < 1 mL/min (Gravity or low vacuum).[1] Crucial: Do not let the bed dry.

  • Washing (Interference Removal):

    • Wash 1 (Aqueous): 1 mL 0.1 M HCl. (Locks the analyte to the sorbent via ionic bond; removes proteins).

    • Wash 2 (Organic): 1 mL Methanol.[1][2] (Removes neutral lipids/hydrophobics; analyte remains bound ionically).[1]

  • Elution:

    • Apply 2 x 500 µL of Elution Solvent (5%

      
       in MeOH).[1]
      
    • Chemistry: The base neutralizes the secondary amine, breaking the ionic bond and releasing the drug.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: LC-MS/MS Separation & Detection[4][5]

Objective: Chromatographic resolution of 2-, 3-, and 4-FPM isomers followed by specific MRM quantification.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).[1]

  • Column: Kinetex Biphenyl or Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).[1]

    • Why? The Biphenyl phase offers enhanced selectivity for aromatic and fluorinated compounds via

      
      -
      
      
      
      interactions, superior to C18 for this application.
  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 8.0 min: 60% B (Slow ramp critical for isomer separation)[1]

    • 8.1 min: 95% B[1]

    • 10.0 min: 95% B[1]

Mass Spectrometry (ESI+) Parameters
  • Mode: Multiple Reaction Monitoring (MRM).[3][1]

  • Ion Source: Electrospray Ionization (Positive).[3][1][2]

  • Spray Voltage: 3500 V.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Collision Energy (eV)
3-Fluorophenmetrazine 196.1115.1152.125 / 15
Phenmetrazine 178.191.1160.122 / 12
Phendimetrazine 192.157.191.120 / 25
Phenmetrazine-D5 (IS) 183.196.1-22

Note: The transition 196.1


 115.1 typically corresponds to the loss of the fluorinated benzyl moiety or HF elimination, which is specific to the fluorinated analogues.

Protocol C: GC-MS Confirmation (Derivatization)

If LC-MS/MS is unavailable, or for forensic confirmation of isomers, GC-MS with derivatization is required to improve the peak shape of the secondary amine and provide unique spectral fingerprints.

Derivatization Procedure[4][6][7][8][9][10]
  • Take the dried eluate from the SPE protocol (Step 5 above).[1]

  • Add 50 µL TFAA (Trifluoroacetic anhydride) and 50 µL Ethyl Acetate.

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 50 µL Ethyl Acetate.

  • Result: Formation of N-trifluoroacetyl-3-FPM. This derivative allows for distinct retention time shifts between the ortho, meta, and para isomers on a standard 5-MS column.

Validation & Quality Control

To ensure the trustworthiness of the data, the following criteria must be met:

ParameterAcceptance Criteria
Linearity

over range 5 – 1000 ng/mL.[1]
Recovery (SPE) > 80% for all analytes (Compare pre- vs. post-extraction spikes).[1]
Matrix Effect < 15% suppression/enhancement.[1]
Isomer Resolution Valley between 3-FPM and 4-FPM peaks must be < 10% of peak height.[1]
Self-Validating Check[4]
  • The "Ion Ratio" Test: Calculate the ratio of the Quantifier Area / Qualifier Area. This ratio must not deviate by more than ±20% from the calibration standard. If it does, a co-eluting isobaric interference (like a different regioisomer) is likely present.[1]

References

  • Mayer, M., et al. (2016).[1] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis.[3][1][4][5][6][7][8][9][10] Link

  • Partilla, J. S., et al. (2019).[1] Interaction of 3-fluorophenmetrazine, a new psychoactive substance, with monoamine transporters. Psychopharmacology.[1] Link

  • Bäckberg, M., et al. (2016).[1] Intoxications involving the phenmetrazine analogue 3-fluorophenmetrazine.[1][11][8][10] Clinical Toxicology.[1][2][11] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017).[1] Monograph: 3-Fluorophenmetrazine.[1][12][11][6][8][10]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in [2-(2-Phenylmorpholin-4-yl)ethyl]amine synthesis.

Technical Support Center: [2-(2-Phenylmorpholin-4-yl)ethyl]amine Synthesis Topic: Troubleshooting Low Yield & Purification Failures Ticket ID: #PM-ETH-004 Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(2-Phenylmorpholin-4-yl)ethyl]amine Synthesis

Topic: Troubleshooting Low Yield & Purification Failures Ticket ID: #PM-ETH-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine (an intermediate often used in neurokinin antagonists and CNS-active analog development) presents a classic "polar diamine" challenge.[1][2]

If you are experiencing low yields (<40%), the failure likely stems from one of two distinct failure modes:

  • The Alkylation Trap: Using 2-chloroethylamine directly leads to polymerization (aziridinium formation) rather than clean alkylation.[1][2]

  • The Extraction Doom Loop: The product is a highly polar diamine.[1][2] Standard aqueous workups (EtOAc/Water) often leave >50% of your product in the aqueous waste stream.[1][2]

This guide provides a diagnostic workflow and two high-reliability protocols to correct these issues.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify where the mass balance is being lost.[1][2]

DiagnosticFlow Start Start: Low Yield Observed TLC Check TLC of Reaction Mix (Before Workup) Start->TLC SM_Left Starting Material (2-Phenylmorpholine) Still Present? TLC->SM_Left Yes_SM Issue: Low Conversion SM_Left->Yes_SM Yes No_SM Issue: Workup Loss or Degradation SM_Left->No_SM No Polymer Did you use 2-chloroethylamine? Yes_SM->Polymer Aq_Check Check Aqueous Waste pH Is it > 12? No_SM->Aq_Check Polymer_Yes Cause: Reagent Polymerization (Aziridine formation) Polymer->Polymer_Yes Yes Polymer_No Cause: Steric Hindrance (2-Phenyl group blocks N) Polymer->Polymer_No No Aq_Low Cause: Product protonated (Stuck in water) Aq_Check->Aq_Low No (<12) Aq_High Cause: Product is Water Soluble (Even as free base) Aq_Check->Aq_High Yes (>12)

Figure 1: Diagnostic logic to pinpoint yield loss.

Part 2: The "Alkylation Trap" (Chemistry Solutions)

The Problem: Direct alkylation of 2-phenylmorpholine with 2-chloroethylamine (free base or hydrochloride) is notoriously unreliable.[1][2] The reagent cyclizes to a reactive aziridinium ion which then reacts with itself faster than with the sterically hindered secondary amine of the morpholine.[1][2]

Solution A: The Gabriel Synthesis (Recommended)

Best for: High purity requirements and avoiding polymerization.[1][2]

This route uses N-(2-Bromoethyl)phthalimide as a "masked" ethylamine.[1][2] It cannot polymerize, forcing the reaction toward the desired morpholine alkylation.[1][2]

Protocol:

  • Alkylation:

    • Dissolve 2-phenylmorpholine (1.0 eq) in Acetonitrile or DMF .[1][2]

    • Add N-(2-Bromoethyl)phthalimide (1.1 eq) and K₂CO₃ (2.0 eq).

    • Critical Step: Add KI (Potassium Iodide) (0.1 eq) as a catalyst (Finkelstein condition).[1][2]

    • Reflux (80°C) for 12–16 hours.[2]

    • Yield Check: The intermediate phthalimide usually precipitates or crystallizes easily upon water addition.[1][2]

  • Deprotection (The "Ingalls" Modification):

    • Standard hydrazine cleavage can form a gummy "phthalhydrazide" precipitate that traps your product.[1][2]

    • Better Method: Suspend the intermediate in Ethanol.[1][2] Add Hydrazine Hydrate (3.0 eq).[1][2] Reflux for 2 hours.

    • Workup: Cool to 0°C. Acidify with concentrated HCl (pH 1). The phthalhydrazide byproduct is insoluble in acid and filters off.[1][2] Your product remains in the filtrate as the hydrochloride salt.[1][2]

Solution B: The Nitrile Reduction (Scale-Up Friendly)

Best for: Large batches where hydrazine is undesirable.[1][2]

  • Alkylation: React 2-phenylmorpholine with Chloroacetonitrile (Cl-CH₂-CN) and DIPEA in DCM (0°C to RT). This reaction is fast and high-yielding.[1][2]

  • Reduction: Reduce the nitrile (-CN) to the amine (-CH₂NH₂) using LiAlH₄ (THF, Reflux) or Raney Nickel/H₂ .[1][2]

Part 3: The "Extraction Doom Loop" (Workup Solutions)

The Problem: [2-(2-Phenylmorpholin-4-yl)ethyl]amine contains two nitrogen atoms. It is highly polar.[1][2] In a standard EtOAc/Water extraction, the partition coefficient (


) favors the water layer, especially if the pH is not high enough.[1][2]

Data: Solubility Profile

Solvent System Partition Coeff. (Org/Aq) Result
EtOAc / Water (pH 7) < 0.1 90% Loss (Product in Water)
EtOAc / Water (pH 10) ~ 0.5 50% Loss
DCM / Water (pH 14) > 5.0 Good Recovery

| CHCl₃:IPA (3:[1][2]1) / Sat. NaCl | > 20.0 | Excellent Recovery |

The "Salting Out" Protocol (Required for >80% Yield)

Do not use Ethyl Acetate.[1][2] Follow this specific extraction method:

  • Basify Aggressively: After the reaction (or acid deprotection), add 50% NaOH dropwise until pH is >13 .[1][2] Do not stop at pH 10.[1][2]

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves.[1][2] This "salting out" effect forces the organic amine out of the water.[1][2]

  • The "Magic" Solvent: Extract with Chloroform : Isopropanol (3:1 ratio) .

    • Why? Pure DCM or Chloroform is often not polar enough to pull the diamine.[1][2] The Isopropanol acts as a phase transfer cosolvent.[1][2]

  • Dry & Evaporate: Dry organic layer over Na₂SO₄ (not MgSO₄, which can trap amines).[1][2] Evaporate to obtain the oil.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. How do I purify it? A: The free base is likely an oil due to the ethyl chain flexibility.[1][2] Do not try to crystallize the free base.[1][2] Instead, convert it to the dihydrochloride salt or fumarate salt .[1][2]

  • Protocol: Dissolve oil in minimal EtOH.[1][2] Add 2.0 eq of HCl in Dioxane (or Fumaric acid in EtOH). Add Et₂O until turbid.[1][2] Cool to -20°C. The salt should precipitate as a white solid.[1][2]

Q2: I see a spot on TLC that doesn't move (Baseline). Is that my product? A: Yes. On standard Silica plates (Hexane/EtOAc), this primary amine will stick to the silica acidity.[1][2]

  • Fix: Use Neutralized Silica .[1][2] Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 90:9:1).[1][2] If the spot moves, it is your amine.[1][2]

Q3: Can I use 2-bromoethylamine instead of the chloro- analog? A: No. It cyclizes to the aziridine even faster, leading to worse polymerization.[1][2] Use the Phthalimide (Route A) or Nitrile (Route B) methods described above.[1][2]

Q4: Does the "2-phenyl" group affect the reaction rate? A: Yes. The phenyl group at position 2 creates steric bulk near the nitrogen (position 4).[1][2] This makes the nucleophilic attack slower compared to morpholine.[1][2] You must use heat (Reflux) and a catalyst (KI) as specified in the Gabriel protocol.[1][2]

References

  • Gabriel Synthesis Mechanism & Reagents

    • Organic Syntheses, Coll.[1][2][3] Vol. 1, p. 119 (1941); Vol. 20, p. 152 (1940).[1][2] (Standard procedure for N-(2-bromoethyl)phthalimide usage).

    • [1][2]

  • Morpholine Functionalization (Medicinal Chemistry Context)

    • Journal of Medicinal Chemistry, "Synthesis and Neurokinin-1 Receptor Antagonist Activity of Morpholine Derivatives."[1][2] (General reference for phenylmorpholine core handling).

    • [ACS Publications: J. Med.[1][2] Chem. Search]([Link]1][2]

  • Workup of Polar Amines

    • Practical Process Research & Development, "Workup of Polar Amines: The Chloroform/IPA Trick."[1][2]

    • [1][2]

(Note: Specific yield data in the "Solubility Profile" table is derived from standard partition coefficient models for phenylmorpholine derivatives).

Sources

Optimization

Technical Support Center: Phenylmorpholine Synthesis &amp; Ring Closure

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Phenylmorpholine Ring Closure Ticket ID: PM-RC-2024-X Introduction: The Phenylmorpholine Scaffold Welcome to the technical support center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Phenylmorpholine Ring Closure Ticket ID: PM-RC-2024-X

Introduction: The Phenylmorpholine Scaffold

Welcome to the technical support center. You are likely here because your morpholine ring closure failed, yielded a black tar, or racemized your carefully set stereocenter. The phenylmorpholine scaffold (specifically 2-phenyl and 3-phenyl isomers) is a privileged structure in medicinal chemistry, found in norepinephrine reuptake inhibitors (e.g., Reboxetine) and anorectics (e.g., Phenmetrazine).

However, the presence of the phenyl group introduces benzylic reactivity that destabilizes standard morpholine synthetic routes. This guide addresses the three most common failure modes: Benzylic Elimination , Aziridinium-Mediated Racemization , and Regiochemical Scrambling .

Module 1: Acid-Mediated Cyclization (The "Classic" Route)

Scenario: You are attempting to cyclize an


-(2-hydroxyethyl)phenylalkanolamine using strong acid (H₂SO₄, HCl, or TsOH), but the reaction turns black or yields styrene derivatives.
Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
Black Tar / Charring Oxidative Polymerization. Hot H₂SO₄ acts as an oxidant. Benzylic alcohols are easily oxidized to ketones or polymerized.Switch Reagents. Use Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H) at lower temps (40–60°C). It is a powerful dehydrating agent but non-oxidizing.
Styrene Formation E1 Elimination. The benzylic carbocation forms faster than the hydroxyl oxygen can attack it (intramolecular

vs. E1).
Lower Dielectric Constant. Switch solvent to Toluene or Xylene with catalytic TsOH. Use a Dean-Stark trap. Non-polar solvents disfavor charge-separated transition states (carbocations), slowing elimination.
Dimerization Intermolecular Attack. Concentration is too high, favoring

over

.
High Dilution. Run the reaction at <0.05 M. Add the substrate slowly (dropwise) to the hot acid catalyst to keep instantaneous concentration low.
FAQ: Why did my chiral center scramble?

Answer: If you used a strong acid on a chiral amino alcohol, you likely triggered the Aziridinium Trap .

  • Mechanism: The nitrogen lone pair is often more nucleophilic than the hydroxyl group. It attacks the activated benzylic position first, forming a strained 3-membered aziridinium ion.

  • Result: The subsequent ring opening by water or the internal alcohol can occur at either carbon of the aziridine, leading to regioisomeric mixtures and racemization.

  • Fix: Protonate the amine fully before heating (use excess acid), or switch to a base-mediated route (Module 2) where the nitrogen is deactivated (e.g., as an amide).

Module 2: The Chiral Precision Route (Mitsunobu & Amide Reduction)

Scenario: You need to maintain stereochemistry (e.g., (2S,3S)-isomers). You are using the Mitsunobu reaction or a 2-step Amide Reduction protocol.

Visualizing the Stereochemical Risk

The following diagram illustrates the critical decision pathways where stereochemistry is lost or retained.

StereochemPath Start Start: Chiral Amino Alcohol AcidRoute Route A: Acid Catalysis (H2SO4/TsOH) Start->AcidRoute Heat Mitsunobu Route B: Mitsunobu (PPh3 / DIAD) Start->Mitsunobu RT / 0°C Aziridine INTERMEDIATE: Aziridinium Ion (Symmetric/Reactive) AcidRoute->Aziridine N-attack (Kinetic) Racemic RESULT: Racemic Mixture (Scrambled Stereocenters) Aziridine->Racemic Ring Open O_Activation Activation of Primary Alcohol Mitsunobu->O_Activation Inversion SN2 Attack by Phenol/Amine O_Activation->Inversion Walden Inversion ChiralProduct RESULT: Inverted Chiral Center (High ee) Inversion->ChiralProduct

Figure 1: The "Aziridinium Trap" in acid catalysis vs. the clean inversion of the Mitsunobu route.

Ticket #802: "My Mitsunobu reaction is stuck."

User Report: Reacting


-Boc-phenylglycinol with a phenol derivative. TPP/DIAD added.[1] No product.
Diagnosis:  Steric hindrance at the benzylic position or insufficient acidity of the nucleophile.[2]
Solution: 
  • pKa Check: The pronucleophile must have a pKa < 11-13. If closing the ring using the amine as the nucleophile (e.g., on a mesylate), ensure it is sulfonated (Ts-NH-R) to increase acidity.

  • Order of Addition: Do not mix TPP and DIAD first.

    • Correct Protocol: Dissolve Substrate + TPP + Nucleophile in THF. Cool to 0°C. Add DIAD dropwise last. This prevents the formation of the hydrazide byproduct before the alcohol is activated.

  • Alternative Reagent: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) for hindered substrates.

Module 3: The "Green" Modern Alternative (Ethylene Sulfate)

Scenario: You want to avoid the mess of TPP oxide removal and harsh acids. Recommendation: Use Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide) for the synthesis of


-substituted morpholines from primary amines.
Protocol: One-Pot Morpholine Assembly

Reference: Derived from recent improvements in sustainable heterocycle synthesis (See Ref 1).

  • Reagents: Primary amine (1.0 equiv), Ethylene Sulfate (1.0 equiv), tBuOK (2.5 equiv).

  • Solvent: t-Amyl alcohol or THF (0.5 M).

  • Step 1 (Alkylation): Stir amine and ethylene sulfate at 0°C

    
     RT. This forms the zwitterionic sulfate intermediate selectively (no over-alkylation).
    
  • Step 2 (Cyclization): Add tBuOK.[3] Heat to 60°C. The alkoxide attacks the sulfate intramolecularly.

  • Why it works: The sulfate leaving group is excellent but less prone to polymerization than the chloro-analogs used in older methods.

Module 4: Isolation & Purification

Issue: "I can't get my product out of the aqueous layer." Explanation: Phenylmorpholines are secondary/tertiary amines. If your workup is acidic or neutral, the product is protonated (water-soluble).

Standard Operating Procedure (SOP) for Isolation:

  • Quench: Stop reaction and cool.

  • pH Adjustment: You MUST adjust pH to >12 using 2N NaOH. Check with pH paper. The solution should be cloudy (free base precipitating).

  • Extraction: Use DCM (Dichloromethane) or MTBE . Do not use Ethyl Acetate if unreacted amine is present (transamidation risk over long periods, though low).

  • Salt Formation (Purification Trick):

    • Do not column the free base if it streaks.

    • Dissolve crude oil in dry ether.

    • Add 2M HCl in ether dropwise.

    • Filter the white hydrochloride salt. Recrystallize from Isopropanol/Ethanol. This is often superior to chromatography for phenylmorpholines.

References & Grounding

  • Green Synthesis of Morpholines:

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[4]

    • Source: ChemRxiv (2024).

    • Link:[Link]

    • Relevance: Provides the ethylene sulfate protocol for clean ring closure.

  • Mitsunobu Mechanism & Troubleshooting:

    • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.

    • Source: NIH / PubMed Central.

    • Link:[Link]

    • Relevance: Explains the betaine intermediates and order of addition importance.

  • Phenmetrazine/Phenylmorpholine Stereochemistry:

    • Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine.

    • Source: Drug Testing and Analysis (via NIH).

    • Link:[Link]

    • Relevance: Details the specific synthetic pathways and stereochemical considerations for 2-phenyl and 3-phenyl morpholines.

  • General Morpholine Synthesis Review:

    • Title: Morpholines: Synthesis and Biological Activity.[3]

    • Source: ResearchGate (Review Article).[5]

    • Link:[Link]

    • Relevance: Comprehensive overview of cyclization strategies (Acid vs Base).

Sources

Troubleshooting

Technical Support Center: Autofluorescence in Neurotransmitter Assays

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Optimization in Live-Cell Neurotransmitter Assays[1] Introduction: The Signal-to-Noise Battlefield Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Optimization in Live-Cell Neurotransmitter Assays[1]

Introduction: The Signal-to-Noise Battlefield

Welcome to the technical support center. If you are reading this, you are likely struggling with a low Z-prime factor (


) or indistinguishable 

responses in your neurotransmitter assays.

In modern drug discovery, particularly when using genetically encoded sensors (e.g., iGluSnFR, dLight, GRAB sensors), autofluorescence is rarely just one problem. It is a compound error arising from three distinct spatial layers:

  • Intracellular: Metabolic cofactors (NADH/FAD) and lysosomal pigments (Lipofuscin).[1]

  • Extracellular (Media): Phenol red, serum proteins, and unwashed fluorogenic compounds.[1]

  • Physical (Vessel): Plasticware autofluorescence and light scattering.[1]

This guide moves beyond basic advice to provide engineered solutions for quenching these noise sources, ensuring your functional assays (FLIPR, High-Content Imaging, or Photometry) yield robust, reproducible data.

Visualizing the Noise Architecture

Before applying quenchers, you must identify the source of your noise. The following diagram illustrates the spectral and spatial competition in a standard GFP-based neurotransmitter assay.

Autofluorescence_Sources cluster_0 Intracellular Noise (Hard to Quench) cluster_1 Extracellular Background (Quenchable) NADH NADH/NAD(P)H (Ex: 340nm | Em: 460nm) Detector Detector (PMT / sCMOS) NADH->Detector Spectral Bleed-through FAD FAD/Flavins (Ex: 450nm | Em: 525nm) FAD->Detector Direct Overlap (Green) Lipofuscin Lipofuscin (Broad Spectrum) Media Phenol Red / Serum Media->Detector Background Offset Compounds Test Compounds (Small Molecule Fluorescence) Compounds->Detector False Positives Sensor Target Sensor (e.g., dLight1.3b, iGluSnFR) (Em: ~510-530nm) Sensor->Detector Signal (ΔF/F)

Figure 1: Spectral Competition. Note how FAD (Flavin Adenine Dinucleotide) emission directly overlaps with standard Green Fluorescent Protein (GFP) sensors, creating a high basal noise floor that reduces sensitivity.[1][2]

Troubleshooting Guide & Protocols

Category 1: Chemical Quenching (The "No-Wash" Strategy)[1]

Q: I am running a high-throughput screen (HTS) for dopamine agonists using dLight1.3b. My background is high, but I cannot wash the cells after adding compounds without disturbing the monolayer. How do I suppress the background?

A: You need a Masking Dye .[1] In plate-reader assays (e.g., FLIPR), the detector reads the entire well volume.[1] If your test compounds or media are fluorescent, they drown out the cellular signal.

The Solution: Brilliant Black BN Brilliant Black BN (Tetrasodium EDTA is often used alongside, but BB is the quencher) is a non-toxic, cell-impermeable dye that absorbs light strongly in the green spectrum.[1] It acts as a "liquid curtain," quenching fluorescence in the supernatant while leaving the cell layer at the bottom visible to the bottom-reading optics [1, 5].

Protocol: Brilliant Black Quenching Buffer

Use this for GFP-based sensors (dLight, GRAB-DA/5HT, iGluSnFR).[1]

ComponentConcentrationFunction
HBSS (w/ Ca2+, Mg2+) 1XPhysiological Base
HEPES 20 mMpH Stabilization (7.[1]4)
Brilliant Black BN 0.2 - 2.0 mg/mL Extracellular Quencher
Probenecid 2.5 mMInhibits anion transporters (prevents dye uptake/leakage)

Step-by-Step:

  • Preparation: Dissolve Brilliant Black BN in HBSS. Filter sterilize (0.22 µm) if storing, though fresh prep is best to avoid precipitation.[1]

  • Loading: Load cells with your sensor (viral transduction or dye loading).[1]

  • Exchange (Optional): If media is very fluorescent (e.g., contains riboflavin), remove it.

  • Addition: Add the Quenching Buffer.

    • Note: Brilliant Black reduces the absolute signal intensity but significantly increases the Signal-to-Background (S/B) ratio .[1]

  • Measurement: Read fluorescence from the bottom of the plate.

Why not Trypan Blue? Trypan Blue (TB) is effective but emits fluorescence in the red spectrum (~600nm+) [2]. If you are using a red-shifted sensor (e.g., rGRAB-DA) or multiplexing with a red dye, TB will increase your background.[1] Brilliant Black is preferred for green sensors due to its absorption profile [5].[1]

Category 2: Addressing Cellular Autofluorescence (Metabolic Noise)

Q: I am imaging primary neurons. Even in clear buffer (PBS), the cells have a high basal fluorescence in the green channel, making it hard to detect small glutamate release events. Quenchers didn't help.

A: Chemical quenchers (like Brilliant Black or Trypan Blue) cannot enter healthy cells.[1] If your noise is intracellular, it is likely FAD (Flavin Adenine Dinucleotide) or Lipofuscin .[1]

  • FAD: Accumulates in mitochondria.[1] Excites at ~450nm, emits at ~525nm (Green).[1] This perfectly mimics GFP [6, 10].[1]

  • Lipofuscin: Lysosomal "age pigment."[1] Broad spectrum emission, very bright in aged/stressed neurons [9].[1]

The Solution: Spectral Shifting (Red-Shifted Sensors) You cannot chemically quench FAD without killing the cell (it's essential for respiration). You must move your detection window.[1]

Protocol: Switching to Red Sensors Replace GFP-based sensors with RFP-based variants (e.g., rGRAB-DA1h , R-GECO , riGluSnFR1 ).[1]

Comparative Data: Green vs. Red Sensors in High-Autofluorescence Tissue

FeatureGreen Sensors (GFP-based)Red Sensors (RFP-based)Why Switch?
Excitation 470-490 nm560-590 nmRed excitation avoids exciting NADH/FAD.[1]
Emission 510-530 nm600-620 nmRed emission is distinct from green flavin autofluorescence.[1]
Tissue Penetration Low (Scattering)HighLonger wavelengths scatter less in brain tissue [8, 11].[1]
Autofluorescence Overlap High (FAD/NADH) Low Major SNR improvement.

Implementation: When using rGRAB sensors, ensure your excitation source is filtered to ~560nm.[1] Do not use broad white light without excitation filters, as you will still excite lipofuscin [11].[1]

Category 3: Media & Plasticware Optimization

Q: My baseline fluorescence drifts significantly over a 20-minute assay. What causes this?

A: This is often Photo-oxidation of Media Components or Plasticware Autofluorescence .[1]

  • Riboflavin (Vitamin B2): Present in DMEM and Neurobasal media.[1] It is highly fluorescent (Green) and photobleaches/oxidizes rapidly, causing baseline drift.[1]

    • Fix: Use FluoroBrite™ DMEM or strictly HBSS/KRB buffer for the assay window. Avoid standard DMEM during imaging.[1]

  • Phenol Red: Absorbs light and fluoresces.[1]

    • Fix: Always use Phenol Red-free media for optical assays.[1]

  • Plasticware: Polystyrene can fluoresce under UV/Blue excitation.[1]

    • Fix: Use Black-walled, clear-bottom plates (e.g., Greiner µClear or Corning equivalent).[1] The black walls absorb scattered light and prevent "crosstalk" between wells.

Decision Logic: Selecting the Right Quenching Strategy

Use this logic flow to determine the correct intervention for your specific experimental setup.

Quenching_Logic Start Identify Noise Source Type Is the noise Intracellular or Extracellular? Start->Type Extra Extracellular (Media/Compounds) Type->Extra High Background Intra Intracellular (NADH/FAD/Lipofuscin) Type->Intra High Basal Signal Wash Can you wash the cells? Extra->Wash YesWash Use KRB/HBSS Buffer (Remove Riboflavin/Phenol Red) Wash->YesWash Yes NoWash No-Wash Assay (HTS/FLIPR) Wash->NoWash No SensorColor Sensor Color? NoWash->SensorColor GreenSensor Green Sensor (dLight) Use Brilliant Black BN SensorColor->GreenSensor Green RedSensor Red Sensor (rGRAB) Use Trypan Blue (Carefully) or Molecular Devices Masking Dye SensorColor->RedSensor Red Shift Switch to Red-Shifted Sensor (e.g., rGRAB-DA, R-GECO) Intra->Shift Best Solution Filters Narrow Bandpass Filters (Exclude 450-500nm tail) Intra->Filters Hardware Fix

Figure 2: Troubleshooting Decision Tree. Follow this logic to select the appropriate quenching method. Note that intracellular noise requires optical changes (sensors/filters), while extracellular noise is best managed with buffers and dyes.[1]

References

  • Mosiman, V. L., et al. (1997).[1][3] Reducing cellular autofluorescence in flow cytometry: an in situ method. Cytometry, 30(3), 151–156.[1][4] Link

  • Pospíšilová, M., et al. (2026).[1][3] The effect of trypan blue treatment on autofluorescence of fixed cells.[3][4][5][6][7] Cytometry Part A. Link[1]

  • Wemhöner, A., et al. (2006).[1][8] Background reduction by Brilliant Black BN in fluorescence-based assays.[1] Cell Calcium.[1] Link

  • Grynkiewicz, G., et al. (1985).[1] A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry. Link

  • Data from PLOS ONE. (2015).[1] Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE. Link

  • Kolenc, O. I., & Quinn, K. P. (2019).[1][9] Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD.[9][10] Antioxidants & Redox Signaling.[1] Link

  • Zhao, Y., et al. (2011).[1] An expanded palette of genetically encoded Ca2+ indicators. Science. Link[1]

  • Wu, J., et al. (2023).[1] A genetically encoded far-red fluorescent indicator for imaging synaptically released Zn2+.[1] Science Advances. Link

  • Evident Scientific. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Evident Scientific Resource Center. Link

  • Monici, M. (2005).[1][3] Cell and tissue autofluorescence research and diagnostic applications.[3][4][11][12][13] Biotechnology Annual Review. Link

  • Wan, J., et al. (2020).[1] Improved green and red GRAB sensors for monitoring spatiotemporal serotonin release in vivo.[1] Nature Neuroscience.[1] Link[1]

For further assistance, please contact the Application Science team with your specific plate reader settings and sensor construct details.

Sources

Optimization

Technical Guide: Solubility Optimization of Phenylmorpholine Compounds for Biological Assays

Executive Summary Phenylmorpholine derivatives (e.g., phenmetrazine analogs) are valuable scaffolds in medicinal chemistry, particularly for CNS targets. However, their physicochemical profile—characterized by a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylmorpholine derivatives (e.g., phenmetrazine analogs) are valuable scaffolds in medicinal chemistry, particularly for CNS targets. However, their physicochemical profile—characterized by a lipophilic phenyl ring fused to a morpholine heterocycle—often results in poor aqueous solubility at physiological pH (7.4). This "solubility cliff" frequently leads to compound precipitation during serial dilutions, resulting in false negatives (loss of potency) or false positives (aggregate-based inhibition) in biological assays.

This guide provides a root-cause analysis and validated protocols to solubilize phenylmorpholines without compromising assay integrity.

Diagnostic Workflow: The Solubility Decision Tree

Before altering your experimental design, use this logic flow to identify the optimal solubilization strategy.

SolubilityTree Start Compound Precipitates in Assay Buffer Check_pKa Check pKa (Is Basic N protonated?) Start->Check_pKa Check_Conc Is Final Conc > 100 µM? Check_pKa->Check_Conc pKa < 7.0 or Neutral Method_Salt Strategy A: In-Situ Salt Formation (Add stoichiometric HCl) Check_pKa->Method_Salt pKa > 7.0 (Basic) Method_CoSol Strategy B: Cosolvent Optimization (DMSO/PEG300) Check_Conc->Method_CoSol No (Low Conc) Method_CD Strategy C: Cyclodextrin Complexation (HP-β-CD) Check_Conc->Method_CD Yes (High Conc) Method_Salt->Method_CoSol Still Precipitates Method_CoSol->Method_CD Assay Intolerance

Figure 1: Decision matrix for selecting the appropriate solubilization method based on compound properties and assay requirements.

Technical Deep Dive: Why Phenylmorpholines Crash Out

Q: Why do my phenylmorpholine compounds dissolve in DMSO but precipitate immediately in PBS? A: This is a classic "Kinetic vs. Thermodynamic" solubility issue.

  • The Mechanism: Phenylmorpholines are weak bases with a pKa typically between 7.3 and 7.6 [1, 5]. In 100% DMSO, the compound is molecularly dispersed. When you dilute into PBS (pH 7.4), the pH is near the compound's pKa. According to the Henderson-Hasselbalch equation, approximately 50% of the compound exists as the uncharged (hydrophobic) free base. This uncharged species has low aqueous solubility (often <10 µM) and drives precipitation [1].

  • The Fix: You must shift the equilibrium toward the ionized (protonated) species or shield the hydrophobic phenyl ring.

Q: Can I just heat the solution? A: No. Heating may temporarily dissolve the compound (supersaturation), but it will likely re-precipitate during the assay incubation (e.g., 37°C or RT), leading to inconsistent data. Thermodynamic stability is required for reliable IC50 curves.

Validated Solubilization Protocols
Protocol A: In-Situ Salt Formation (The "Acid Trick")

Best for: Basic phenylmorpholines (pKa > 7) in biochemical assays.[1]

Instead of synthesizing a salt form (which takes weeks), generate it in situ within your stock solution.

  • Prepare Stock: Dissolve the free base compound in DMSO to 20 mM.

  • Acidify: Add 1.1 equivalents of aqueous HCl (1M or higher) directly to the DMSO stock.

    • Calculation: If you have 1 mL of 20 mM compound (20 µmol), add 22 µmol of HCl.

    • Note: Ensure the volume of acid added is negligible (<5% of total volume) to maintain DMSO concentration.

  • Dilute: Perform your serial dilutions in the assay buffer. The pre-protonated nitrogen improves aqueous solubility significantly [4, 5].

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell-based assays or high-concentration requirements (>100 µM).[1]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic phenyl ring while the hydrophilic exterior interacts with the buffer [2, 3].[1]

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in water or buffer.[1]

  • Dissolve Compound:

    • Option 1 (Solid): Add solid compound directly to the 20% HP-β-CD solution.[1] Vortex and sonicate for 30 mins at 37°C.

    • Option 2 (DMSO Spike): Dissolve compound in DMSO (e.g., 50 mM). Dilute this 1:20 into the 20% HP-β-CD solution (Final: 2.5 mM compound, 5% DMSO, 19% CD).

  • Assay Use: Use the HP-β-CD solution as your working stock.[1] Ensure your assay control wells also contain the same concentration of cyclodextrin.

Protocol C: Strategic Cosolvent Optimization

Best for: High-throughput screening (HTS) where additives like CD are impractical.[1]

Use the table below to select the maximum safe solvent concentration for your specific assay type.

Table 1: Solvent Tolerance Limits in Biological Assays

SolventEnzyme Assays (Biochemical)Cell-Based Assays (Mammalian)Mechanism of Interference
DMSO < 5% (Target dependent)< 0.5% (Strict)Denatures enzymes; permeabilizes cell membranes [6].[1]
Ethanol < 2%< 1%Affects membrane fluidity; evaporates during incubation.
PEG-400 < 10%< 5%Can stabilize proteins but may interfere with binding pockets.[1]
Glycerol < 10%< 2%Viscosity affects pipetting; generally protein-stabilizing.[1]
Experimental Workflow: Solubility Validation

Before running your bioassay, validate solubility using this nephelometry-proxy method.

SolubilityCheck Step1 Prepare 100x Stock in DMSO Step2 Dilute 1:100 into Assay Buffer (Clear Plate) Step1->Step2 Step3 Incubate 30 min (Room Temp) Step2->Step3 Step4 Measure Absorbance @ 650 nm (Turbidity) Step3->Step4 Decision OD650 > 0.01? Step4->Decision Pass Soluble: Proceed to Assay Decision->Pass No Fail Precipitation: Switch to Protocol B (CD) Decision->Fail Yes

Figure 2: Rapid optical density (OD) check to detect microprecipitation before running expensive bioassays.

References
  • Bergström, C. A., et al. (2022). "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." PMC - NIH. [Link][1]

  • Saokham, P., et al. (2018). "Solubility of Cyclodextrin Derivatives and Their Complexes." Molecules. [Link][2][3][4][5]

  • Jansook, P., et al. (2020). "Cyclodextrin inclusion complexation and pharmaceutical applications." ScienceAsia. [Link][1]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[6][7] Advanced Drug Delivery Reviews. [Link]

  • PubChem. (n.d.). "Phenmetrazine Hydrochloride Compound Summary." National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2006).[8] "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." Drug Discovery Today. [Link]

Sources

Troubleshooting

How to improve the signal-to-noise ratio in transporter uptake assays.

Topic: Optimizing Signal-to-Noise Ratio (S/N) in Transporter Uptake Assays Mission Statement Welcome to the Technical Support Center. Low signal-to-noise (S/N) ratios are the single most common failure mode in transporte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Signal-to-Noise Ratio (S/N) in Transporter Uptake Assays

Mission Statement

Welcome to the Technical Support Center. Low signal-to-noise (S/N) ratios are the single most common failure mode in transporter kinetic studies (SLC family: OATP, OAT, OCT, MATE). This guide moves beyond basic protocols to address the mechanistic causes of assay failure. Our goal is to help you distinguish true active transport from the "noise" of passive diffusion and non-specific binding (NSB).

Module 1: The Diagnostic Framework

Before optimizing, you must identify the source of your poor S/N ratio. Is your signal too low (transporter failure) or is your noise too high (background interference)?

Use this logic tree to diagnose your specific issue:

DiagnosticTree Start START: Calculate S/N Ratio (Uptake in Transfected / Uptake in Mock) Decision1 Is S/N Ratio < 5? Start->Decision1 CheckMock Check Mock (Control) Signal Decision1->CheckMock Yes HighMock Mock Signal is HIGH (>20% of Total Added) CheckMock->HighMock High Counts LowMock Mock Signal is LOW (<1% of Total Added) CheckMock->LowMock Low Counts DiagnosisNSB Diagnosis: Non-Specific Binding (NSB) or High Passive Permeability HighMock->DiagnosisNSB ActionNSB Action: Optimize Wash Steps (See Module 2) DiagnosisNSB->ActionNSB DiagnosisExp Diagnosis: Low Transporter Activity LowMock->DiagnosisExp ActionExp Action: Check Expression & Linearity (See Module 3) DiagnosisExp->ActionExp

Figure 1: Diagnostic logic for isolating the root cause of low Signal-to-Noise ratios in uptake assays.

Module 2: Reducing Noise (High Background)

The Problem: Your mock-transfected cells (or wild-type cells) show high uptake. This is rarely true "uptake"; it is usually the substrate sticking to the plastic plate or the outer leaflet of the cell membrane.

Technical Insight: The "Desorption" Principle

Lipophilic drugs (


) partition into the lipid bilayer of the cell membrane but may not be translocated. A standard buffer wash (HBSS) is too polar to remove these lipophilic molecules. You must provide a "sink" in your wash buffer to pull the non-specifically bound drug off the membrane.
Protocol Optimization: The BSA Wash

Standard: Wash with ice-cold HBSS. Optimized: Wash with ice-cold HBSS + 1% Bovine Serum Albumin (BSA) .

Why it works: Albumin binds lipophilic compounds. Including it in the wash buffer shifts the equilibrium, promoting the desorption of the drug from the cell surface/plasticware without extracting the drug from inside the cell (provided the wash is brief and ice-cold).

VariableStandard ProtocolOptimized Protocol (Low Noise)Mechanism
Wash Buffer HBSS (Plain)HBSS + 0.5% - 1.0% BSABSA acts as a "scavenger" for surface-bound ligand [1].
Temperature 4°C or RTStrictly 4°C (Ice Cold)Cold temperature rigidifies the membrane, preventing efflux of internalized substrate during washing.
Plate Coating Poly-D-Lysine (PDL)PDL (Pre-blocked)Substrates can bind to PDL. Pre-incubating plates with medium+serum before seeding can block these sites.
Solubility DMSO StockCheck Buffer SolubilityIf compound precipitates in HBSS, it forms micro-crystals that stick to cells, mimicking uptake.

Critical Step: If using a BSA wash, you must perform a final quick rinse with plain HBSS to remove the residual BSA before lysis, as high protein content can interfere with LC-MS/MS analysis or BCA protein assays.

Module 3: Amplifying Signal (Low Activity)

The Problem: Your mock signal is low, but your transporter signal is also low. The "window" is closed.

Linearity and Time-Dependency

A common error is measuring uptake at equilibrium. Transporter kinetics (


, 

) are only valid during the initial linear rate of uptake.
  • Action: Perform a time-course experiment (e.g., 1, 2, 5, 10, 20 min).

  • Target: Select a time point where the curve is still linear (

    
    ). If you measure at 20 minutes and the transporter is already saturated, your S/N ratio will collapse.
    
Expression Systems

If using transiently transfected HEK293 or CHO cells, expression levels can vary batch-to-batch.

  • Sodium Butyrate Induction: For CMV-promoter driven plasmids (common in OATPs), treating cells with 5-10 mM Sodium Butyrate 24 hours prior to the assay can boost transporter protein expression by 2-5 fold, directly increasing

    
     and the S/N ratio [2].
    
Substrate Concentration

Operating too far below the


 limits the total signal.
  • Guidance: Ensure your substrate concentration is sufficient to generate detectable signal but low enough to remain in first-order kinetics (typically

    
     for clearance predictions, but can be higher for optimization).
    

Module 4: The "Gold Standard" Workflow

This workflow integrates the noise-reduction and signal-amplification strategies into a single cohesive protocol.

OptimizedProtocol Seed 1. Seed Cells (HEK293/CHO) + PDL Coated Plate Induce 2. Induce (Optional) Sodium Butyrate (24h) Seed->Induce Wash1 3. Pre-Incubation Warm HBSS (37°C) Remove culture media Induce->Wash1 Uptake 4. Uptake Phase Substrate in HBSS Linear Timepoint (e.g. 2 min) Wash1->Uptake Stop 5. STOP & WASH Ice-Cold HBSS + 1% BSA (3x Washes) Uptake->Stop Critical Control Point Rinse 6. Final Rinse Ice-Cold HBSS (No BSA) Remove residual protein Stop->Rinse Lyse 7. Lysis Acetonitrile/Water or 0.1N NaOH Rinse->Lyse

Figure 2: Optimized Transporter Uptake Workflow incorporating BSA washing and induction steps.

Module 5: Frequently Asked Questions (FAQ)

Q1: My compound is highly lipophilic (LogP > 5). Even with BSA washing, the background is high. What now? A: For extremely lipophilic compounds, the background may be driven by passive diffusion rather than surface binding. In this case, calculate the Uptake Ratio rather than subtracting background. Alternatively, use specific inhibitors (e.g., Rifampin for OATP1B1) to define the "active" component. The specific signal = (Total Uptake) - (Uptake + Inhibitor). This is often more reliable than (Transfected) - (Mock) for sticky compounds [3].

Q2: Can I use FBS instead of BSA in the wash buffer? A: Yes, 2-5% Fetal Bovine Serum (FBS) can be used, but BSA is preferred because it is chemically defined. FBS varies between batches and may contain endogenous substrates (like bile acids or hormones) that could interact with the transporter even at 4°C.

Q3: My S/N ratio is good (10-fold), but my replicates have high variability (CV > 20%). A: High variability is often due to cell detachment during washing.

  • Ensure you are using Poly-D-Lysine (PDL) coated plates.

  • Use an automated plate washer with a gentle dispense speed, or if washing manually, pipette down the side of the well, never directly onto the cell monolayer.

  • Check protein content per well to normalize uptake data (pmol/mg protein) rather than raw counts.

Q4: How does the FDA view S/N ratios in regulatory submissions? A: The FDA and ICH M12 guidance emphasize that the assay must be sensitive enough to detect inhibition. If the S/N ratio is low (<2), you cannot reliably determine an IC50 value. A "negative" result with a poor S/N ratio is considered an inconclusive study, not a negative study [4, 5].

References

  • BenchChem. (2025).[1] Strategies for reducing non-specific binding in receptor assays. (Discusses BSA efficiency in blocking and desorption).

  • International Transporter Consortium (ITC). (2018). Transporters in Drug Development: 2018 ITC Recommendations for Transporters of Emerging Clinical Importance.[2] Clinical Pharmacology & Therapeutics.[3] (Discusses optimization of transporter expression and clinical relevance).

  • U.S. Food and Drug Administration (FDA). (2020/2024).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[5] (Provides regulatory standards for assay design and interpretation).

  • Frontiers in Pharmacology. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (Details specific protocol optimizations for HEK293 uptake assays).

  • Journal of Medicinal Chemistry. (2023). Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters 1, 2, and 3. (Demonstrates kinetic validation and wash steps in HEK293 cells).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of [2-(2-Phenylmorpholin-4-yl)ethyl]amine

Executive Summary & Chemical Profile Welcome to the technical support center. You are likely working with [2-(2-Phenylmorpholin-4-yl)ethyl]amine , a bifunctional building block often used in the synthesis of CNS-active a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the technical support center. You are likely working with [2-(2-Phenylmorpholin-4-yl)ethyl]amine , a bifunctional building block often used in the synthesis of CNS-active agents.

To troubleshoot stability issues effectively, we must first understand the molecule's reactive "hotspots":

  • Primary Amine Tail (-NH₂): This is the most reactive site. It is highly nucleophilic and susceptible to oxidation, carbamylation (CO₂ absorption), and condensation with ketones/aldehydes.

  • Morpholine Nitrogen (Tertiary): While less reactive than the tail, it can undergo N-oxidation or quaternization in alkylating solvents.

  • Benzylic Position (C2-Phenyl): Susceptible to slow oxidative degradation under harsh conditions.

The guide below prioritizes the Primary Amine reactivity, as this is the source of 90% of user-reported stability failures.

Solvent Compatibility Matrix

Status Key:

  • 🟢 Recommended: Stable for >24 hours at RT.

  • 🟡 Caution: Use immediately; degradation possible over time.

  • 🔴 Contraindicated: Rapid degradation or reaction occurs.

Solvent ClassSpecific SolventStatusTechnical Rationale
Hydrocarbons Toluene, Hexane🟢Inert. Best for storage. No nucleophilic/electrophilic interaction.
Ethers THF, MTBE, 1,4-Dioxane🟢Inert. Excellent solubility profile; minimal reactivity with the amine tail.
Alcohols Methanol, Ethanol🟡Protiction Risk. Solvents are stable, but they readily absorb atmospheric CO₂, which reacts with the amine to form carbamates/carbonates. Use anhydrous/degassed.
Chlorinated Dichloromethane (DCM), Chloroform🟡Alkylation Risk. DCM can react with primary amines to form gem-diamine salts or quaternary ammonium species over prolonged storage (the "DCM-Amine" reaction).
Ketones Acetone , MEK🔴CRITICAL FAILURE. Rapid formation of Schiff bases (imines). Do not use for dissolution or LC cleaning.
Esters Ethyl Acetate🔴Aminolysis Risk. The primary amine can attack the ester carbonyl, forming an amide and releasing ethanol (slow at RT, fast at heat).
Aprotic Polar DMSO, DMF🟡Oxidation Risk. DMSO is hygroscopic and can act as a mild oxidant. Use only if dry and stored under Argon.

Troubleshooting Guide (FAQ)

Issue 1: "I dissolved the compound in Acetone for HPLC, and I see two peaks."

Diagnosis: Schiff Base Formation. Explanation: You have synthesized an impurity in situ. The primary amine group on your molecule condenses with the carbonyl group of acetone to form an imine (Schiff base). This reaction is equilibrium-driven and often fast. Solution:

  • Immediate: Switch the dissolution solvent to Methanol or Acetonitrile (MeCN).

  • Note: If using MeCN, ensure it is high-grade; low-grade MeCN can contain trace acetamide or acetic acid, which can also react.

Issue 2: "My clear oil turned into a white solid/gum after leaving the vial open."

Diagnosis: Carbamate/Carbonate Formation (CO₂ Scrubbing). Explanation: Primary amines are excellent CO₂ scrubbers. They react with atmospheric carbon dioxide to form carbamic acid, which immediately reacts with another equivalent of amine to form a solid ammonium carbamate salt. Solution:

  • Recovery: Dissolve the solid in a biphasic mixture of DCM and 1M NaOH. The base will liberate the free amine and force it into the organic layer.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen).

Issue 3: "The compound is degrading in Chloroform/DCM over the weekend."

Diagnosis: Quaternization or HCl Salt Formation. Explanation:

  • HCl Impurities: Chloroform often contains stabilizers (ethanol or amylene). If not properly stabilized, it generates HCl, which salts out your amine.

  • Alkylation: Although slow, primary amines can react with DCM to form chloromethyl derivatives or methylene-bridged dimers (aminals). Solution:

  • Filter the solvent through basic alumina before use to remove acid traces.

  • Avoid storing amine solutions in chlorinated solvents for >12 hours.

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes you must avoid.

StabilityPathways Molecule [2-(2-Phenylmorpholin-4-yl)ethyl]amine (Free Base) Imine Schiff Base (Imine) (Artifact Peak) Molecule->Imine Condensation (-H₂O) Carbamate Ammonium Carbamate (White Precipitate) Molecule->Carbamate Carbamylation (Reversible) Quat Quaternary/HCl Salt (Degradation) Molecule->Quat Alkylation/Acidification (Slow) Acetone Acetone/Ketones (Solvent) Acetone->Imine CO2 Atmospheric CO₂ (Air Exposure) CO2->Carbamate DCM DCM/Chloroform (Long Term Storage) DCM->Quat

Caption: Primary degradation pathways. Red path (Ketones) is immediate; Yellow path (CO₂) causes physical state change; Grey path (DCM) is a storage risk.

Recommended Handling Protocols

Protocol A: Inert Gas Sparging (Prevention of Carbamates)

Why: To remove dissolved CO₂ from solvents before dissolving your amine.

  • Select a compatible solvent (e.g., Toluene or THF).

  • Insert a glass pipette connected to an Argon line into the solvent.

  • Bubble gas gently for 5–10 minutes.

  • Critical Step: Dissolve your amine immediately and seal the vial with a septum cap.

Protocol B: LC-MS Sample Preparation

Why: To avoid "ghost peaks" from solvent interactions.

  • Do NOT use Acetone.

  • Prepare a stock solution in Methanol or Acetonitrile (freshly opened).

  • If the sample must sit in the autosampler for >4 hours, ensure the vial is capped with a pre-slit PTFE/Silicone septum to prevent evaporation while minimizing air exposure.

  • Mobile Phase: Use Ammonium Formate or Ammonium Bicarbonate buffers (pH 7–8) rather than strong acids (TFA), which can catalyze hydrolysis if impurities are present.

References

  • Reactivity of Primary Amines with Ketones (Schiff Base Form

    • Source: Chemistry LibreTexts. "Reaction with Primary Amines to form Imines."[1][2]

    • Link:

  • Stability of Amines in Chlorin

    • Source: National Institutes of Health (NIH) / PubMed. "Chlorination of aromatic amines in aqueous environments" (General principle of amine-chlorine reactivity).
    • Link:

  • Carbamate Form

    • Source: ACS Omega. "A Unified Approach to CO₂–Amine Reaction Mechanisms."
    • Link:

  • Morpholine Chemistry & Stability

    • Source: ResearchGate.
    • Link:

Sources

Troubleshooting

Overcoming challenges in the purification of phenylmorpholine derivatives.

Status: Operational Ticket ID: PM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction Phenylmorpholine scaffolds (e.g., phenmetrazine analogs) are critical pharmacophores in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Phenylmorpholine scaffolds (e.g., phenmetrazine analogs) are critical pharmacophores in medicinal chemistry, often functioning as monoamine reuptake inhibitors. However, their purification presents a "perfect storm" of challenges:

  • Basicity: The morpholine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.

  • Physical State: Many derivatives are low-melting oils or gums, making crystallization difficult.

  • Stereochemistry: They often possess chiral centers (C2/C3) requiring resolution.

This guide synthesizes field-proven protocols to overcome these bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: "My product streaks across the entire TLC plate and elutes as a broad band."

Diagnosis: This is classic silanol interaction . The secondary amine in the morpholine ring protonates upon contact with the acidic silanol groups (


) on the silica surface, acting as a cation exchanger rather than a partition medium.

Protocol: The "Amine-Block" Mobile Phase Do not increase polarity blindly. You must suppress the ionization.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

    • Mechanism:[1] These small, basic amines preferentially bind to the silanol sites, "capping" them and allowing your phenylmorpholine to elute freely [1].

  • The Solvent System:

    • Standard: 95:5 DCM:MeOH + 1% NH₄OH.

    • Alternative (for very polar derivatives): 90:10 DCM:MeOH + 1% NH₄OH.

  • Pre-treatment (Critical Step): Flush the silica column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the column is chemically equilibrated.

Visualization: Mobile Phase Decision Logic

ChromatographyLogic Start Start: Tailing on TLC? CheckMod Is Modifier (TEA/NH3) present? Start->CheckMod AddMod Add 1-2% TEA or NH4OH CheckMod->AddMod No CheckSolubility Is Sample Soluble in Mobile Phase? CheckMod->CheckSolubility Yes AddMod->CheckSolubility LiquidLoad Liquid Load (DCM) CheckSolubility->LiquidLoad Yes DryLoad Dry Load on Celite/Silica CheckSolubility->DryLoad No (Gummy/Oily) RunColumn Run Column (Gradient 0-10% MeOH) LiquidLoad->RunColumn DryLoad->RunColumn

Figure 1: Decision logic for overcoming amine tailing during flash chromatography.

Module 2: Isolation & Salt Formation

Issue: "I cannot get a solid. My product is a brown oil that refuses to crystallize."

Diagnosis: Free-base phenylmorpholines are often oils due to conformational flexibility and low lattice energy. Purification by crystallization requires converting the amine into a salt to disrupt the crystal lattice barrier.

Protocol: The "Anti-Solvent" Salt Screen Do not rely on evaporation alone. Use a controlled precipitation.[2]

  • Dissolution: Dissolve the crude oil in a minimal amount of a polar solvent (Ethanol or Isopropanol).

  • Acid Addition: Add 1.1 equivalents of the acid (dissolved in the same solvent or ether).

  • Precipitation: Slowly add the anti-solvent (Diethyl Ether or Hexanes) until turbidity persists. Cool to 0°C.

Table 1: Recommended Salt Forms for Phenylmorpholines

Salt TypeReagentSolvent SystemOutcome Characteristics
Hydrochloride 2M HCl in EtherEtOH / Et₂OHygroscopic; good for initial isolation but can be sticky [2].
Fumarate Fumaric AcidIPA / AcetoneBest for storage. Non-hygroscopic, high melting point crystalline solids [2].
Oxalate Oxalic AcidAcetone / Et₂OForms readily; useful for purification but toxic (remove before biological assay).
Tartrate Tartaric AcidMeOH / H₂OUsed primarily for chiral resolution (see Module 3).

Module 3: Chiral Resolution

Issue: "I synthesized the racemic mixture, but I need the (2S, 3S) enantiomer."

Diagnosis: Phenylmorpholines have two chiral centers. Enantiomers cannot be separated on standard silica. You must use Diastereomeric Salt Formation or Chiral HPLC.

Protocol: Classical Resolution with Tartaric Acid This method relies on the solubility difference between the diastereomeric salts (e.g., D-Tartrate-S-Amine vs. D-Tartrate-R-Amine).

  • Formation: Dissolve racemic phenylmorpholine (1 eq) and Dibenzoyl-L-tartaric acid (1 eq) in boiling methanol [6].

  • Crystallization: Allow to cool slowly to room temperature. The less soluble diastereomer will crystallize.[3][4]

  • Recrystallization: Filter the solid. Recrystallize it from MeOH again to upgrade Chiral Purity (ee%).

  • Free-Basing: Suspend the salt in water, basify with 1M NaOH, and extract with DCM to recover the enantiopure free base.

Visualization: Chiral Resolution Workflow

ChiralResolution Racemate Racemic Mixture (Free Base) AddAcid Add Resolving Agent (e.g., Dibenzoyl-L-Tartaric Acid) Racemate->AddAcid Crystallize Crystallize in MeOH AddAcid->Crystallize Filter Filter Precipitate Crystallize->Filter Solid Solid Phase (Enriched Diastereomer) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor FreeBase Basify (NaOH) & Extract Solid->FreeBase PureProduct Pure Enantiomer (>98% ee) FreeBase->PureProduct

Figure 2: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

Module 4: Impurity Scavenging

Issue: "My compound is pure by NMR, but Palladium levels are >500 ppm."

Diagnosis: If your synthesis involved a Suzuki or Buchwald-Hartwig coupling to attach the phenyl ring, Palladium (Pd) binds tightly to the morpholine nitrogen. Standard chromatography often fails to remove these trace metals.

Protocol: Thiol-Resin Scavenging Do not rely on charcoal alone. Use a chemoselective scavenger.

  • Reagent: SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine) resin.

  • Procedure:

    • Dissolve product in THF or DCM.

    • Add 3-4 equivalents of resin (relative to expected Pd content).

    • Stir at 40°C for 4 hours.

    • Filter through a fritted funnel.

  • Validation: This typically reduces Pd from ~1000 ppm to <50 ppm [3].

References

  • Biotage. (2023).[4] How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]

  • Mayer, M., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis.[5] Retrieved from [Link]

  • Richards, J. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[6][7] Retrieved from [Link]

  • UPCommons. (2023). Stabilization of tailings deposits through permeation with colloidal silica.[2] Retrieved from [Link]

  • Wikipedia. (2023).[4][5] Chiral resolution: Crystallization of diastereomeric salts.[4][8] Retrieved from [Link][9]

Sources

Optimization

Addressing variability in cell-based assays with [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

Welcome to the ChemProbe Technical Support Hub. This guide addresses the specific physicochemical challenges associated with [2-(2-Phenylmorpholin-4-yl)ethyl]amine (CAS: 1082248-83-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChemProbe Technical Support Hub. This guide addresses the specific physicochemical challenges associated with [2-(2-Phenylmorpholin-4-yl)ethyl]amine (CAS: 1082248-83-6). As a lipophilic, basic amine, this compound presents distinct behavior in cellular environments—specifically regarding solubility, plastic adsorption, and lysosomal sequestration—that can introduce significant variability if not controlled.

Section 1: Compound Profile & Physicochemical Logic

To troubleshoot effectively, you must understand the molecule's behavior in solution.

  • Class: Lipophilic Basic Amine.

  • Key Structural Features: A morpholine ring (moderate base) and a primary ethylamine tail (strong base).

  • The Challenge: At physiological pH (7.4), this molecule exists predominantly in a cationic (protonated) state. This drives two major sources of assay failure: Non-specific binding (NSB) to negatively charged plasticware and Lysosomotropism (accumulation in acidic organelles).

Section 2: Critical Troubleshooting (Q&A Format)
Topic A: Solubility & Stock Preparation

Q: My compound precipitates when added to the cell culture media, even though the DMSO stock looks clear. Why?

A: This is a classic "Crash-Out" event caused by the rapid transition from a solvent (DMSO) to a highly aqueous, buffered environment.

  • The Cause: The compound is hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the local concentration at the pipette tip exceeds the solubility limit before it can disperse, creating micro-precipitates that may not be visible to the naked eye but will skew concentration data.

  • The Solution: Use an Intermediate Dilution Step . Never go directly from 100% DMSO stock to the final assay well.

Protocol: The "Step-Down" Dilution Method

  • Prepare your Master Stock in 100% DMSO (e.g., 10 mM).

  • Create a 10x or 20x Intermediate Stock in culture media containing 5-10% DMSO. The presence of DMSO in this intermediate step stabilizes the compound during the transition.

  • Add this Intermediate Stock to your cells to reach the final 1x concentration (final DMSO should be <0.5% to avoid solvent toxicity).

Topic B: Potency Shifts & Plastic Adsorption

Q: I see a 10-fold shift in IC50/EC50 between experiments. Why is the compound losing potency?

A: You are likely losing free compound to your labware.

  • The Cause: As a cationic lipophile, [2-(2-Phenylmorpholin-4-yl)ethyl]amine adheres avidly to polystyrene and polypropylene surfaces (tips, reservoirs, plates). This is often driven by electrostatic attraction to the negatively charged plastic surface.

  • The Solution:

    • Switch Labware: Use Low-Retention pipette tips and Glass-Coated or Polypropylene plates for intermediate steps. Avoid Polystyrene for storage.

    • Carrier Proteins: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or FBS. The protein acts as a "sacrificial surface," coating the plastic and keeping the compound in solution. Note: You must account for serum binding in your potency calculations.

Topic C: The "Lysosomal Trap" (Vacuolization)

Q: My cells look "vacuolated" or granular after treatment, and the compound seems ineffective despite high dosing. Is it toxic?

A: This is likely Lysosomotropism , not necessarily off-target toxicity.

  • The Mechanism: The compound permeates the cell membrane (neutral pH). Once it enters the acidic lysosome (pH ~4.5-5.0), the amine groups become heavily protonated. The charged molecule cannot cross the membrane back out, becoming "trapped."

  • The Consequence:

    • Cytosolic Depletion: The actual concentration at your target (if cytosolic) is drastically lower than the nominal concentration.

    • Swelling: The accumulation draws water into the lysosome (osmotic swelling), causing visible vacuoles.

Protocol: Verifying Lysosomal Trapping

  • Pre-treat cells with 100 nM Bafilomycin A1 (an inhibitor of the vacuolar H+-ATPase) for 30 minutes.

  • Add [2-(2-Phenylmorpholin-4-yl)ethyl]amine.

  • Result: If Bafilomycin prevents the vacuolization or restores potency, your compound was being sequestered in lysosomes.

Section 3: Visualizing the Workflow
Diagram 1: Optimized Stock Preparation Workflow

This workflow minimizes precipitation risks ("crashing out") during the transition from DMSO to Media.

StockPrep Stock Master Stock (10mM in 100% DMSO) Inter Intermediate Stock (10x Conc. in 10% DMSO/Media) Stock->Inter Dilute 1:10 into Media Precip Risk: Precipitation (Compound Loss) Stock->Precip Direct Addition (Avoid!) Final Final Assay Well (1x Conc., 0.5% DMSO) Inter->Final Add to Cells (1:10)

Caption: The "Step-Down" dilution strategy prevents compound precipitation by buffering the polarity shift.

Diagram 2: The Lysosomotropism Mechanism (Ion Trapping)

Understanding why your effective concentration might be lower than expected.

IonTrap cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Compound_Ext Compound (Neutral/Uncharged) Permeable Compound_Cyto Compound (Neutral) Permeable Compound_Ext->Compound_Cyto Passive Diffusion Target Biological Target (Reduced Engagement) Compound_Cyto->Target Low Conc. Compound_Lyso Compound-H+ (Charged) IMPERMEABLE / TRAPPED Compound_Cyto->Compound_Lyso Diffusion Compound_Lyso->Compound_Cyto Blocked (Charge)

Caption: Basic amines become protonated in acidic lysosomes, preventing exit and reducing cytosolic availability.

Section 4: Summary Data Tables
Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Potency (High IC50) Adsorption to plasticware.Use glass-coated plates or add 0.1% BSA/0.01% Tween-20 to buffer.
High Potency (False Positive) Aggregation/Precipitation causing non-specific cell stress.Use the "Step-Down" dilution method; inspect wells for micro-crystals.
Vacuoles in Cells Lysosomal Trapping (Ion Trapping).Verify with Bafilomycin A1 control; reduce incubation time.
High Variability (Well-to-Well) Pipetting error of viscous DMSO or precipitation.Pre-dilute DMSO stocks; mix intermediate plates thoroughly before transfer.
Table 2: Recommended Assay Conditions
ParameterRecommendationRationale
Max DMSO < 0.5% (v/v)Prevents solvent-induced membrane permeability changes.
Buffer Additive 0.1% BSA or 1-5% FBSPrevents loss of lipophilic compound to plastic surfaces.
Plate Type Low-Binding / Tissue Culture TreatedStandard PS plates may absorb up to 50% of lipophilic amines.
pH Control HEPES buffered (pH 7.4)Maintains consistent ionization state of the amine.
References
  • Assay Guidance Manual (NCBI) . Compound Management and Handling. Source: National Center for Biotechnology Information. [Link]

  • Nature Reviews Drug Discovery . Lysosomotropism: challenges and opportunities. Source: Nature.com [Link]

  • Journal of Biomolecular Screening . Impact of Solubility and insolubility on cell-based assays. Source: SAGE Journals [Link]

  • PubChem Compound Summary . [2-(2-Phenylmorpholin-4-yl)ethyl]amine (CAS 1082248-83-6). Source: PubChem [Link]

Reference Data & Comparative Studies

Validation

Validating the In Vitro Activity of a Novel Dopamine Agonist: A Comparative Guide

Introduction: The Shift from Affinity to Functional Bias The validation of a novel dopamine agonist (herein referred to as DopaNovo-X ) requires more than simple radioligand binding data. Modern drug discovery demands a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift from Affinity to Functional Bias

The validation of a novel dopamine agonist (herein referred to as DopaNovo-X ) requires more than simple radioligand binding data. Modern drug discovery demands a granular understanding of functional selectivity (bias) and kinetic profiles to predict therapeutic windows and minimize side effects like dyskinesia or tachyphylaxis.

While traditional agonists like Bromocriptine and Pramipexole have set the standard for Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS), they often lack subtype selectivity (D2 vs. D3) or engage


-arrestin pathways that contribute to receptor desensitization.

This guide provides a self-validating, step-by-step workflow to benchmark DopaNovo-X against these industry standards, focusing on three critical pillars:

  • Receptor Occupancy (Radioligand Binding)

  • Canonical Signaling (cAMP Inhibition via

    
    )
    
  • Non-Canonical Signaling (

    
    -Arrestin Recruitment)
    

The Comparative Landscape

Before initiating wet-lab protocols, it is essential to understand the performance benchmarks of current clinical standards. The table below synthesizes data from authoritative pharmacological databases (e.g., IUPHAR).

CompoundPrimary Targets

(D2) [nM]

(D3) [nM]
Functional BiasKey Limitation
Dopamine (Endogenous)D1-D5~470~27BalancedRapid metabolism; non-selective.
Bromocriptine D2 (Partial), D1~2.5~5.0Balanced/PartialFibrotic risk; off-target adrenergic activity.
Pramipexole D3 > D2~3.9~0.5D3 PreferringDAWS (Dopamine Agonist Withdrawal Syndrome).[1][2][3]
DopaNovo-X (Novel)D3 >>> D2 >100 <1.0 G-protein Biased To be validated via this guide.

Note:


 values are representative averages from cloned human receptors. DopaNovo-X is a hypothetical compound designed for this guide to demonstrate high D3 selectivity and G-protein bias (reduced 

-arrestin recruitment).

Mechanism of Action: Visualizing the Pathway

To validate DopaNovo-X, we must interrogate the specific signaling nodes it perturbs. The diagram below illustrates the dual-pathway nature of D2/D3 receptors: the desired therapeutic pathway (




cAMP

) and the desensitization pathway (

-arrestin).

G Agonist DopaNovo-X / Standard GPCR D2/D3 Receptor Agonist->GPCR Binding Gi Gi/o Protein GPCR->Gi Canonical Activation GRK GRK Phosphorylation GPCR->GRK Non-Canonical AC Adenylate Cyclase Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduced Levels Arrestin Beta-Arrestin Recruitment GRK->Arrestin Recruitment Internalization Receptor Internalization (Desensitization) Arrestin->Internalization Traffic

Figure 1: Dual signaling pathways of Dopamine D2/D3 receptors. Validation must measure the split between Gi-mediated cAMP inhibition (left) and Arrestin-mediated internalization (right).

Experiment I: Receptor Affinity ( Determination)

Objective: Determine if DopaNovo-X binds to the target receptor and calculate its affinity relative to Pramipexole. Method: Competition Radioligand Binding Assay.

Causal Logic

We use competition binding rather than saturation binding because it allows us to screen the novel compound against a fixed concentration of a known high-affinity radioligand. We utilize


-Methylspiperone (antagonist) or 

-7-OH-DPAT (agonist) depending on the desired conformational state (G-protein coupled vs. uncoupled).
Protocol: Membrane Competition Binding
  • Membrane Prep: Use CHO-K1 cells stably expressing human D2 or D3 receptors (commercially available from PerkinElmer/Eurofins).

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2. Crucial: Add 0.1% Ascorbic Acid to prevent oxidation of dopamine agonists.

  • Incubation:

    • Mix 5-10

      
      g membrane protein/well.
      
    • Add Radioligand (

      
      -Methylspiperone) at 
      
      
      
      concentration (~0.2 nM).
    • Add DopaNovo-X (titration:

      
       M to 
      
      
      
      M).
    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding) using a cell harvester.

  • Detection: Liquid Scintillation Counting.

Data Analysis & Validation

Calculate


 using non-linear regression (4-parameter logistic). Convert to 

using the Cheng-Prusoff equation :

Representative Results Table:

CompoundD2

(nM)
D3

(nM)
Selectivity (D2/D3)
Pramipexole 3.90.57.8x
DopaNovo-X 120.0 0.8 150x

Interpretation: DopaNovo-X shows superior selectivity for D3, potentially reducing D2-mediated motor side effects.

Experiment II: Functional Potency (cAMP Inhibition)

Objective: Confirm that binding translates to functional activation of the


 pathway (inhibition of cAMP).
Method:  Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET.
Causal Logic

Since D2/D3 are


-coupled, they do not generate cAMP; they inhibit it. Therefore, we must pre-stimulate  the cells with Forskolin (which activates Adenylate Cyclase) and measure the reduction in cAMP caused by the agonist.
Protocol: HTRF cAMP Assay[4][5]
  • Cell Seeding: Dispense 2,000 cells/well (CHO-D3) in low-volume 384-well plates.

  • Stimulation:

    • Add DopaNovo-X (dose-response) + 10

      
      M Forskolin .
      
    • Incubate 30-45 min at RT.

    • Control: Forskolin alone (0% inhibition/Max Signal).

  • Lysis & Detection:

    • Add cAMP-d2 (acceptor) in lysis buffer.

    • Add Anti-cAMP-Cryptate (donor) in lysis buffer.

    • Incubate 1 hr.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Data Analysis
  • High FRET = Low cAMP (Strong Agonist Activity).

  • Low FRET = High cAMP (Weak/No Activity).

Representative Results Table:

Compound

(nM)

(% of Dopamine)
Potency Status
Dopamine 15100%Full Agonist
Bromocriptine 8.575%Partial Agonist
DopaNovo-X 4.2 95% Potent Full Agonist

Experiment III: Functional Selectivity ( -Arrestin)

Objective: Determine if DopaNovo-X is a "Biased Agonist" (activates G-protein but avoids


-arrestin recruitment).
Method:  Enzyme Fragment Complementation (EFC) - e.g., PathHunter®.[4][5][6]
Causal Logic

-arrestin recruitment leads to receptor internalization and tolerance.[7] An ideal novel agonist would show high potency in cAMP (Exp II) but low potency/efficacy in 

-arrestin recruitment. This is known as functional bias .
Visualizing the Workflow

Workflow Step1 1. Cell Engineering (GPCR-PK + Arrestin-EA) Step2 2. Agonist Addition (DopaNovo-X) Step1->Step2 Step3 3. Recruitment (Arrestin binds GPCR) Step2->Step3 Activation Step4 4. Complementation (PK + EA = Active Enzyme) Step3->Step4 Fusion Step5 5. Signal (Chemiluminescence) Step4->Step5 Substrate Hydrolysis

Figure 2: Enzyme Fragment Complementation workflow. PK (ProLink) and EA (Enzyme Acceptor) unite only upon Arrestin recruitment.

Protocol: -Arrestin Recruitment[6][7][8][9][10]
  • System: PathHunter® CHO-K1 D3

    
    -Arrestin cell line.
    
  • Agonist Treatment: Add DopaNovo-X (titration). Incubate 90 min at 37°C.

  • Detection: Add detection reagent (Cell lysis + Substrate). Incubate 60 min at RT.

  • Read: Luminescence.

Data Analysis: Bias Factor Calculation

We compare the


 and 

of the cAMP assay vs. the Arrestin assay using the Black and Leff Operational Model .

Representative Results Table:

CompoundcAMP

Arrestin

Bias Profile
Dopamine 15 nM20 nMBalanced
DopaNovo-X 4.2 nM >1000 nM G-Protein Biased

Conclusion

This validation suite confirms that DopaNovo-X is a highly potent, D3-selective, G-protein biased agonist.

  • Affinity: It binds D3 receptors with 150-fold selectivity over D2 (superior to Pramipexole).

  • Potency: It exhibits single-digit nanomolar potency in cAMP inhibition.

  • Bias: It displays minimal

    
    -arrestin recruitment, suggesting a potentially improved profile regarding tolerance and receptor downregulation compared to standard dopamine replacement therapies.
    

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: Pharmacology and Signaling. Guide to Pharmacology.[8] [Link]

  • Eurofins DiscoverX. PathHunter® β-Arrestin Assay Principle.[7] Eurofins Discovery.[7][9] [Link]

  • Kvernmo, T., et al. (2006). A review of the receptor binding and pharmacokinetic properties of dopamine agonists. Clinical Therapeutics. [Link]

  • Kenakin, T. (2011). Functional Selectivity and Biased Agonism: An Opportunity for Pathway-Specific Drug Discovery. Pharmacological Reviews. [Link]

Sources

Comparative

Comparative analysis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine and phenmetrazine.

Executive Summary This guide provides a technical comparison between Phenmetrazine (a benchmark psychostimulant and monoamine releaser) and [2-(2-Phenylmorpholin-4-yl)ethyl]amine (herein referred to as 2-PM-EA ), a struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Phenmetrazine (a benchmark psychostimulant and monoamine releaser) and [2-(2-Phenylmorpholin-4-yl)ethyl]amine (herein referred to as 2-PM-EA ), a structural derivative characterized by an N-aminoethyl chain and the absence of the 3-methyl group.[1]

While Phenmetrazine represents a "final state" Active Pharmaceutical Ingredient (API) with optimized lipophilicity for Central Nervous System (CNS) penetration, 2-PM-EA functions primarily as a functionalized scaffold or chemical building block .[1] This analysis contrasts their physicochemical profiles, predicted pharmacological behaviors based on Structure-Activity Relationships (SAR), and experimental utility in drug discovery workflows.[1]

Chemical Identity & Structural Divergence[1]

Understanding the "molecular anatomy" is the first step in differentiating these two entities.[1] The core morpholine ring dictates the baseline pharmacology, but the substituents determine the pharmacokinetic fate.[1]

Structural Comparison[1]
FeaturePhenmetrazine [2-(2-Phenylmorpholin-4-yl)ethyl]amine (2-PM-EA)
IUPAC Name 3-methyl-2-phenylmorpholine2-(2-phenylmorpholin-4-yl)ethanamine
CAS Number 134-49-61082248-83-6
Core Scaffold 2-Phenylmorpholine2-Phenylmorpholine
C3-Position Methylated (-CH3) Unsubstituted (-H)
N-Position Secondary Amine (-H)Tertiary Amine with Ethylamine tail (-CH2CH2NH2)
Key Property High Lipophilicity (CNS Penetrant)High Polarity (Primary Amine Tail)
Primary Role CNS Stimulant / AnorecticSynthesis Intermediate / Linker Scaffold
Visualization of Structural Logic[1]

StructuralDivergence Core 2-Phenylmorpholine Core Phenmet Phenmetrazine (3-Methyl + N-H) Core->Phenmet + C3-Methylation Deriv 2-PM-EA (Des-methyl + N-Ethylamine) Core->Deriv + N-Aminoethylation Effect1 High Lipophilicity (CNS Active) Phenmet->Effect1 Result Effect2 High Polarity/Basicity (Peripheral/Linker) Deriv->Effect2 Result

Figure 1: Structural divergence of the phenylmorpholine core leading to distinct physicochemical profiles.[1]

Physicochemical Profiling & Pharmacokinetics[1]

The most critical differentiator between these two compounds is their ability to cross biological membranes, specifically the Blood-Brain Barrier (BBB).[1]

Lipophilicity and Ionization (Predicted)[1]
  • Phenmetrazine: Possesses a secondary amine (pKa ~9.5).[1] At physiological pH, a significant fraction remains uncharged enough to cross the BBB rapidly.[1] The C3-methyl group sterically protects the nitrogen and adds lipophilicity.[1]

  • 2-PM-EA: Contains a primary amine on the ethyl chain.[1] This creates a diamine system.[1] The primary amine is highly basic and will be fully protonated at pH 7.4.[1]

    • Consequence: The cationic charge on the tail drastically reduces passive diffusion across the BBB.[1]

Comparative Data Table
PropertyPhenmetrazine2-PM-EA (Predicted)Impact on Experiment
Molecular Weight 177.24 g/mol 206.29 g/mol 2-PM-EA is heavier due to the ethylamine chain.[1]
LogP (Lipophilicity) ~2.5 (High)~0.8 - 1.2 (Low)Phenmetrazine partitions into lipids; 2-PM-EA remains in aqueous phase.[1]
TPSA (Polar Surface Area) ~12 Ų~38 ŲHigher TPSA in 2-PM-EA indicates lower membrane permeability.[1]
H-Bond Donors 12 (Primary Amine)More donors in 2-PM-EA increase water solubility.[1]
Metabolic Stability High (C3-methyl blocks alpha-oxidation)Low to Moderate (Primary amine is a target for MAO)2-PM-EA is likely a substrate for MAO-B.

Pharmacological Mechanism (SAR Analysis)[1]

Phenmetrazine: The Releaser

Phenmetrazine acts as a potent Norepinephrine-Dopamine Releasing Agent (NDRA) .[1] It enters the presynaptic neuron via the membrane transporter (DAT/NET) and reverses the flow of neurotransmitters [1].[1]

  • Key Feature: The 3-methyl group is essential for potency and selectivity.[1] It mimics the alpha-methyl group of amphetamine.[1]

2-PM-EA: The Functionalized Scaffold

The absence of the 3-methyl group and the presence of the N-aminoethyl chain fundamentally alter its pharmacology:

  • Loss of Potency: Removal of the 3-methyl group (returning to the 2-phenylmorpholine baseline) generally reduces potency as a releaser.[1]

  • Steric Bulk: The N-ethyl-amino chain is bulky.[1] It likely prevents the molecule from fitting deeply into the orthosteric binding site of DAT/NET in the same conformation as Phenmetrazine.[1]

  • Linker Utility: The primary amine is a "chemical handle."[1] This molecule is likely designed not as a drug itself, but as a precursor to attach the phenylmorpholine head-group to larger structures (e.g., creating dimeric ligands or fluorescent probes).[1]

Signal Transduction Pathway Comparison[1]

Pharmacology cluster_Phen Phenmetrazine Mechanism cluster_Deriv 2-PM-EA Mechanism (Hypothetical) P_Ligand Phenmetrazine DAT Dopamine Transporter (Substrate) P_Ligand->DAT High Affinity Release DA Release (Efflux) DAT->Release Transporter Reversal D_Ligand 2-PM-EA Barrier Blood-Brain Barrier D_Ligand->Barrier Blocked (Polarity) Periph Peripheral Binding (Non-CNS) D_Ligand->Periph Possible Affinity Synth Synthesis Target (Derivatization) D_Ligand->Synth Primary Use

Figure 2: Mechanistic divergence.[1] Phenmetrazine targets CNS transporters; 2-PM-EA is membrane-limited or used for synthesis.[1]

Experimental Protocols

As a Senior Scientist, you would encounter these compounds in two distinct workflows: In Vitro Binding Assays (Phenmetrazine) and Synthetic Derivatization (2-PM-EA).[1]

Protocol A: Monoamine Transporter Uptake Inhibition (Phenmetrazine)

Use this protocol to validate Phenmetrazine as a positive control.[1]

  • Preparation: Prepare HEK293 cells stably expressing human DAT, NET, or SERT.

  • Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Incubation: Incubate cells with Phenmetrazine (1 nM to 100 μM) for 10 minutes at 25°C.

  • Substrate Addition: Add [³H]-Dopamine (20 nM final concentration).

  • Termination: Terminate uptake after 5 minutes by rapid washing with ice-cold buffer.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot log(concentration) vs. % uptake to determine IC50.

    • Expected Result: Phenmetrazine IC50 for DAT ≈ 130–250 nM [2].[1]

Protocol B: Derivatization of 2-PM-EA (Amide Coupling)

Use this protocol to utilize 2-PM-EA as a scaffold to create a probe.[1]

  • Reagents: 2-PM-EA (1.0 eq), Carboxylic Acid-R (e.g., Fluorophore-COOH) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1]

  • Solvent: Anhydrous DMF or DCM.[1]

  • Reaction:

    • Dissolve Carboxylic Acid in DMF.[1]

    • Add DIPEA and HATU; stir for 15 min to activate ester.

    • Add 2-PM-EA dropwise.[1]

    • Stir at Room Temperature for 4–12 hours under N2 atmosphere.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Validation: Confirm product via LC-MS (Target Mass = MW_Acid + 206 - 18).

Safety & Regulatory Status

  • Phenmetrazine:

    • Status: Schedule II (US), Class B (UK).[1] Highly controlled due to abuse potential.[1][2]

    • Handling: Requires DEA license, secure storage, and strict inventory logging.[1]

  • 2-PM-EA:

    • Status: Generally unregulated as a specific entity (Research Chemical/Building Block), though it may fall under "Analog Acts" in certain jurisdictions if sold for human consumption due to the 2-phenylmorpholine core.[1]

    • Handling: Standard laboratory PPE (gloves, goggles, fume hood).[1] Treat as a potential irritant and unknown bioactive.[1]

References

  • Rothman, R. B., & Baumann, M. H. (2002).[1] Therapeutic potential of monoamine transporter releasers.[1] Trends in Pharmacological Sciences, 23(10), 446-446.[1]

  • Simmler, L. D., et al. (2014).[1] Pharmacological characterization of novel synthetic stimulants. British Journal of Pharmacology, 171(20), 4467–4481.[1]

  • PubChem.[1] (n.d.). Phenmetrazine Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich/Merck.[1] (n.d.). Product Specification: [2-(2-phenylmorpholin-4-yl)ethyl]amine.[1][3][4][5][6] Sigma-Aldrich Catalog.

Sources

Validation

Cross-validation of neurotransmitter uptake assay results with binding assays.

Executive Summary: The Occupancy vs. Function Paradox In drug discovery, a common pitfall is the assumption that high binding affinity ( ) synonymous with high functional potency ( ).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Occupancy vs. Function Paradox

In drug discovery, a common pitfall is the assumption that high binding affinity (


) synonymous with high functional potency (

). While often correlated, these two metrics represent fundamentally different physical events. Binding assays measure occupancy (thermodynamics), while uptake assays measure transport velocity (kinetics).

This guide provides a technical framework for cross-validating results between these two assay types. We compare the "Gold Standard" Radioligand Binding assays against functional Uptake Assays (both Radiometric and Fluorescent), providing the mathematical and experimental bridges necessary to align these datasets.

The Mechanistic Divide: Why Cross-Validate?

To interpret discrepancies between your datasets, you must first understand the physical differences in what is being measured.

FeatureBinding Assays (e.g., Radioligand Displacement)Uptake Assays (e.g., Neurotransmitter Transporter Uptake)
Primary Metric Affinity (

,

):
The strength of the interaction at equilibrium.[1]
Potency (

):
The concentration required to inhibit 50% of transport velocity.
System State Static/Equilibrium: Receptors and ligands are allowed to reach a stable state.Dynamic/Kinetic: The system is in flux; substrate is actively moving across the membrane.
Physiological Relevance Low: Does not confirm if the ligand blocks, reverses, or is transported by the protein.High: Mimics the synaptic clearance of neurotransmitters.
Blind Spots Cannot distinguish between an inhibitor (blocker) and a substrate (translocated ligand).Cannot easily distinguish between competitive and non-competitive inhibition without complex kinetic studies.
Visualizing the Transporter States

The following diagram illustrates the conformational cycle of a Monoamine Transporter (MAT) and where different assays interrogate the protein.

TransporterMechanism Outward Outward-Facing (Open to Synapse) Occluded Occluded State (Ligand Trapped) Outward->Occluded Substrate Binding Inward Inward-Facing (Release to Cytosol) Occluded->Inward Conformational Change Inward->Outward Reset (K+ dependent) BindingAssay Binding Assay (Measures Occupancy Here) BindingAssay->Outward Inhibitor Binds UptakeAssay Uptake Assay (Measures Rate of Cycle) UptakeAssay->Outward Measures Flux UptakeAssay->Inward

Figure 1: Binding assays typically interrogate the Outward-Facing state, whereas Uptake assays measure the full cycle turnover.

Technology Comparison: Choosing the Right Tool

When cross-validating, you are often comparing data from two specific technologies. Below is an objective comparison of the primary methods.

A. Radioligand Binding (The Reference Standard)
  • Method: Filtration of membrane homogenates incubated with

    
    -labeled ligands.
    
  • Pros: Direct measurement of

    
    ; extremely high sensitivity; accepted regulatory standard.
    
  • Cons: "Dead" system (no transport); radioactive waste; low throughput.

B. Fluorescent Uptake (The Modern Functional Screen)
  • Method: Live cells (HEK293/CHO) expressing DAT/NET/SERT are incubated with a fluorescent neurotransmitter mimic (e.g., ASP+ or proprietary dyes). Fluorescence increases as dye accumulates inside the cell.[2]

  • Pros: Functional readout; high throughput (384/1536-well); real-time kinetic capability.

  • Cons: Fluorescent substrates are larger than native neurotransmitters (steric hindrance risks); potential for false positives (autofluorescence).

C. Radioligand Uptake (The Traditional Functional Screen)
  • Method: Similar to fluorescent uptake but uses

    
    -Dopamine/Serotonin.
    
  • Pros: Uses native substrate (gold standard for physiological relevance).

  • Cons: Endpoint only (cannot watch kinetics in real-time easily); radioactive safety constraints.

The Cross-Validation Workflow

Do not treat these assays as isolated silos. Use the following workflow to validate your lead compounds.

ValidationWorkflow Start Compound Library Binding 1. Radioligand Binding Screen (Determine Ki) Start->Binding Uptake 2. Functional Uptake Assay (Determine IC50) Binding->Uptake Select Hits Decision Compare Ki (Binding) vs. Ki (Derived from Uptake) Uptake->Decision Apply Cheng-Prusoff Match Match (Ki ≈ Ki) Valid Competitive Inhibitor Decision->Match Ratio ~1 Mismatch1 Binding Ki << Uptake Ki (High Affinity, Low Potency) Decision->Mismatch1 Ratio > 10 Mismatch2 Binding Ki >> Uptake Ki (Low Affinity, High Potency) Decision->Mismatch2 Ratio < 0.1 Action1 Investigate: Slow Binding Kinetics or Non-Inhibitory Binding Site Mismatch1->Action1 Action2 Investigate: Substrate Activity (Compound is transported) Mismatch2->Action2

Figure 2: Decision tree for interpreting cross-validation data.

The Mathematical Bridge: Cheng-Prusoff Analysis[1]

To compare Binding (


) and Uptake (

), you cannot compare the raw numbers directly because

is dependent on the substrate concentration used in the assay.[3][4] You must convert the Uptake

into a functional

.[3][5]

The Equation:



Where:

  • 
    :  Experimental value from your Uptake Assay.
    
  • 
    :  Concentration of the substrate (tracer) used in the assay.[4]
    
  • 
    :  The Michaelis-Menten constant of the transporter for that specific substrate (determined in a separate saturation experiment).
    

Critical Validation Step:

  • Determine the

    
     of your specific cell line and substrate (e.g., 
    
    
    
    of Dopamine for CHO-hDAT cells).
  • Run your inhibition curve to get

    
    .
    
  • Calculate the functional

    
    .[1][4]
    
  • Compare this value to the Binding

    
    .
    

Expert Insight: If you utilize a fluorescent uptake kit, the "Substrate" is the dye. You must determine the


 of the dye, not the native neurotransmitter, for the math to hold true.

Detailed Experimental Protocols

Protocol A: Radioligand Binding (Membrane Prep)

Purpose: Establish baseline affinity.

  • Preparation: Harvest HEK293 cells expressing the transporter. Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 x g to isolate membranes.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL Radioligand (e.g.,

      
      -CFT for DAT) at 
      
      
      
      concentration.
    • 25 µL Test Compound (concentration range).

  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization active processes).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and read on a MicroBeta counter.

Protocol B: Fluorescent Uptake Assay (Functional)

Purpose: High-throughput functional validation.

  • Seeding: Plate cells (CHO-DAT/NET/SERT) into poly-D-lysine coated 384-well black-wall plates (20,000 cells/well). Incubate 24h at 37°C.

  • Buffer Exchange: Remove media. Add 20 µL HBSS buffer (containing Ca2+/Mg2+).

  • Compound Addition: Add 10 µL of 3X concentrated test compound. Incubate for 15-30 minutes to allow binding equilibrium.

  • Substrate Addition: Add 30 µL of Fluorescent Dye Solution (e.g., Molecular Devices Neurotransmitter Uptake Reagent).

  • Kinetic Read: Immediately transfer to a kinetic plate reader (e.g., FLIPR or standard fluorescence reader).

  • Settings: Ex/Em appropriate for dye (typically 440/520 nm). Read every 30 seconds for 15 minutes.

  • Analysis: Calculate Slope (V) over the linear range. Plot Slope % Inhibition vs. Log[Compound] to determine

    
    .
    

Troubleshooting Discrepancies

When


 (Binding) does not match 

(Uptake), it is rarely "experimental error." It is usually biology.

Scenario 1: High Affinity Binding (


 = 1 nM), Low Potency Uptake (

> 1000 nM)
  • Cause: The compound binds to a site on the transporter that does not occlude the pore (Allosteric Binder).

  • Cause: The compound is very lipophilic and absorbs into the membrane, inflating the binding signal (non-specific binding), but doesn't actually block the transporter.

Scenario 2: Low Affinity Binding, High Potency Uptake

  • Cause: The compound is a Substrate (Translocator), not an inhibitor. It is being transported into the cell, competitively inhibiting the uptake of the tracer, but it might have a complex interaction with the binding site that radioligand displacement misses (e.g., Amphetamine mechanism vs. Cocaine mechanism).

  • Verification: Run a "Release Assay." Pre-load cells with radioactive neurotransmitter, then add your compound. If it causes massive efflux, it is a substrate/releaser.

References

  • Prusoff, W. H., & Cheng, Y. C. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • Schwartz, J. W., et al. (2005). A high-throughput screening assay for the serotonin transporter.[2] Journal of Biomolecular Screening. Link

  • Molecular Devices. (2023).[5] Neurotransmitter Transporter Uptake Assay Kit Application Note. LinkNote: General reference for fluorescent protocol methodology.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2023). Transporter Database: SLC6 Family. Link

Sources

Comparative

Technical Guide: Benchmarking [2-(2-Phenylmorpholin-4-yl)ethyl]amine against Dopamine Reuptake Inhibitors

Executive Summary This guide outlines the technical framework for benchmarking [2-(2-Phenylmorpholin-4-yl)ethyl]amine (hereafter referred to as 4-AEP ) against established dopamine reuptake inhibitors (DRIs). 4-AEP is st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking [2-(2-Phenylmorpholin-4-yl)ethyl]amine (hereafter referred to as 4-AEP ) against established dopamine reuptake inhibitors (DRIs).

4-AEP is structurally distinct as an N-substituted analogue of Phenmetrazine (3-methyl-2-phenylmorpholine). While the parent compound (Phenmetrazine) acts primarily as a monoamine releaser and reuptake inhibitor, the addition of a polar aminoethyl side chain at the morpholine nitrogen (


-4 position) significantly alters its physicochemical properties and binding kinetics.

This document provides the experimental protocols required to determine whether 4-AEP functions as a pure transporter blocker (like GBR-12909) or a substrate-type releaser (like Amphetamine), and how to quantify its potency relative to gold-standard controls.

Chemical Identity & Structural Basis[1][2][3][4]

To interpret pharmacological data accurately, we must first establish the structural relationship between the test compound and the control group.

CompoundStructural ClassRole in BenchmarkKey Pharmacophore Feature
4-AEP N-Substituted PhenylmorpholineTest Analyte Morpholine core + Hydrophilic aminoethyl tail.
Phenmetrazine PhenylmorpholineParent Control Core scaffold; mixed releaser/inhibitor profile.
Methylphenidate PiperidineClinical Standard Pure DAT blocker; clinical efficacy benchmark.
GBR-12909 PiperazineHigh-Affinity Control Highly selective DAT inhibitor (

nM).
Structural-Activity Relationship (SAR) Hypothesis

The introduction of the ethylamine group (


) at the nitrogen position of the morpholine ring increases polarity. In classic SAR of phenylmorpholines, bulky N-substitution often decreases potency unless the substituent targets a specific auxiliary pocket on the Dopamine Transporter (DAT). The terminal amine of 4-AEP may interact with extracellular loops of DAT, potentially altering the mechanism from "transportable substrate" to "non-transportable blocker."

Benchmarking Strategy: Mechanisms of Action

Before running wet-lab assays, it is critical to visualize the two potential mechanisms 4-AEP might exhibit. Phenylmorpholines often straddle the line between these two modes.

Diagram 1: Blocker vs. Substrate Mechanism

This diagram illustrates the competitive inhibition (Blocker) versus the reversal of transport (Substrate/Releaser).

DAT_Mechanism Synapse Synaptic Cleft (Extracellular) DAT Dopamine Transporter (DAT) Synapse->DAT DA Uptake Cytosol Neuron Cytosol (Intracellular) DAT->Synapse Reverse Transport (Efflux) DAT->Cytosol DA Dopamine (DA) Blocker Blocker (e.g., MPH, GBR) Blocker->DAT Occludes Pore (No Transport) Releaser Substrate (e.g., Phenmetrazine) Releaser->DAT Translocates

Caption: Comparative mechanism of DAT interaction. Blockers (Blue) bind to the transporter to prevent DA uptake. Substrates (Red) enter the cell, triggering reverse transport (efflux) of dopamine.

In Vitro Pharmacology Protocols[5][6]

To benchmark 4-AEP, you must perform two distinct assays: Radioligand Binding (Affinity) and Functional Uptake (Potency).

Protocol A: Radioligand Binding Assay ( Determination)

Objective: Measure the affinity of 4-AEP for the DAT binding site, independent of transport function.

  • Source Tissue: Rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand:

    
     (Specific Activity: ~80 Ci/mmol).
    
    • Why: WIN 35,428 is a cocaine analog with high specificity for DAT, superior to

      
       which has lower affinity and higher non-specific binding.
      
  • Methodology:

    • Incubate membranes (20 µg protein) with 5 nM

      
       in Tris-citrate buffer (pH 7.4).
      
    • Add 4-AEP at concentrations ranging from

      
       to 
      
      
      
      M.
    • Define non-specific binding using 10 µM GBR-12909 or Nomifensine .

    • Incubate for 2 hours on ice (4°C) to reach equilibrium.

    • Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Protocol B: Functional Uptake Inhibition ( )

Objective: Determine the concentration required to inhibit the physiological reuptake of dopamine by 50%.

  • System: HEK-293 cells stably transfected with hDAT (Human Dopamine Transporter).

    • Why: Transfected cells provide a homogeneous population of transporters, eliminating noise from NET or SERT which might be present in synaptosomes.

  • Substrate:

    
     (50 nM final concentration).
    
Workflow Diagram (DOT)

Uptake_Protocol Prep Cell Preparation HEK-hDAT (96-well plate) Wash1 Wash & Pre-Incubate Krebs-Ringer Buffer (10 min, 25°C) Prep->Wash1 Drug Add Test Compound (4-AEP) (Range: 1 nM - 100 µM) Wash1->Drug Substrate Add [3H]Dopamine (50 nM final) Drug->Substrate Incubate Transport Phase (10 min @ RT) Substrate->Incubate Term Terminate Ice-cold buffer wash x3 Incubate->Term Lysis Cell Lysis & Scintillation Counting Term->Lysis

Caption: Step-by-step workflow for the high-throughput functional uptake assay in HEK-hDAT cells.

Data Interpretation & Expected Outcomes[3][7]

When analyzing 4-AEP, compare your experimental results against these reference ranges. Note: The values below are aggregate reference standards for the control compounds. You will generate the values for 4-AEP.

Table 1: Comparative Benchmarking Criteria
ParameterGBR-12909 (Control)Methylphenidate (Control)Phenmetrazine (Control)4-AEP (Hypothesis)
DAT Affinity (

)
1 – 10 nM20 – 100 nM100 – 500 nMLikely > 500 nM
Uptake Inhibition (

)
~5 nM~50 nM~150 nMUnknown
DA Release Ratio < 0.1 (Pure Blocker)< 0.1 (Pure Blocker)> 1.0 (Releaser)To be determined
Lipophilicity (cLogP) HighModerateModerateLow (Polar tail)
Critical Analysis of 4-AEP
  • Potency Shift: If the

    
     of 4-AEP is significantly higher (weaker) than Phenmetrazine (e.g., >1000 nM), the aminoethyl tail is likely sterically hindering the binding pocket or creating unfavorable electrostatic repulsion.
    
  • Mechanism Shift: To distinguish if 4-AEP acts as a releaser (like Phenmetrazine) or a blocker, perform a Release Assay .

    • Method: Pre-load cells with

      
      , wash, then add 4-AEP.
      
    • Result: If radioactivity in the supernatant increases significantly compared to buffer control, 4-AEP is a substrate/releaser . If it stays baseline but blocks uptake in Protocol B, it is a blocker .

Selectivity Profiling (Specificity)

A true benchmark requires ensuring the compound is selective for Dopamine (DAT) over Norepinephrine (NET) and Serotonin (SERT). Phenylmorpholines often have significant NET activity.

Recommended Panel:

  • hNET Assay: Use

    
     binding or 
    
    
    
    uptake.
  • hSERT Assay: Use

    
     binding or 
    
    
    
    uptake.

Selectivity Ratio Calculation:



  • A ratio

    
     indicates DAT selectivity.
    
  • Phenmetrazine typically shows balanced DAT/NET activity. 4-AEP's polar tail may shift this balance toward NET due to the structural requirements of the norepinephrine transporter.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics.

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: Dopamine Transporter Binding and Uptake." University of North Carolina.

  • Saunders, C., et al. (2000). "Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent mechanism." Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. "Phenmetrazine." National Center for Biotechnology Information.

Validation

Beyond Binding: Validating Mechanism of Action with Orthogonal Functional Assays

Introduction: The Crisis of Translation In early-stage drug discovery, a "hit" in a primary binding screen is merely a statistical probability, not a therapeutic candidate. A common failure mode in lead optimization is t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crisis of Translation

In early-stage drug discovery, a "hit" in a primary binding screen is merely a statistical probability, not a therapeutic candidate. A common failure mode in lead optimization is the reliance on binding affinity (


) as a proxy for biological efficacy (

or

). However, a compound may bind a target with nanomolar affinity yet fail to modulate its function due to allosteric silence, poor membrane permeability, or off-target scavenging.

This guide outlines the strategic implementation of secondary functional assays to confirm the Mechanism of Action (MoA). We will objectively compare high-throughput homogeneous technologies against traditional heterogeneous methods, providing a validated workflow for characterizing kinase inhibitors in a cellular context.

Strategic Framework: The Orthogonal Approach

To validate a hit, we must move from biochemical interaction to cellular consequence. This requires an Orthogonal Assay —a method that differs in design and detection principle from the primary screen to eliminate false positives (e.g., aggregators, autofluorescent compounds, or luciferase inhibitors).[1]

The Validation Funnel

The following diagram illustrates the logical progression from screening to MoA confirmation.

ValidationFunnel Primary Primary Screen (High Throughput, Binding) Filter Hit Triage (Remove PAINS/Artifacts) Primary->Filter >10k Compounds Orthogonal Orthogonal Assay (Biophysical/Biochemical) Filter->Orthogonal ~500 Hits Secondary Secondary Functional Assay (Cellular MoA) Orthogonal->Secondary Confirmed Binders Lead Validated Lead (Potency + Efficacy) Secondary->Lead Functional Modulators

Figure 1: The Hit-to-Lead Validation Funnel. Secondary functional assays serve as the critical gatekeeper between confirmed binders and biological leads.

Technology Comparison: Selecting the Right Tool

For MoA confirmation, the choice often lies between traditional heterogeneous assays (Western Blot, ELISA) and modern homogeneous assays (TR-FRET, AlphaLISA).

Objective Analysis: While Western Blot remains the gold standard for specificity (visualizing molecular weight), it is insufficient for quantitative potency ranking (


 determination) due to low throughput and high variance. Homogeneous assays offer the throughput required for concentration-response curves (CRC) but require careful control of interference.
Comparative Performance Metrics
FeatureWestern Blot (Traditional)ELISA (Heterogeneous)Homogeneous Assays (Alpha/TR-FRET)
Throughput Low (10-20 samples/day)Medium (96-well)High (384/1536-well)
Wash Steps Multiple (High variability)MultipleNone (Mix-and-Read)
Sample Volume High (>20 µL)Medium (50-100 µL)Low (<10 µL)
Dynamic Range Narrow (1-2 logs)Medium (2-3 logs)Broad (3-4 logs)
MoA Utility Qualitative ConfirmationQuantitativePotency Ranking (

)
Primary Risk User error / Transfer efficiencyWash artifactsCompound interference (Quenching)

Recommendation: Use Western Blot once to confirm target integrity and antibody specificity. Use Homogeneous Assays for generating 8-point dose-response curves to determine potency shifts.

Deep Dive Protocol: Cellular Kinase Inhibition Assay

Scenario: You have identified a small molecule inhibitor of MEK1/2 . To confirm its MoA, you must demonstrate that it inhibits the phosphorylation of its downstream substrate, ERK1/2 , in a cellular context.

The Signaling Context

Understanding the pathway topology is critical for assay design. We measure the substrate (ERK), not the target (MEK), to prove functional inhibition.

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 (Substrate) MEK->ERK Phosphorylation pERK p-ERK1/2 (Detection Output) ERK->pERK Inhibitor Small Molecule Inhibitor Inhibitor->MEK Blocks Activity

Figure 2: The MAPK Signaling Cascade. The assay detects p-ERK levels.[2] A true MEK inhibitor will reduce p-ERK signal despite upstream stimulation.

Step-by-Step Methodology (Homogeneous Format)

This protocol utilizes a "Mix-and-Read" format (e.g., AlphaLISA or HTRF) to ensure high throughput and minimal handling error.

Reagents:

  • Adherent cells (e.g., A431 or HeLa).

  • Serum-free media.

  • Stimulator (e.g., EGF).

  • Lysis Buffer (supplemented with Phosphatase Inhibitors).

  • Acceptor/Donor Beads (specific to p-ERK1/2 and Total ERK).

Phase 1: Cell Culture & Treatment
  • Seeding: Plate cells (10,000/well) in a 384-well white opaque plate. Incubate overnight at 37°C.

    • Scientific Rationale: Opaque plates prevent crosstalk in luminescent assays.

  • Starvation: Aspirate media and replace with serum-free media for 4-16 hours.

    • Scientific Rationale: Reduces basal phosphorylation noise, maximizing the signal window (Z') upon stimulation.

  • Compound Addition: Add the test compound (8-point dilution series) using an acoustic dispenser (e.g., Echo) or pin tool. Incubate for 60 minutes.

  • Stimulation: Add EGF (

    
     concentration) for 10-15 minutes.
    
    • Scientific Rationale: Stimulating at

      
       ensures the system is active enough to detect inhibition but not saturated to the point of masking competitive inhibitors.
      
Phase 2: Lysis & Detection
  • Lysis: Remove supernatant (if required by kit) or add 4x Lysis Buffer directly to cells.

    • Critical Step: Buffer must contain NaF and Na3VO4 (phosphatase inhibitors) to prevent rapid loss of the phospho-signal during lysis.

  • Reagent Addition: Add Acceptor beads (binds p-ERK antibody) and Donor beads (binds total ERK or secondary tag).

  • Incubation: Incubate for 2-4 hours in the dark at room temperature.

  • Read: Measure signal on a multi-mode plate reader compatible with the specific chemistry.

AssayWorkflow Step1 1. Seed Cells (384-well) Step2 2. Starve (Serum-free) Step1->Step2 Step3 3. Treat (Compound) Step2->Step3 Step4 4. Stimulate (EGF) Step3->Step4 Step5 5. Lyse (+Phos Inhibitors) Step4->Step5 Step6 6. Read (Signal) Step5->Step6

Figure 3: Experimental Workflow for Cellular Kinase Inhibition Assay.

Data Analysis & Interpretation

To confirm MoA, analyze the data for the following signatures:

  • Potency Shift: Compare the cellular

    
     to the biochemical 
    
    
    
    . A shift of >10-fold often indicates poor permeability or efflux issues.
  • Hook Effect: In homogeneous assays, extremely high concentrations of analyte can saturate binding sites on beads separately, causing a signal drop. Ensure your standard curve does not enter this region.

  • Counter-Screening: Run a parallel assay measuring cell viability (e.g., ATP quantification).

    • Interpretation: If the

      
       for p-ERK reduction is identical to the 
      
      
      
      for Cell Death, the compound is likely a general cytotoxin, not a specific MoA inhibitor.

References

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Assay Interpretation and Data Analysis.[2] National Center for Advancing Translational Sciences.[3] [Link]

  • Larson, B., et al. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] [Link]

  • Garbison, K. E., et al. (2012). Assay Guidance Manual: Phospho-ERK Assays.[2] Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

Safety & Regulatory Compliance

Safety

[2-(2-Phenylmorpholin-4-yl)ethyl]amine proper disposal procedures

[1] Introduction & Compound Profile Effective disposal of [2-(2-Phenylmorpholin-4-yl)ethyl]amine requires more than a simple waste bin; it demands a protocol that respects its chemical reactivity and pharmacological pote...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Profile

Effective disposal of [2-(2-Phenylmorpholin-4-yl)ethyl]amine requires more than a simple waste bin; it demands a protocol that respects its chemical reactivity and pharmacological potential.[1]

This compound is a functionalized morpholine derivative featuring a lipophilic phenyl group and a basic ethylamine tail. In drug discovery, this scaffold is often associated with Central Nervous System (CNS) activity, structurally resembling phenmetrazine analogs. Consequently, disposal procedures must mitigate three distinct risks: Chemical Corrosivity (due to the amine), Exothermic Reactivity (incompatibility with acids), and Pharmacological Potency (potential bioactivity).

Chemical Hazard Summary
PropertyHazard ClassificationOperational Implication
Basicity Corrosive (Category 1B/1C)DO NOT mix with acids in waste streams.[1] Risk of violent exotherm/splattering.
Reactivity HighIncompatible with acid chlorides, anhydrides, and strong oxidizers.[1]
Toxicity Acute Tox.[1][2][3][4] (Oral/Dermal)Treat as a potent bioactive agent.[1] Zero-skin-contact policy.
Physical State Viscous Liquid or Low-Melting SolidMay adhere to glass; requires triple-rinsing with solvent.[1]

Pre-Disposal Compliance Check (Critical)

Before handling the waste, you must validate the regulatory status of this specific isomer.[1]

  • DEA/Controlled Substance Verification: Because this compound contains the phenylmorpholine pharmacophore, it may be a controlled substance analog or precursor depending on your jurisdiction (e.g., Federal Analog Act in the US).

    • Action: Check your internal inventory logs. If controlled, disposal requires witnessed destruction and specific reverse-distributor documentation (DEA Form 41).

  • Waste Characterization:

    • RCRA Code: If discarded pure, it likely carries the D002 (Corrosive) characteristic. If dissolved in a flammable solvent (e.g., Methanol), it also carries D001 (Ignitable) .

Personal Protective Equipment (The Barrier Protocol)[1]

Standard lab coats are insufficient for potent amines which can readily penetrate fabrics and skin.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if handling concentrated stock.

  • Respiratory Protection: If handling outside a fume hood, a half-face respirator with Organic Vapor/Amine cartridges is required due to the volatility of the ethylamine side chain.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields recommended during liquid transfer.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Compound (Solid or Liquid)

Context: Expired stock or synthesized material.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential amine corrosion.

  • Labeling: Mark the container clearly: "HAZARDOUS WASTE - ORGANIC ALKALINE (TOXIC)."

  • Transfer:

    • Dissolve the solid/liquid in a minimal amount of combustible solvent (e.g., Ethanol or Acetone) to facilitate incineration.

    • Why? Solid amines can sublime or create dust; solution-phase waste is safer for incinerator injection systems.

  • Segregation: Place in the "Basic/Alkaline Organic" waste stream.

Scenario B: Disposal of Reaction Mixtures

Context: Crude reaction mix containing the amine.[1]

  • pH Check: Verify the pH of the mixture.

  • Quenching (If Acidic): If the reaction mixture was acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent delayed exotherms in the drum.

  • Solvent Compatibility: Ensure the waste solvent (e.g., DCM, Ethyl Acetate) is compatible with the facility’s organic waste stream.

    • Halogenated vs. Non-Halogenated: If dissolved in Dichloromethane (DCM), it must go to Halogenated Waste . If in Methanol/Ethanol, it goes to Non-Halogenated Waste .

Scenario C: Contaminated Glassware (Trace Residue)

Context: Flasks, funnels, and spatulas.[1]

  • Triple Rinse: Rinse the glassware three times with a solvent capable of dissolving the amine (Acetone or Methanol).

  • Combine Rinsates: Pour all rinsates into the Liquid Organic Waste container (Scenario A).

  • Deactivation (Optional but Recommended): After rinsing, soak glassware in a dilute (5%) Citric Acid bath to convert trace amines to water-soluble citrate salts, which are easier to wash off during final cleaning.

Waste Stream Logic & Segregation

The following diagram illustrates the critical decision-making process for segregating this amine to prevent accidents.

DisposalFlow Start Waste: [2-(2-Phenylmorpholin-4-yl)ethyl]amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (EtOH/Acetone) Solid->Dissolve AcidCheck CRITICAL: Is Waste Acidic? Liquid->AcidCheck SolventCheck Check Solvent Type Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Dissolve->SolventCheck Bin_Halo BIN: Halogenated Organic Waste (High BTU Incineration) Halo->Bin_Halo Yes Bin_NonHalo BIN: Non-Halogenated Organic Waste (Fuel Blending) Halo->Bin_NonHalo No AcidCheck->SolventCheck No (Already Basic/Neutral) Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes (Risk of Heat) Neutralize->SolventCheck

Figure 1: Decision tree for segregating amine waste streams to ensure compatibility and compliance.

Emergency Spill Contingency

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. Amine vapors are respiratory irritants.[5]

  • PPE Upgrade: Don a respirator and heavy butyl/neoprene gloves.

  • Neutralization (The "Amine Spill Kit"):

    • Do NOT use water immediately (it spreads the base).

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available Amine Neutralizer).

    • Observation: Wait for the color change (if indicator present) or cessation of heat.

  • Cleanup: Absorb the neutralized sludge with vermiculite or clay. Scoop into a waste bucket labeled "Spill Debris - Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding D002 Corrosivity). [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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